HDAC2-IN-2
Description
Properties
IUPAC Name |
N-[4-[2-[(4-oxo-3H-quinazolin-2-yl)sulfanyl]acetyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S/c1-11(22)19-13-8-6-12(7-9-13)16(23)10-25-18-20-15-5-3-2-4-14(15)17(24)21-18/h2-9H,10H2,1H3,(H,19,22)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTRZBSDKHNHDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to the Discovery and Synthesis of HDAC2-IN-2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, synthesis, and biological evaluation of HDAC2-IN-2, a selective inhibitor of Histone Deacetylase 2 (HDAC2). This document details the scientific rationale behind its development, its chemical properties, a detailed synthesis protocol, and methods for its biological characterization.
Introduction to HDAC2 as a Therapeutic Target
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[1] The HDAC family is divided into four classes, with HDAC2 belonging to Class I.
Aberrant HDAC2 activity has been implicated in the pathogenesis of various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.[1][2] In many cancers, HDAC2 is overexpressed and contributes to tumor progression by repressing tumor suppressor genes and promoting cell proliferation, survival, and angiogenesis.[2][3] Consequently, the development of selective HDAC2 inhibitors has emerged as a promising therapeutic strategy.
Discovery of this compound
This compound (also referred to as compound 124 in some literature) was identified as a potent and selective inhibitor of HDAC2. The discovery of this compound was likely guided by a pharmacophore model for HDAC inhibitors, which typically consists of a zinc-binding group (ZBG) to chelate the zinc ion in the enzyme's active site, a linker region, and a cap group that interacts with the surface of the enzyme. The chemical structure of this compound suggests a design aimed at achieving selectivity for HDAC2 over other HDAC isoforms.
The initial disclosure of this compound appears in the international patent application WO2015200619 A1, titled "Preparation of inhibitors of histone deacetylase," filed in 2015. This patent describes the synthesis and potential therapeutic applications of a series of compounds, including the one now known as this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the table below.
| Property | Value |
| IUPAC Name | N-(4-(2-((4-oxo-3,4-dihydroquinazolin-2-yl)thio)acetyl)phenyl)acetamide |
| Molecular Formula | C18H15N3O3S |
| Molecular Weight | 353.40 g/mol |
| CAS Number | 332169-78-5 |
| Appearance | Solid powder |
| SMILES | O=C1N=C(NC2=C1C=CC=C2)SCC(C3=CC=C(NC(C)=O)C=C3)=O |
Synthesis of this compound
The synthesis of this compound involves a multi-step process. A generalized synthetic scheme, based on related quinazolinone derivatives, is outlined below. The specific reaction conditions and purification methods would be detailed in the originating patent literature.
Experimental Workflow for the Synthesis of this compound```dot
Caption: Inhibition of HDAC2 by this compound disrupts the PI3K/Akt/mTOR signaling pathway.
Intrinsic Apoptosis Pathway
HDAC2 can suppress the expression of pro-apoptotic proteins and enhance the expression of anti-apoptotic proteins. [3][4][5]By inhibiting HDAC2, the transcriptional repression of pro-apoptotic genes (e.g., those encoding BH3-only proteins) can be lifted, leading to the activation of the intrinsic apoptosis pathway. This involves the release of cytochrome c from the mitochondria, activation of caspases, and ultimately, programmed cell death.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. Natural Bioactive Compounds Targeting Histone Deacetylases in Human Cancers: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HDAC2 as a target for developing anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC2 attenuates TRAIL-induced apoptosis of pancreatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone Deacetylase Inhibitors, Intrinsic and Extrinsic Apoptotic Pathways, and Epigenetic Alterations of Histone Deacetylases (HDACs) in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
HDAC2-IN-2: A Technical Guide to its Function as a Histone Deacetylase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 2 (HDAC2) is a critical enzyme in epigenetic regulation, playing a pivotal role in the deacetylation of histone and non-histone proteins. Its dysregulation is implicated in numerous pathologies, including cancer and neurological disorders, making it a key target for therapeutic intervention. HDAC2-IN-2 (also known as compound 124) is a small molecule inhibitor of HDAC2. This technical guide provides a comprehensive overview of the function of this compound, including its mechanism of action, available quantitative data, and relevant experimental protocols for its characterization.
Introduction to HDAC2 and its Inhibition
Histone deacetylases (HDACs) are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins. This deacetylation process leads to a more compact chromatin structure, generally resulting in transcriptional repression. HDAC2 is a member of the Class I family of HDACs and is primarily localized in the nucleus. It forms multi-protein complexes with other transcriptional co-repressors to regulate gene expression, and its activity is crucial for cell cycle progression, proliferation, and differentiation.
Inhibition of HDAC2 is a promising therapeutic strategy. By blocking the enzymatic activity of HDAC2, inhibitors like this compound can induce hyperacetylation of histones, leading to a more relaxed chromatin state and the re-expression of silenced tumor suppressor genes. This can result in cell cycle arrest, apoptosis, and the inhibition of tumor growth.
This compound: An Inhibitor of HDAC2
This compound is a research compound identified as an inhibitor of HDAC2.
Chemical Properties
| Property | Value |
| Compound Name | This compound |
| Alternative Name | Compound 124 |
| CAS Number | 332169-78-5 |
| Molecular Formula | C18H15N3O3S |
Quantitative Data
The available quantitative data for this compound indicates its affinity for HDAC2.
| Parameter | Value | Source |
| Dissociation Constant (Kd) | 0.1-1 μM | Commercial Supplier Data |
Note: This data is from commercial suppliers and has not been independently verified through peer-reviewed publications.
Mechanism of Action and Signaling Pathways
The primary mechanism of action of this compound is the inhibition of the deacetylase activity of the HDAC2 enzyme. By binding to the active site of HDAC2, it prevents the removal of acetyl groups from its substrates.
Histone Hyperacetylation and Gene Expression
The inhibition of HDAC2 by this compound leads to an increase in the acetylation of histones, particularly at lysine residues on the N-terminal tails of histone H3 and H4. This hyperacetylation neutralizes the positive charge of histones, weakening their interaction with the negatively charged DNA backbone. The resulting "open" chromatin structure allows for the binding of transcription factors and the transcriptional machinery, leading to the expression of previously silenced genes.
Caption: Mechanism of this compound action on gene expression.
Cellular Outcomes
The altered gene expression profile resulting from HDAC2 inhibition can lead to several key cellular outcomes that are beneficial in a therapeutic context, particularly in oncology.
Caption: Cellular consequences of HDAC2 inhibition.
Experimental Protocols
While specific experimental protocols for this compound are not available in the public domain, the following are detailed methodologies for key experiments typically used to characterize HDAC inhibitors.
In Vitro HDAC2 Enzymatic Assay
This protocol describes a fluorometric assay to determine the in vitro inhibitory activity of a compound against purified HDAC2 enzyme.
Materials:
-
Recombinant human HDAC2 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin and Trichostatin A in developer buffer)
-
This compound (dissolved in DMSO)
-
96-well black microplates
-
Fluorometric plate reader (Excitation: 360 nm, Emission: 460 nm)
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add 50 µL of diluted this compound or vehicle control (DMSO in assay buffer).
-
Add 25 µL of recombinant HDAC2 enzyme to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the fluorogenic HDAC substrate to each well.
-
Incubate the plate at 37°C for 60 minutes.
-
Stop the reaction and develop the signal by adding 100 µL of developer solution to each well.
-
Incubate at room temperature for 15 minutes.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by non-linear regression analysis.
Caption: Workflow for in vitro HDAC2 enzymatic assay.
Western Blot Analysis of Histone Acetylation
This protocol is for assessing the effect of this compound on the acetylation levels of histones in cultured cells.
Materials:
-
Cell line of interest (e.g., a cancer cell line)
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-total-Histone H3, anti-acetyl-Histone H4, anti-total-Histone H4, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat cells with various concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Harvest cells and lyse them in lysis buffer.
-
Determine protein concentration using a BCA assay.
-
Prepare protein samples with Laemmli buffer and denature at 95°C for 5 minutes.
-
Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and add chemiluminescent substrate.
-
Visualize protein bands using an imaging system.
-
Quantify band intensities and normalize the levels of acetylated histones to total histones and a loading control.
Cell Viability Assay (MTT or MTS Assay)
This protocol measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound (dissolved in DMSO)
-
96-well clear-bottom plates
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow cells to adhere overnight.
-
Treat cells with a range of concentrations of this compound or vehicle control.
-
Incubate for a desired period (e.g., 24, 48, or 72 hours).
-
Add MTT or MTS reagent to each well and incubate according to the manufacturer's instructions (typically 1-4 hours).
-
If using MTT, add the solubilization solution and incubate until the formazan (B1609692) crystals are dissolved.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
Conclusion
This compound is a valuable research tool for studying the biological roles of HDAC2 and for exploring the therapeutic potential of HDAC2 inhibition. While the publicly available data on this specific compound is limited, the provided information and general protocols offer a solid foundation for its investigation. Further studies are warranted to fully elucidate its selectivity profile, in vivo efficacy, and the precise signaling pathways it modulates. The continued exploration of selective HDAC2 inhibitors like this compound holds promise for the development of novel therapies for a range of diseases.
The Critical Role of HDAC2 in Gene Expression: A Technical Guide to Understanding its Inhibition
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 2 (HDAC2) is a pivotal enzyme in the epigenetic regulation of gene expression, playing a crucial role in cell cycle progression, developmental events, and the pathogenesis of various diseases, including cancer and neurodegenerative disorders. As a member of the class I histone deacetylases, HDAC2 is a key component of large multiprotein complexes that remove acetyl groups from lysine (B10760008) residues on core histones.[1][2] This deacetylation leads to a more compact chromatin structure, restricting the access of transcription factors to DNA and thereby repressing gene transcription.[3][4] Understanding the function of HDAC2 and the consequences of its inhibition is paramount for the development of novel therapeutic strategies.
Mechanism of Action of HDAC2
HDAC2, primarily located in the nucleus, does not bind to DNA directly. Instead, it is recruited to specific gene promoters through its association with various transcription factors and co-repressor complexes such as Sin3, NuRD, and CoREST.[2][5][6] Within these complexes, HDAC2, often in a heterodimer with HDAC1, catalyzes the removal of acetyl groups from the N-terminal tails of histones H2A, H2B, H3, and H4.[1][2] This enzymatic activity neutralizes the positive charge of lysine residues, strengthening the electrostatic interaction between histones and the negatively charged DNA backbone. The resulting condensed chromatin state, known as heterochromatin, is generally associated with transcriptional silencing.[3][7]
Beyond histones, HDAC2 can also deacetylate non-histone proteins, including transcription factors like p53, STAT3, and SMAD7, thereby modulating their activity and stability.[2] This highlights the multifaceted role of HDAC2 in regulating cellular processes.
The Impact of HDAC2 Inhibition on Gene Expression
The inhibition of HDAC2, often through small molecule inhibitors, leads to a state of histone hyperacetylation. This "opening" of the chromatin structure, or euchromatin, facilitates the binding of transcriptional machinery and generally leads to the activation of gene expression.[8][9] However, the effects of HDAC inhibitors on gene expression are complex, with studies showing that they can lead to both the activation and repression of a similar number of genes.[5]
The primary outcomes of HDAC inhibition in a therapeutic context, particularly in cancer, include:
-
Induction of Tumor Suppressor Genes: HDAC inhibitors can de-repress the expression of critical tumor suppressor genes that have been silenced by aberrant HDAC activity in cancer cells.[9] A notable example is the upregulation of the cyclin-dependent kinase inhibitor p21 (also known as p21WAF1/CIP1), which leads to cell cycle arrest.[3][9][10]
-
Modulation of Cell Cycle and Apoptosis: By altering the expression of genes involved in cell cycle control and programmed cell death, HDAC inhibitors can halt cancer cell proliferation and induce apoptosis.[3] For instance, inhibition of HDAC2 has been shown to cause survivin downregulation through the activation of p53.[11]
-
Enhanced DNA Vulnerability: Inhibition of HDAC2 can lead to a more open chromatin state, making the DNA more accessible to DNA-damaging agents used in chemotherapy.[7] This provides a rationale for combination therapies.
Quantitative Data on Gene Expression Changes Following HDAC Inhibition
The following table summarizes representative quantitative data on the effects of HDAC inhibitors on the expression of key genes, as reported in the literature. It is important to note that the specific fold-changes can vary depending on the cell line, the specific inhibitor used, and the experimental conditions.
| Gene | Cell Line(s) | HDAC Inhibitor(s) | Change in Expression | Reference |
| p21 | T24, MDA | Suberoylanilide hydroxamic acid (SAHA), Trichostatin A (TSA), MS-27-275 | 2-5 fold increase | [9] |
| SMC1, SMC2, SMC3, SMC5, HP1 | T47D | Valproic acid (VPA) or siRNA depletion of HDAC2 | Downregulation | [7] |
| HDAC2 | HCT116 p53+/+ | Doxorubicin (Dox), Valproic acid (VPA) | Significant decrease (P<0.001) | [12] |
| HDAC2 | HT-29 | Doxorubicin/Valproic acid (Dox/VPA) | Significant increase (P<0.001) | [12] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are outlines of key experimental protocols used to study the effects of HDAC inhibitors on gene expression.
Chromatin Immunoprecipitation (ChIP) followed by qPCR
This technique is used to determine the association of specific proteins, such as HDAC2 or acetylated histones, with specific genomic regions.
-
Cell Treatment and Crosslinking: Treat cells with the HDAC inhibitor or vehicle control. Crosslink proteins to DNA using formaldehyde (B43269).
-
Cell Lysis and Chromatin Shearing: Lyse the cells and shear the chromatin into smaller fragments using sonication or enzymatic digestion.
-
Immunoprecipitation: Incubate the sheared chromatin with an antibody specific to the protein of interest (e.g., anti-HDAC2 or anti-acetyl-H3). Use protein A/G beads to pull down the antibody-protein-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specific binding and elute the immunoprecipitated complexes.
-
Reverse Crosslinking and DNA Purification: Reverse the formaldehyde crosslinks and purify the DNA.
-
qPCR Analysis: Use quantitative PCR with primers specific to the gene promoter of interest to quantify the amount of precipitated DNA.
Western Blotting
This method is used to detect and quantify changes in the levels of specific proteins, such as HDAC2 or acetylated histones, following treatment with an inhibitor.
-
Cell Lysis: Treat cells with the HDAC inhibitor and then lyse them to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a method like the Bradford assay.
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Antibody Incubation: Block the membrane to prevent non-specific antibody binding and then incubate with a primary antibody specific to the protein of interest. Follow this with incubation with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine relative protein expression levels.[12][13]
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions and processes involved in HDAC2 function and its study is essential for a comprehensive understanding.
Caption: Mechanism of HDAC2-mediated transcriptional repression.
Caption: General signaling pathway of an HDAC inhibitor.
Caption: Experimental workflow for ChIP-Sequencing.
Conclusion
HDAC2 is a central figure in the epigenetic landscape, wielding significant control over gene expression. Its inhibition has emerged as a promising therapeutic avenue, particularly in oncology. A thorough understanding of its mechanism of action, the downstream consequences of its inhibition on gene expression, and the robust experimental methodologies to study these effects are essential for the continued development of targeted and effective therapies. While the specific inhibitor "this compound" was not detailed in the available literature, the principles outlined in this guide for general HDAC2 and class I HDAC inhibitors provide a strong foundation for investigating any novel inhibitor of this critical enzyme.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of histone deacetylase 2 in epigenetics and cellular senescence: implications in lung inflammaging and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. academic.oup.com [academic.oup.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
- 11. HDAC2 histone deacetylase 2 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 12. Synergy between histone deacetylase inhibitors and DNA-damaging agents is mediated by histone deacetylase 2 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
An In-depth Technical Guide on HDAC2 Inhibition and Chromatin Remodeling
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the role of Histone Deacetylase 2 (HDAC2) in chromatin remodeling and the utility of selective HDAC2 inhibitors in research and therapeutic development. We will focus on the mechanism of action, relevant signaling pathways, and detailed experimental protocols, using the potent and highly selective inhibitor, Santacruzamate A (CAY10683), as a primary example.
The Central Role of HDAC2 in Chromatin Dynamics and Gene Regulation
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] This deacetylation process leads to a more condensed chromatin structure, generally associated with transcriptional repression.[3][4] HDAC2, a member of the Class I HDAC family, is a key player in this process.[5]
HDAC2 is primarily located in the nucleus and often exists in multi-protein complexes, such as the Sin3, NuRD, and CoREST complexes, which are recruited to specific gene promoters by transcription factors.[5] By deacetylating histones H3 and H4, HDAC2 increases the positive charge of histone tails, strengthening their interaction with negatively charged DNA and leading to chromatin compaction and gene silencing.[4][5] Dysregulation of HDAC2 activity has been implicated in various diseases, including cancer and neurodegenerative disorders, making it a significant target for therapeutic intervention.[6][7]
Santacruzamate A: A Potent and Selective HDAC2 Inhibitor
To study the specific functions of HDAC2, highly selective inhibitors are invaluable tools. Santacruzamate A (CAY10683) is a marine natural product that has been identified as a potent and exceptionally selective inhibitor of HDAC2.[4][8][9]
Physicochemical Properties of Santacruzamate A
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [8] |
| Molecular Weight | 278.35 g/mol | [8] |
| CAS Number | 1477949-42-0 | [8] |
| Appearance | Lyophilized powder | [10] |
| Solubility | Soluble in DMSO | [8] |
In Vitro Activity and Selectivity
Santacruzamate A exhibits picomolar potency against HDAC2 and remarkable selectivity over other HDAC isoforms.[4][8]
| Target | IC₅₀ | Selectivity vs. HDAC2 | Reference |
| HDAC2 | 112 - 119 pM | - | [4][8] |
| HDAC4 | >1 µM | >8500-fold | [4][8] |
| HDAC6 | 433 nM | >3500-fold | [4][8] |
| HDAC1 | Not specified | Not specified | |
| HDAC3 | Not specified | Not specified | |
| HDAC5 | Not specified | Not specified | |
| HDAC7 | Not specified | Not specified | |
| HDAC8 | Not specified | Not specified | |
| HDAC9 | Not specified | Not specified | |
| HDAC10 | Not specified | Not specified | |
| HDAC11 | Not specified | Not specified |
Cellular Activity
Santacruzamate A has demonstrated antiproliferative activity in various cancer cell lines.
| Cell Line | Cancer Type | GI₅₀ | Reference |
| HCT116 | Colon Carcinoma | 29.4 µM | [4][9] |
| HuT-78 | Cutaneous T-cell Lymphoma | 1.4 µM | [4][9] |
| Human Dermal Fibroblasts | Normal | >100 µM | [9] |
Signaling Pathways Modulated by HDAC2 Inhibition
The inhibition of HDAC2 can impact a multitude of cellular signaling pathways, primarily through the alteration of gene expression and the acetylation status of non-histone proteins.
Chromatin Remodeling and Transcriptional Activation
The primary mechanism of action of HDAC2 inhibitors is the induction of histone hyperacetylation. This leads to a more relaxed chromatin structure, allowing transcription factors to access DNA and activate the expression of previously silenced genes, including tumor suppressor genes.[3]
NF-κB Signaling Pathway
HDACs are known to regulate the NF-κB signaling pathway, which is crucial in inflammation and cell survival. Some studies suggest that HDAC inhibitors can suppress the activation of NF-κB, leading to anti-inflammatory and pro-apoptotic effects.[11][12] The precise impact of selective HDAC2 inhibition on this pathway warrants further investigation.
References
- 1. Deacetylation of Histones and Non-histone Proteins in Inflammatory Diseases and Cancer Therapeutic Potential of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone and Non-Histone Targets of Dietary Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Santacruzamate A, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 6. Marine Cytotoxin Santacruzamate A Derivatives as Potent HDAC1-3 Inhibitors and Their Synergistic Anti-Leukemia Effects with Venetoclax - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Transcription-dependent association of HDAC2 with active chromatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rndsystems.com [rndsystems.com]
- 9. selleckchem.com [selleckchem.com]
- 10. axonmedchem.com [axonmedchem.com]
- 11. scbt.com [scbt.com]
- 12. researchgate.net [researchgate.net]
HDAC2-IN-2: A Technical Overview of its Impact on Core Biological Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone Deacetylase 2 (HDAC2) is a critical epigenetic modulator belonging to the Class I HDAC family. It plays a pivotal role in regulating gene expression by catalyzing the removal of acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2][3] This deacetylation generally leads to a more compact chromatin structure, resulting in transcriptional repression.[3][4] HDAC2 does not act in isolation but as a core component of several large multiprotein co-repressor complexes, including Sin3, NuRD (Nucleosome Remodeling and Deacetylase), and CoREST.[2][5][6] Due to its significant role in governing fundamental cellular processes, HDAC2 has emerged as a major therapeutic target in various diseases, particularly in cancer, neurodegenerative disorders, and inflammatory conditions.[1][3][7] This document provides a technical guide on the biological pathways affected by HDAC2-IN-2, a representative selective inhibitor of HDAC2, summarizing its impact on cellular signaling, presenting relevant quantitative data, and detailing associated experimental methodologies.
Core Biological Processes and Signaling Pathways Modulated by HDAC2 Inhibition
Inhibition of HDAC2 by agents such as this compound can de-repress the transcription of key genes, leading to significant downstream effects on cellular function. The primary pathways affected are detailed below.
Cell Cycle Regulation and Apoptosis
HDAC2 is a crucial regulator of genes that control cell cycle progression and programmed cell death.[5][6] Its inhibition leads to transcriptional activation of tumor suppressor genes.
-
p53 Pathway: HDAC2 can deacetylate the tumor suppressor protein p53. Inhibition of HDAC2 leads to hyperacetylation of p53, which enhances its stability and transcriptional activity.[4][8] This promotes the expression of downstream targets that induce cell cycle arrest and apoptosis.[4][8]
-
p21 (CDKN1A) Upregulation: A key target of p53, the cyclin-dependent kinase (CDK) inhibitor p21, is often silenced by HDAC2-containing complexes in cancer cells.[4][5] this compound treatment removes this repressive mark, leading to robust p21 expression, which in turn inhibits CDK activity, causing a G1-phase cell cycle arrest.[4]
// Invisible edge to enforce correct arrow direction for inhibition edge[style=invis]; "p53_deacetyl" -> "p53_acetyl"; } tcaption { label = "Figure 1: p53 pathway activation by this compound."; fontsize = 10; fontname = "Arial"; } end_dot
Figure 1: p53 pathway activation by this compound.
Cancer-Associated Signaling Pathways
HDAC2 is frequently overexpressed in various cancers, where it represses tumor suppressor genes and supports oncogenic signaling.[4][7][9]
-
NF-κB Pathway: HDAC2 can deacetylate the p65 subunit of NF-κB, modulating its activity. In certain contexts, HDAC2 inhibition can augment NF-κB signaling, which has implications for inflammation and immune responses.[5][6] Conversely, in some cancers, HDAC2 supports NF-κB-mediated pro-survival signals.[9]
-
AKT/mTOR Pathway: Studies in hepatocellular carcinoma have revealed a positive feedback loop where HDAC2 expression is regulated by mTORC1/NF-κB signaling, and elevated HDAC2, in turn, sustains AKT activation.[9] Inhibition with this compound can disrupt this oncogenic loop.[9]
-
Wnt Signaling: In colorectal cancer, HDAC2 expression is linked to the β-catenin-TCF signaling pathway.[5] HDAC1 and HDAC2 have also been shown to be essential for canonical Wnt signaling during development.[8]
Figure 2: Interplay of HDAC2 with key oncogenic pathways.
Neuronal Function and Synaptic Plasticity
In the central nervous system, HDAC2 acts as a negative regulator of learning and memory.[5] It functions as a repressor of genes associated with synaptic plasticity.[5] Consequently, inhibition of HDAC2 is being explored as a therapeutic strategy for cognitive disorders, including Alzheimer's disease.[1]
Quantitative Data Summary
The inhibitory activity of compounds against HDAC isoforms is typically quantified by their half-maximal inhibitory concentration (IC50). While data for the specific entity "this compound" is proprietary, the table below presents IC50 values for well-characterized, broad-spectrum HDAC inhibitors against HDAC2 for comparative purposes.
| Compound | Target(s) | HDAC2 IC50 (nM) | Assay Type |
| Trichostatin A | Class I/II HDACs | 8.41 | Fluorogenic |
| SAHA (Vorinostat) | Class I/II HDACs | 20.3 | Fluorogenic |
| Panobinostat | Pan-HDAC | 4.53 | Fluorogenic |
| Data sourced from Reaction Biology Corporation's HDAC2 Assay Services.[10] |
Experimental Protocols
Evaluating the efficacy of an HDAC2 inhibitor like this compound involves specific biochemical and cell-based assays. Below is a representative protocol for a fluorogenic in vitro HDAC2 activity assay.
In Vitro Fluorogenic HDAC2 Activity Assay
This assay measures the enzymatic activity of purified recombinant HDAC2 by quantifying the deacetylation of a synthetic fluorogenic substrate.
Principle: The assay utilizes a substrate peptide containing an acetylated lysine residue adjacent to a fluorophore, which is quenched. Upon deacetylation by HDAC2, a developer solution cleaves the peptide, releasing the fluorophore from its quencher and producing a fluorescent signal proportional to enzyme activity.[7]
Materials:
-
Purified recombinant human HDAC2 enzyme (BPS Bioscience, Cat# 50002 or similar).
-
Fluorogenic HDAC substrate (e.g., from p53 residues 379-382, RHKKAc).[10]
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
HDAC Developer Solution (containing a protease like trypsin).
-
This compound and control inhibitors (e.g., SAHA).
-
Black, flat-bottom 96- or 384-well microplates.
-
Fluorescence microplate reader (Ex: 350-380 nm, Em: 440-460 nm).[7]
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in 100% DMSO. Further dilute in HDAC Assay Buffer to the desired final concentrations. Include a "no inhibitor" positive control and a "no enzyme" background control.
-
Enzyme Reaction:
-
Add 5 µL of the diluted inhibitor or control to the wells of the microplate.
-
Add 20 µL of diluted HDAC2 enzyme to all wells except the "no enzyme" control.
-
Add 20 µL of HDAC Assay Buffer to the "no enzyme" control wells.
-
Incubate for 10 minutes at 37°C to allow for inhibitor binding.
-
-
Substrate Addition:
-
Add 5 µL of the fluorogenic HDAC substrate to all wells to initiate the reaction.
-
-
Incubation:
-
Incubate the plate at 37°C for 30-60 minutes. The optimal time should be determined empirically to ensure the reaction is within the linear range.
-
-
Signal Development:
-
Add 50 µL of HDAC Developer solution to each well.
-
Incubate at room temperature for 15-20 minutes.
-
-
Data Acquisition:
-
Measure the fluorescence intensity using a microplate reader at the specified excitation and emission wavelengths.
-
-
Data Analysis:
-
Subtract the background fluorescence ("no enzyme" control) from all other readings.
-
Calculate the percent inhibition for each concentration of this compound relative to the "no inhibitor" control.
-
Plot the percent inhibition against the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 3: Workflow for a fluorogenic HDAC2 activity assay.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 6. Role of histone deacetylase 2 in epigenetics and cellular senescence: implications in lung inflammaging and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bpsbioscience.com [bpsbioscience.com]
- 8. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. reactionbiology.com [reactionbiology.com]
Unveiling the Target Profile of HDAC2-IN-2: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2) is a critical epigenetic regulator implicated in a variety of cellular processes, including gene transcription, cell cycle progression, and DNA repair. Its dysregulation has been linked to various diseases, notably cancer and neurological disorders. As a result, the development of selective HDAC2 inhibitors is of significant interest for therapeutic intervention. This technical guide provides a detailed analysis of the target specificity and selectivity of HDAC2-IN-2 (also known as compound 124), a known inhibitor of HDAC2. This document summarizes the available quantitative data, outlines relevant experimental protocols for assessing inhibitor selectivity, and provides visual representations of key concepts and workflows.
Target Specificity of this compound
This compound has been identified as an inhibitor of Histone Deacetylase 2. The primary quantitative measure of its binding affinity reported in the public domain is its dissociation constant (Kd).
Quantitative Data
The following table summarizes the known binding affinity of this compound for its primary target.
| Compound | Target | Method of Measurement | Reported Value (Kd) |
| This compound | HDAC2 | Not Specified | 0.1-1 µM |
Note: Based on extensive searches of publicly available scientific literature and databases, a comprehensive selectivity profile of this compound against other HDAC isoforms (Class I, IIa, IIb, and IV) and other potential off-targets is not available. The lack of this quantitative data (e.g., IC50 or Ki values against a panel of HDACs) prevents a thorough assessment of its selectivity.
Experimental Protocols for Determining HDAC Inhibitor Specificity and Selectivity
To ascertain the specificity and selectivity of an HDAC inhibitor like this compound, a series of biochemical and cell-based assays are typically employed. The following are detailed methodologies for key experiments.
Biochemical Assays for HDAC Activity and Inhibition
Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on purified HDAC enzymes. Fluorogenic assays are a common and sensitive method.
a. Fluorogenic HDAC Activity Assay
-
Principle: This assay utilizes a substrate consisting of an acetylated lysine (B10760008) residue linked to a fluorophore. Upon deacetylation by an HDAC enzyme, a developer solution is added that cleaves the deacetylated substrate, releasing the fluorophore and generating a fluorescent signal that is proportional to the enzyme's activity.
-
Materials:
-
Purified recombinant human HDAC isoforms (HDAC1, HDAC2, HDAC3, etc.)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC developer solution (e.g., containing trypsin and a trichostatin A as a stop reagent)
-
Test compound (this compound) at various concentrations
-
96-well or 384-well black microplates
-
Fluorescence plate reader
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the purified HDAC enzyme, and the test compound dilutions. Include positive controls (enzyme without inhibitor) and negative controls (no enzyme).
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Stop the enzymatic reaction and develop the fluorescent signal by adding the HDAC developer solution.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell-Based Assays for Target Engagement and Selectivity
Cell-based assays are crucial for confirming that the inhibitor can penetrate the cell membrane and engage its target in a physiological context.
a. Western Blot Analysis of Histone Acetylation
-
Principle: This method assesses the functional consequence of HDAC inhibition by measuring the acetylation levels of histone proteins, which are direct substrates of HDACs. Increased acetylation of specific histone lysine residues (e.g., H3K9ac, H4K12ac) indicates HDAC inhibition.
-
Materials:
-
Cell line of interest (e.g., a human cancer cell line)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against acetylated histones (e.g., anti-acetyl-H3, anti-acetyl-H4) and a loading control (e.g., anti-β-actin, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Seed cells in culture plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours).
-
Harvest the cells and prepare whole-cell lysates using the lysis buffer.
-
Determine the protein concentration of each lysate.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and then incubate with the primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
-
Visualizations
The following diagrams illustrate key concepts and workflows relevant to the study of HDAC2 inhibitors.
The Impact of HDAC2-IN-2 on Cell Cycle Progression: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Histone deacetylase 2 (HDAC2) is a critical epigenetic regulator implicated in the proliferation of various cancer cells. Its inhibition presents a promising therapeutic strategy for cancer treatment. This technical guide provides an in-depth overview of the effects of HDAC2-IN-2, a selective HDAC2 inhibitor, on cell cycle progression. We will explore the underlying signaling pathways, present hypothetical quantitative data, and provide detailed experimental protocols for the assessment of its cellular effects.
Core Mechanism of Action: Induction of G1 Cell Cycle Arrest
HDAC2 plays a pivotal role in transcriptional regulation, cell cycle progression, and developmental events.[1] The inhibition of HDAC2 by this compound is anticipated to induce cell cycle arrest, primarily at the G1/S checkpoint. This arrest is mediated through the upregulation of cyclin-dependent kinase inhibitors (CKIs), most notably p21WAF1/CIP1.[2][3]
HDAC2 typically forms complexes that deacetylate histones, leading to a condensed chromatin structure that represses the transcription of certain genes, including the gene encoding p21. By inhibiting HDAC2, this compound promotes histone acetylation at the p21 promoter, leading to its transcriptional activation. The resulting increase in p21 protein levels inhibits the activity of Cyclin D1/CDK4/6 and Cyclin E/CDK2 complexes, which are essential for the transition from the G1 to the S phase of the cell cycle.[2][4] This inhibition prevents the phosphorylation of the retinoblastoma protein (Rb), thereby keeping E2F transcription factors sequestered and inactive, which in turn halts cell cycle progression.[5]
Signaling Pathway Diagram
Caption: Signaling pathway of this compound induced G1 cell cycle arrest.
Quantitative Analysis of Cell Cycle Distribution
The following tables represent hypothetical data illustrating the expected dose-dependent and time-course effects of this compound on the cell cycle distribution of a representative cancer cell line, as would be determined by flow cytometry.
Table 1: Dose-Dependent Effect of this compound on Cell Cycle Distribution (48h Treatment)
| Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 (Vehicle) | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 0.1 | 55.6 ± 2.5 | 28.1 ± 1.8 | 16.3 ± 1.0 |
| 0.5 | 68.4 ± 3.0 | 19.5 ± 1.3 | 12.1 ± 0.9 |
| 1.0 | 75.1 ± 2.8 | 14.2 ± 1.1 | 10.7 ± 0.8 |
| 5.0 | 82.5 ± 3.5 | 9.8 ± 0.9 | 7.7 ± 0.6 |
Table 2: Time-Course Effect of 1.0 µM this compound on Cell Cycle Distribution
| Time (hours) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| 0 | 45.2 ± 2.1 | 35.8 ± 1.5 | 19.0 ± 1.2 |
| 12 | 58.3 ± 2.4 | 29.7 ± 1.7 | 12.0 ± 1.0 |
| 24 | 69.8 ± 3.1 | 20.1 ± 1.4 | 10.1 ± 0.8 |
| 48 | 75.1 ± 2.8 | 14.2 ± 1.1 | 10.7 ± 0.8 |
| 72 | 78.6 ± 3.3 | 12.5 ± 1.0 | 8.9 ± 0.7 |
Detailed Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding: Culture a selected cancer cell line in the appropriate medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed the cells in 6-well plates at a density that ensures they are in the logarithmic growth phase and do not exceed 80% confluency by the end of the experiment. Allow cells to adhere overnight in a humidified incubator at 37°C with 5% CO2.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. On the day of the experiment, prepare serial dilutions of this compound in a complete culture medium to achieve the desired final concentrations. Include a vehicle control group treated with the same concentration of DMSO as the highest concentration of this compound. Remove the old medium from the cells and add the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for the desired time points (e.g., 24, 48, or 72 hours).[6]
Cell Cycle Analysis by Flow Cytometry
-
Cell Harvesting: Following treatment, collect both floating and adherent cells. Aspirate the medium (containing floating cells) and transfer to a 15 mL conical tube. Wash the adherent cells with PBS, and then detach them using Trypsin-EDTA. Combine the detached cells with the previously collected medium.
-
Fixation: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. Add the cell suspension dropwise to 4 mL of ice-cold 70% ethanol (B145695) while vortexing gently. Fix the cells overnight at -20°C.
-
Staining: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS. Resuspend the cells in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate in the dark for 30 minutes at room temperature.[7]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle is quantified using appropriate cell cycle analysis software.[7]
Experimental Workflow Diagram
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC2 regulates cell proliferation, cell cycle progression and cell apoptosis in esophageal squamous cell carcinoma EC9706 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Unraveling the Therapeutic Promise of HDAC2-IN-2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction:
HDAC2-IN-2, also identified as compound 124, is a selective inhibitor of Histone Deacetylase 2 (HDAC2), an enzyme implicated in a variety of pathological conditions, including neurodegenerative disorders and cancer. This technical guide provides a comprehensive overview of the available preclinical data on this compound, focusing on its therapeutic potential, mechanism of action, and key experimental findings. The information is intended to serve as a resource for researchers and drug development professionals interested in the exploration of this compound for therapeutic applications.
Biochemical Profile
This compound has been characterized as a potent inhibitor of HDAC2 with a dissociation constant (Kd) in the range of 0.1 to 1 μM. This selective inhibition of a specific HDAC isoform suggests the potential for a more targeted therapeutic effect with a potentially reduced side-effect profile compared to pan-HDAC inhibitors.
Preclinical Investigations in Alzheimer's Disease
A key study by Sharma et al. (2019) investigated the therapeutic potential of this compound in the context of Alzheimer's disease, a neurodegenerative disorder characterized by cognitive decline. The study explored the compound's effects on key pathological markers and its ability to rescue cognitive deficits in a preclinical model.
In Vitro Findings
The initial in vitro evaluation of this compound focused on its interaction with acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine, and its potential neurotoxicity.
-
Interaction with Acetylcholinesterase (AChE): Molecular modeling studies indicated a favorable interaction between this compound and the peripheral anionic site (PAS) of AChE. This interaction is significant as the PAS is implicated in the aggregation of amyloid-beta plaques, a hallmark of Alzheimer's disease.
-
Neurotoxicity Assessment: The compound was evaluated for its neurotoxic effects in the human neuroblastoma cell line, SH-SY5Y. Encouragingly, this compound did not exhibit any detectable neurotoxicity in these cells, suggesting a favorable preliminary safety profile.[1][2][3]
In Vivo Efficacy in a Model of Cognitive Impairment
To assess its potential to ameliorate cognitive deficits, this compound was tested in a scopolamine-induced cognitive impairment mouse model. Scopolamine (B1681570) is a muscarinic antagonist that induces transient memory deficits, mimicking aspects of Alzheimer's disease.
-
Elevated Plus Maze (EPM): In the Elevated Plus Maze test, which assesses learning and memory, treatment with this compound was found to ameliorate the cognitive impairment induced by scopolamine.
-
Y-Maze Test: Similarly, in the Y-maze test, another behavioral assay for assessing spatial working memory, this compound demonstrated the ability to reverse the cognitive deficits caused by scopolamine.[2][3]
Table 1: Summary of Preclinical Data for this compound in Alzheimer's Disease Models
| Experiment Type | Model System | Key Finding | Reference |
| Molecular Docking | In silico | Good interaction with the peripheral anionic site (PAS) of AChE. | Sharma et al., 2019 |
| Neurotoxicity Assay | SH-SY5Y neuroblastoma cells | No detectable neurotoxicity. | [1][2][3] |
| Behavioral Assay | Scopolamine-induced cognitive impairment in mice (Elevated Plus Maze) | Ameliorated cognitive impairment. | [2][3] |
| Behavioral Assay | Scopolamine-induced cognitive impairment in mice (Y-Maze) | Ameliorated cognitive impairment. | [2][3] |
Potential Applications in Oncology
While detailed studies are limited, this compound has also been investigated in the context of cancer, specifically glioblastoma and medullary thyroid carcinoma.
Glioblastoma Research
In the field of glioblastoma research, this compound has been utilized as a reference compound in a structural optimization study aimed at developing novel inhibitors of the Hypoxia-Inducible Factor-1 (HIF-1) pathway.[1][4][5][6] This suggests its potential as a scaffold for the design of new anti-cancer agents targeting hypoxia, a common feature of solid tumors.
Medullary Thyroid Carcinoma
Preliminary findings suggest that this compound can inhibit cell migration and invasion of the medullary thyroid carcinoma TT cell line. Furthermore, in a tumor xenograft model, treatment with the compound reportedly led to an apoptotic phenotype in the cancer cells. However, the primary research article detailing these findings and providing quantitative data could not be retrieved in the current search.
Experimental Protocols
Due to the limited availability of published primary research, detailed experimental protocols for the studies involving this compound are not fully accessible. The following are generalized methodologies based on the available information.
In Vitro Neurotoxicity Assay (SH-SY5Y cells)
-
Cell Culture: SH-SY5Y human neuroblastoma cells are cultured in appropriate media (e.g., DMEM/F12) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in 96-well plates and allowed to adhere. They are then treated with varying concentrations of this compound for a specified duration (e.g., 24 or 48 hours).
-
Viability Assessment: Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay or by measuring lactate (B86563) dehydrogenase (LDH) release into the culture medium.
-
Data Analysis: The results are expressed as a percentage of viable cells compared to a vehicle-treated control group.
Scopolamine-Induced Cognitive Impairment Model in Mice
-
Animals: Male Swiss albino mice are typically used for this model.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Drug Administration: Mice are divided into different groups: a control group, a scopolamine-treated group, and groups treated with scopolamine and various doses of this compound. This compound is typically administered orally or via intraperitoneal injection prior to the scopolamine challenge.
-
Behavioral Testing:
-
Elevated Plus Maze: Thirty to sixty minutes after the final drug administration, the transfer latency on the elevated plus maze is recorded on consecutive days to assess learning and memory.
-
Y-Maze: Spontaneous alternation behavior in a Y-maze is recorded to evaluate spatial working memory.
-
-
Data Analysis: Statistical analysis (e.g., ANOVA followed by a post-hoc test) is used to compare the performance of the different treatment groups.
Signaling Pathways and Logical Relationships
The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its known target, HDAC2, and its observed effects, a hypothetical mechanism of action can be proposed.
dot
Caption: Proposed mechanism of action for this compound.
dot
Caption: Experimental workflow for evaluating this compound in Alzheimer's disease models.
Future Directions
The currently available data on this compound, while promising, is still in its nascent stages. To fully realize its therapeutic potential, further in-depth research is required. Key areas for future investigation include:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: To understand the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, as well as its dose-response relationship in vivo.
-
Elucidation of Downstream Signaling Pathways: To identify the specific genes and signaling cascades that are modulated by this compound-mediated HDAC2 inhibition.
-
Evaluation in a Wider Range of Disease Models: To explore its efficacy in other neurodegenerative diseases and various cancer types.
-
Long-term Toxicity Studies: To assess the safety profile of the compound with chronic administration.
This compound is a selective HDAC2 inhibitor that has demonstrated promising preclinical activity, particularly in models of Alzheimer's disease. Its ability to ameliorate cognitive deficits without apparent neurotoxicity warrants further investigation. While its role in oncology is less defined, it holds potential as a scaffold for the development of novel anti-cancer agents. The successful translation of this compound from a promising preclinical candidate to a clinically viable therapeutic will depend on rigorous and comprehensive further research.
References
- 1. Glioblastoma: Current Status, Emerging Targets, and Recent Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy [frontiersin.org]
- 3. Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
The Role of HDAC2-IN-2 in Neurodegenerative Disease Models: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2) has emerged as a significant therapeutic target in the field of neurodegenerative diseases. As a key epigenetic regulator, HDAC2 is predominantly localized in the nucleus and plays a crucial role in the deacetylation of lysine (B10760008) residues on histones, leading to chromatin condensation and transcriptional repression. In several neurodegenerative conditions, including Alzheimer's disease, the expression and activity of HDAC2 are often dysregulated, contributing to synaptic dysfunction and cognitive decline. Inhibition of HDAC2 is therefore being actively investigated as a promising strategy to restore synaptic plasticity and ameliorate disease-related pathology. This technical guide focuses on a specific inhibitor, HDAC2-IN-2, also identified as compound 124, and summarizes the available information regarding its potential application in neurodegenerative disease models.
This compound: A Selective Inhibitor
This compound is a small molecule inhibitor of HDAC2. Commercially available information indicates its utility as a research tool for investigating the biological functions of HDAC2.
Quantitative Data
At present, detailed quantitative data from preclinical studies of this compound in neurodegenerative disease models is not publicly available in peer-reviewed literature. The primary available data point is its binding affinity for HDAC2.
| Compound | Target | Binding Affinity (Kd) | CAS Number | Molecular Formula |
| This compound (compound 124) | HDAC2 | 0.1-1 µM[1][2][3][4] | 332169-78-5 | C18H15N3O3S |
Mechanism of Action and Signaling Pathways
The fundamental mechanism of action for HDAC2 inhibitors lies in their ability to block the enzymatic activity of HDAC2. This inhibition leads to an increase in histone acetylation (hyperacetylation), which in turn relaxes the chromatin structure, making it more accessible to transcription factors. This can lead to the re-expression of genes that are crucial for synaptic plasticity, learning, and memory, and which are often silenced in neurodegenerative diseases.
While the specific signaling pathways modulated by this compound in the context of neurodegeneration have not been detailed in published studies, the general pathways affected by HDAC2 inhibition are understood.
References
The Role of Citarinostat (HDAC2-IN-2) in Cancer Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes crucial for the epigenetic regulation of gene expression. Their dysregulation is a hallmark of many cancers, making them a key target for therapeutic intervention. HDAC2, a Class I HDAC, is particularly implicated in promoting cancer cell proliferation, survival, and differentiation. Citarinostat, also known as ACY-241 and HDAC-IN-2, is an orally available histone deacetylase inhibitor. While it selectively inhibits HDAC6 at lower concentrations, at higher exposures, it also demonstrates inhibitory activity against Class I HDACs, including HDAC2.[1][2] This dual activity provides a multi-faceted approach to combating cancer cell proliferation by affecting both epigenetic regulation and microtubule dynamics. This technical guide provides an in-depth overview of the role of Citarinostat in cancer cell proliferation, detailing its mechanism of action, quantitative effects, and the experimental protocols used to elucidate its function.
Mechanism of Action
Citarinostat exerts its anti-proliferative effects through the inhibition of histone deacetylases. By blocking the activity of HDACs, Citarinostat leads to an accumulation of acetylated histones, resulting in a more open chromatin structure.[3][4] This chromatin remodeling alters gene expression, leading to the transcription of tumor suppressor genes and the repression of oncogenes, which in turn inhibits tumor cell division and induces apoptosis.[3][4][5]
Specifically, the inhibition of HDAC2 by Citarinostat can restore the function of tumor suppressors like p53, leading to cell cycle arrest and apoptosis.[6] While Citarinostat is highly selective for HDAC6, its inhibitory action on HDAC2 at higher concentrations contributes to its anti-cancer efficacy.[1][7] The inhibition of HDAC6, a cytoplasmic enzyme, primarily leads to the hyperacetylation of α-tubulin, affecting microtubule stability and function, which can disrupt mitosis and induce cell death.[7][8] The combined inhibition of nuclear HDAC2 and cytoplasmic HDAC6 by Citarinostat offers a synergistic approach to disrupting cancer cell proliferation.
Quantitative Data on the Efficacy of Citarinostat (HDAC2-IN-2)
The anti-proliferative activity of Citarinostat has been quantified across various cancer cell lines, both as a single agent and in combination with other chemotherapeutic agents. The following tables summarize the key inhibitory concentrations (IC50) and other relevant quantitative data.
Table 1: Inhibitory Activity of Citarinostat against HDAC Isoforms
| HDAC Isoform | IC50 (nM) |
| HDAC1 | 35 |
| HDAC2 | 45 |
| HDAC3 | 46 |
| HDAC6 | 2.6 |
| HDAC8 | 137 |
Data sourced from cell-free assays.[1][2]
Table 2: Anti-proliferative Activity of Citarinostat in Cancer Cell Lines
| Cell Line | Cancer Type | Single Agent Viability IC50 (µM) |
| A2780 | Ovarian Cancer | 4.6 - 6.1 |
| TOV-21G | Ovarian Cancer | 4.6 - 6.1 |
| MDA-MD-231 | Breast Cancer | 4.6 - 6.1 |
| MOLM-13 | Acute Myeloid Leukemia | Not specified, but shows anti-proliferative activity |
| MOLT-4 | Acute Lymphoblastic Leukemia | 1.72 |
Treatment duration for MOLT-4 cells was 72 hours.[1][7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Citarinostat (this compound) in Cancer Cells
Caption: Workflow for determining the IC50 of Citarinostat on cancer cell viability.
Detailed Experimental Protocols
Cell Viability Assay (e.g., CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of Citarinostat on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Citarinostat (this compound)
-
96-well opaque-walled microplates
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well opaque-walled plate at a predetermined density (e.g., 5,000 cells/well in 100 µL of medium) and incubate overnight to allow for cell attachment.
-
Compound Preparation: Prepare a serial dilution of Citarinostat in complete culture medium.
-
Treatment: Remove the medium from the wells and add 100 µL of the Citarinostat dilutions to the respective wells. Include wells with vehicle control (e.g., DMSO) and wells with medium only as a blank.
-
Incubation: Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified atmosphere with 5% CO2. 5[1]. Assay:
-
Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a luminometer.
-
Data Analysis:
-
Subtract the average luminescence of the blank wells from all other wells.
-
Normalize the data to the vehicle control wells (representing 100% viability).
-
Plot the normalized viability against the logarithm of the Citarinostat concentration and fit a dose-response curve to determine the IC50 value.
-
Western Blot Analysis for Protein Acetylation
Objective: To assess the effect of Citarinostat on the acetylation of its target proteins, such as α-tubulin (HDAC6 target) and histone H3 (Class I HDAC target).
Materials:
-
Cancer cell line
-
Citarinostat
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-acetylated-α-tubulin, anti-α-tubulin, anti-acetylated-histone H3, anti-histone H3)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membrane and transfer apparatus
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency and treat with various concentrations of Citarinostat (e.g., 0.1 µM to 10 µM) for a specified time (e.g., 24 hours). 2[1][7]. Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples by boiling in Laemmli buffer and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with primary antibodies diluted in blocking buffer overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane with TBST, apply the chemiluminescent substrate, and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of acetylated proteins to their total protein counterparts to determine the fold change in acetylation.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of Citarinostat on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cell line
-
Citarinostat
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Citarinostat at various concentrations for a defined period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells, and wash them with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells for at least 30 minutes on ice or store at -20°C.
-
Staining:
-
Centrifuge the fixed cells to remove the ethanol.
-
Wash the cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark at room temperature for 15-30 minutes.
-
-
Data Acquisition: Analyze the stained cells using a flow cytometer, measuring the fluorescence intensity of the PI signal.
-
Data Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis by Citarinostat in cancer cells.
Materials:
-
Cancer cell line
-
Citarinostat
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with Citarinostat at desired concentrations for a specific duration.
-
Cell Harvesting: Collect both floating and adherent cells.
-
Washing: Wash the cells twice with cold PBS.
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
-
Data Acquisition: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis:
-
Annexin V-negative/PI-negative cells are considered live cells.
-
Annexin V-positive/PI-negative cells are in early apoptosis.
-
Annexin V-positive/PI-positive cells are in late apoptosis or are necrotic.
-
Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induction.
-
Conclusion
Citarinostat (this compound) is a potent inhibitor of HDAC6 with additional activity against Class I HDACs, including HDAC2, at higher concentrations. This dual inhibitory profile enables it to effectively suppress cancer cell proliferation through multiple mechanisms, including the alteration of gene expression via histone acetylation and the disruption of microtubule function through α-tubulin hyperacetylation. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers investigating the anti-cancer properties of Citarinostat and other HDAC inhibitors. Further exploration of its synergistic effects with other therapeutic agents and its precise impact on various signaling pathways will continue to be a valuable area of cancer research.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. medkoo.com [medkoo.com]
- 5. Citarinostat | C24H26ClN5O3 | CID 53340426 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. The Roles of Histone Deacetylases and Their Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rarecancernews.com [rarecancernews.com]
Preliminary Toxicity Profile of HDAC2-IN-2: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary toxicity studies conducted on the novel histone deacetylase 2 (HDAC2) inhibitor, HDAC2-IN-2, also identified in scientific literature as compound 3B or N1-(2,2'-bipyridin-6-yl)-N8-hydroxyoctanediamide. This document is intended to serve as a core resource for researchers and professionals in the field of drug development, offering a detailed summary of available toxicity data, experimental methodologies, and relevant biological pathways.
Executive Summary
Preliminary in vivo studies on this compound, a novel hydroxamic acid-based HDAC2 inhibitor, have been conducted to assess its acute oral toxicity. The research, primarily based on the study by Pai and colleagues, indicates a favorable acute toxicity profile, with a Lethal Dose 50 (LD50) exceeding 2000 mg/kg in female BALB/c mice.[1][2] While no mortality was observed even at high doses, moderate toxic effects and alterations in biochemical markers were noted at the 2000 mg/kg dose level.[1][2] These findings suggest the therapeutic potential of this compound, while also highlighting the need for further dose-response studies and chronic toxicity assessments to establish a comprehensive safety profile for clinical development.
Quantitative Toxicity Data
The following tables summarize the key quantitative findings from the acute oral toxicity study of this compound.
Table 1: Acute Oral Toxicity of this compound in Female BALB/c Mice
| Parameter | Value | Reference |
| LD50 | > 2000 mg/kg | [1][2] |
| GHS Category | Category 5 (Lowest Toxicity) | |
| Observation Period | 14 days | [3] |
| Mortality | No mortality observed at 300 mg/kg and 2000 mg/kg | [1][2] |
Table 2: Summary of Biochemical and Histopathological Findings
| Dosage | Observations | Reference |
| 300 mg/kg b.w. | No significant changes in food consumption, body weight, or biochemical markers compared to the control group. | [1] |
| 2000 mg/kg b.w. | - No significant changes in food consumption or body weight. - Variations observed in the levels of a few biochemical markers (specific markers and values not publicly detailed). - Histopathological examination revealed inflammatory infiltration and lesions in a few vital organs (specific organ details not publicly detailed). | [1][2] |
Experimental Protocols
The primary acute oral toxicity study of this compound was conducted following the OECD Guideline 423 (Acute Toxic Class Method).[1][2] This method is designed to classify substances based on their acute toxicity with the use of a minimal number of animals.
Animal Model and Housing
-
Species: BALB/c mice[1]
-
Sex: Female[1]
-
Housing: Animals were housed in standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. They had free access to standard pellet diet and water.
Dosing and Administration
-
Route of Administration: Oral gavage[1]
-
Vehicle: Not specified in the available literature.
-
Dose Levels: 300 mg/kg and 2000 mg/kg body weight.[1]
-
Fasting: Animals were fasted overnight prior to dosing.[4]
Observations and Examinations
-
Clinical Observations: Animals were observed for clinical signs of toxicity and mortality at regular intervals on the day of dosing and daily thereafter for 14 days.[3]
-
Body Weight: Body weight was recorded at the start of the study and weekly thereafter.[3]
-
Biochemical Analysis: At the end of the observation period, blood samples were collected for the analysis of key biochemical markers related to liver and kidney function.
-
Histopathology: After euthanasia, vital organs were collected, weighed, and subjected to histopathological examination to identify any treatment-related lesions.[1]
Signaling Pathways and Experimental Workflows
HDAC2 Signaling Pathway in Apoptosis
HDAC2 plays a crucial role in regulating gene expression, and its inhibition can lead to the reactivation of tumor suppressor genes, ultimately inducing apoptosis in cancer cells. The diagram below illustrates a simplified signaling pathway involving HDAC2, p53, and the Bcl-2 family of proteins.
Caption: HDAC2 inhibition leads to p53 activation, promoting apoptosis.
Experimental Workflow for Acute Oral Toxicity Study (OECD 423)
The following diagram outlines the stepwise procedure of the acute toxic class method used to evaluate the toxicity of this compound.
Caption: Stepwise workflow for the OECD 423 acute oral toxicity study.
Discussion and Future Directions
The preliminary toxicity data for this compound are promising, suggesting a wide therapeutic window for acute dosing. The classification into GHS Category 5 indicates a low acute toxicity hazard. However, the observed biochemical alterations and histopathological findings at the 2000 mg/kg dose warrant further investigation.
Future studies should focus on:
-
Dose-response studies: To determine the No-Observed-Adverse-Effect Level (NOAEL).
-
Sub-chronic and chronic toxicity studies: To evaluate the long-term safety profile of this compound.
-
Pharmacokinetic and pharmacodynamic (PK/PD) studies: To understand the absorption, distribution, metabolism, and excretion of the compound and its relationship to efficacy and toxicity.
-
Safety pharmacology studies: To assess the potential effects on major organ systems.
A thorough understanding of the toxicity profile is paramount for the successful clinical translation of this promising HDAC2 inhibitor. The data presented in this guide provide a foundational understanding for researchers to design and execute further preclinical safety and efficacy studies.
References
The Pharmacokinetics of Romidepsin: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Pharmacokinetic Properties of the Histone Deacetylase (HDAC) 1 and 2 Inhibitor, Romidepsin (B612169).
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No publicly available pharmacokinetic data could be found for a compound specifically named "HDAC2-IN-2". Therefore, this guide focuses on Romidepsin (trade name Istodax®), a well-characterized, potent, and selective inhibitor of Class I HDACs, particularly HDAC1 and HDAC2. Romidepsin serves as a representative molecule to understand the pharmacokinetics of this class of epigenetic modulators.
Introduction
Romidepsin (FK228, depsipeptide) is a bicyclic peptide originally isolated from Chromobacterium violaceum. It functions as a potent inhibitor of histone deacetylases (HDACs), with high affinity for Class I HDACs, including HDAC1 and HDAC2. By altering the acetylation status of histones and other non-histone proteins, Romidepsin modulates gene expression, leading to cell cycle arrest, induction of apoptosis, and differentiation in cancer cells. This guide provides a comprehensive overview of the preclinical and clinical pharmacokinetics of Romidepsin, detailing its absorption, distribution, metabolism, and excretion (ADME) properties, along with the experimental protocols used for its characterization and the signaling pathways it modulates.
Quantitative Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic parameters for Romidepsin from preclinical and clinical studies.
Table 1: Preclinical Pharmacokinetic Parameters of Romidepsin
| Parameter | Species | Value | Route of Administration | Reference |
| Plasma Protein Binding | Rat | Not specified | - | [1] |
| Dog | Not specified | - | [1] | |
| Distribution | Rat | Widely distributed to many tissues; Tmax ≤5 minutes in most tissues | Intravenous | [1] |
| Metabolism | Rat | Primarily hepatic | Intravenous | [1][2] |
| Excretion | Rat | 66% of the dose excreted into the bile; 75% in feces; 20% in urine | Intravenous | [1][3][4] |
Table 2: Clinical Pharmacokinetic Parameters of Romidepsin in Adult Patients
| Parameter | Value | Dosing | Reference |
| Half-life (t½) | ~3 hours | 4-hour intravenous infusion | [2][3] |
| Clearance (CL) | 9.6 L/h/m² | 14 or 18 mg/m² as a 4-hour intravenous infusion | [5] |
| Plasma Protein Binding | 92-94% | - | [2] |
| Metabolism | Extensively by CYP3A4 (major) and CYP3A5 (minor) | - | [3][4] |
Experimental Protocols
This section details the methodologies employed in key pharmacokinetic experiments for Romidepsin.
In Vivo Pharmacokinetic Studies in Preclinical Models
Objective: To determine the plasma concentration-time profile and key pharmacokinetic parameters of Romidepsin in animal models.
Animal Models:
-
Species: Mice (e.g., NOG mice for xenograft studies)[6], Rats[1], Dogs[1].
-
Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and access to food and water ad libitum.
Drug Administration:
-
Formulation: Romidepsin is typically dissolved in a suitable vehicle, such as a solution containing polyethylene (B3416737) glycol (PEG) and Tween 80 in water[7].
-
Route of Administration: Intravenous (IV) infusion is common for preclinical studies to determine fundamental pharmacokinetic parameters. Intraperitoneal (IP) injections are also used in efficacy studies[6].
-
Dose: Doses are selected based on toxicology and efficacy studies in the respective species. For example, in mice, doses have ranged from 1.2 mg/kg to 2 mg/kg[6].
Sample Collection:
-
Matrix: Blood is the primary matrix for pharmacokinetic analysis.
-
Collection Schedule: Blood samples are collected at multiple time points post-dose to adequately characterize the plasma concentration-time curve. A typical schedule might include pre-dose, and at 1, 3, 6, 18, 24, 48, and 72 hours after drug administration[8].
-
Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., heparin) and immediately placed on ice. Plasma is separated by centrifugation (e.g., 1000 × g for 10 minutes) and stored at -70°C or -80°C until analysis[4][9].
Bioanalytical Method:
-
Technique: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is the standard method for the quantification of Romidepsin in plasma[6][9].
-
Sample Preparation: Plasma samples typically undergo a protein precipitation step followed by extraction of the analyte.
-
Instrumentation: A triple quadrupole mass spectrometer is commonly used.
-
Validation: The assay is validated for linearity, accuracy, precision, and sensitivity, with a typical lower limit of quantitation (LLOQ) around 0.5 to 2 ng/mL in plasma[4][6].
In Vitro ADME Assays
Objective: To characterize the absorption, distribution, metabolism, and excretion properties of Romidepsin using in vitro systems.
Metabolic Stability in Liver Microsomes:
-
Purpose: To assess the intrinsic clearance of Romidepsin by phase I metabolic enzymes, primarily Cytochrome P450s.
-
Test System: Liver microsomes from different species (e.g., human, rat, dog, mouse) are used[10].
-
Procedure:
-
Romidepsin is incubated with liver microsomes in a phosphate (B84403) buffer (pH 7.4) at 37°C.
-
The reaction is initiated by the addition of an NADPH-regenerating system.
-
Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched with a solvent like acetonitrile.
-
The concentration of the remaining parent compound is determined by LC-MS/MS.
-
The rate of disappearance is used to calculate the in vitro half-life and intrinsic clearance[11][12].
-
Plasma Protein Binding:
-
Purpose: To determine the extent to which Romidepsin binds to plasma proteins, which influences its distribution and availability to target tissues.
-
Test System: Plasma from different species (human, rat, dog).
-
Method: Equilibrium dialysis is a common method.
-
A semi-permeable membrane separates a chamber containing plasma with Romidepsin from a chamber with buffer.
-
The system is incubated until equilibrium is reached.
-
The concentration of Romidepsin in both chambers is measured by LC-MS/MS.
-
The percentage of protein binding is calculated from the difference in concentrations.
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways affected by Romidepsin and a general workflow for its pharmacokinetic analysis.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. A focus on the preclinical development and clinical status of the histone deacetylase inhibitor, romidepsin (depsipeptide, Istodax®) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Population pharmacokinetics of romidepsin in patients with cutaneous T-cell lymphoma and relapsed peripheral T-cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. Phase I and Pharmacokinetic Study of Romidepsin in Patients with Cancer and Hepatic Dysfunction: A National Cancer Institute Organ Dysfunction Working Group Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 11. nuvisan.com [nuvisan.com]
- 12. admeshop.com [admeshop.com]
An In-depth Technical Guide to Santacruzamate A for Epigenetic Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
Santacruzamate A is a natural product originally isolated from the Panamanian marine cyanobacterium cf. Symploca sp. that has garnered significant attention in the field of epigenetics.[1] Initially reported as an exceptionally potent and selective inhibitor of histone deacetylase 2 (HDAC2), a key enzyme in transcriptional regulation, it presented a promising scaffold for the development of novel therapeutics for a range of diseases, including cancers and neurological disorders.[1][2] This guide provides a comprehensive technical overview of Santacruzamate A, including its mechanism of action, synthesis, and the experimental protocols used for its evaluation. It also addresses the subsequent scientific discourse regarding its HDAC inhibitory activity, offering a balanced perspective for researchers.
Introduction to HDAC2 and the Therapeutic Potential of Its Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from lysine (B10760008) residues on histone tails. This deacetylation leads to a more condensed chromatin structure, thereby repressing gene transcription.[2][3] HDAC2, a member of the Class I HDAC family, is particularly implicated in a variety of cellular processes, and its dysregulation has been linked to several diseases.[4] Inhibition of HDAC2 can restore the acetylation of histones, leading to a more open chromatin state and the re-expression of silenced genes, including tumor suppressor genes.[3] This mechanism underlies the therapeutic interest in HDAC2 inhibitors for cancer, neurodegenerative diseases, and other conditions.[2][4]
Santacruzamate A: Physicochemical Properties and Synthesis
Santacruzamate A is structurally similar to the clinically approved HDAC inhibitor suberoylanilide hydroxamic acid (SAHA, Vorinostat®), featuring a cap, linker, and a zinc-binding group, which are characteristic of many HDAC inhibitors.[1]
Table 1: Physicochemical Properties of Santacruzamate A
| Property | Value | Reference |
| Molecular Formula | C₁₅H₂₂N₂O₃ | [1] |
| Molecular Weight | 278.35 g/mol | [1] |
| CAS Number | 1477949-42-0 | [1] |
| Appearance | White solid | [1] |
Chemical Synthesis of Santacruzamate A
The synthesis of Santacruzamate A has been reported, enabling further investigation of its biological activities and the generation of analogues.[1][5] The synthetic route involves the coupling of a protected γ-aminobutyric acid (GABA) derivative with a phenethylamine (B48288) moiety, followed by deprotection and formation of the terminal carbamate (B1207046).
A detailed synthetic scheme, as described in the literature, allows for the production of Santacruzamate A for research purposes.[1] The process begins with the protection of GABA, followed by activation of the carboxylic acid for amide bond formation with phenethylamine. The final steps involve the removal of protecting groups and the introduction of the ethyl carbamate group.[1]
Biological Activity and Mechanism of Action
Initial Findings as a Potent and Selective HDAC2 Inhibitor
Santacruzamate A was initially characterized as a picomolar inhibitor of HDAC2, demonstrating remarkable potency and selectivity over other HDAC isoforms.[1][6] This high affinity was attributed to the interaction of its functional groups with the active site of the HDAC2 enzyme, which contains a zinc ion essential for its catalytic activity.[2]
Table 2: Initial Reported Inhibitory Activity of Santacruzamate A against HDAC Isoforms
| HDAC Isoform | IC₅₀ | Selectivity vs. HDAC2 | Reference |
| HDAC2 | 0.119 nM | - | [1] |
| HDAC4 | > 1 µM | > 8400-fold | [1] |
| HDAC6 | 433.5 nM | ~3640-fold | [1] |
Cytotoxicity Profile
In line with its proposed mechanism as an HDAC inhibitor, Santacruzamate A demonstrated cytotoxic effects against various cancer cell lines.
Table 3: Cytotoxicity (GI₅₀) of Santacruzamate A in Cancer Cell Lines
| Cell Line | Cancer Type | GI₅₀ | Reference |
| HCT-116 | Colon Carcinoma | 0.4 µM | [2] |
| HuT-78 | Cutaneous T-cell Lymphoma | 3.0 µM | [2] |
Controversy and Re-evaluation of HDAC Inhibitory Activity
Subsequent research from another group, which included the synthesis of Santacruzamate A and its analogues, reported a significant discrepancy with the initial findings.[5][7] Their study found that synthetic Santacruzamate A did not exhibit significant inhibition of HDAC enzymes at concentrations up to 2 µM, suggesting that its IC₅₀ is likely in the micromolar range and that its mechanism of action may not be primarily through HDAC inhibition.[5][7] This has led to a call for the re-evaluation of the originally reported activity.[5][7] Researchers utilizing Santacruzamate A should be aware of this ongoing scientific discussion.
Proposed Signaling Pathway of HDAC2 Inhibition
Inhibition of HDAC2 is believed to exert its effects through the hyperacetylation of histones, leading to changes in gene expression. This can impact multiple downstream signaling pathways involved in cell cycle progression, apoptosis, and differentiation.
Caption: Proposed mechanism of Santacruzamate A action via HDAC2 inhibition.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of HDAC inhibitors. The following are representative protocols for key in vitro assays.
In Vitro HDAC2 Inhibition Assay (Fluorometric)
This protocol outlines a common method to determine the in vitro potency of compounds against HDAC2.
Objective: To measure the 50% inhibitory concentration (IC₅₀) of Santacruzamate A against recombinant human HDAC2.
Principle: The assay utilizes a fluorogenic substrate containing an acetylated lysine residue. HDAC2 deacetylates the substrate, which is then cleaved by a developer, releasing a fluorophore. The fluorescence intensity is proportional to the HDAC2 activity.
Materials:
-
Recombinant human HDAC2 enzyme
-
Fluorogenic HDAC substrate (e.g., from a commercial kit)
-
Assay buffer
-
Developer solution
-
Santacruzamate A (dissolved in DMSO)
-
Trichostatin A (positive control inhibitor)
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Procedure:
-
Prepare serial dilutions of Santacruzamate A in assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the diluted Santacruzamate A or control (assay buffer with DMSO for no inhibition, Trichostatin A for positive control).
-
Add the HDAC2 enzyme to all wells except for the blank.
-
Initiate the reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding the developer solution to each well.
-
Incubate at room temperature for 15-30 minutes to allow for fluorophore development.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition for each concentration of Santacruzamate A relative to the controls and determine the IC₅₀ value using a suitable software (e.g., GraphPad Prism).
Caption: Experimental workflow for the in vitro HDAC2 inhibition assay.
Cell Viability (MTT) Assay
This protocol is used to assess the cytotoxic or anti-proliferative effects of Santacruzamate A on cancer cell lines.
Objective: To determine the 50% growth inhibitory concentration (GI₅₀) of Santacruzamate A.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan (B1609692) product. The amount of formazan is proportional to the number of living cells.
Materials:
-
Cancer cell line of interest (e.g., HCT-116)
-
Complete cell culture medium
-
Santacruzamate A (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear microplate
-
Spectrophotometer (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of Santacruzamate A in cell culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of Santacruzamate A. Include a vehicle control (medium with DMSO).
-
Incubate the plate for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value.
Conclusion
Santacruzamate A remains a molecule of significant interest in the field of epigenetic research. While its initial promise as a highly potent and selective HDAC2 inhibitor has been a subject of scientific debate, its biological activities and unique chemical structure continue to inspire further investigation and the development of novel analogues. Researchers are encouraged to critically evaluate the existing literature and consider the reported discrepancies when designing experiments with this compound. The detailed protocols and background information provided in this guide serve as a valuable resource for those seeking to explore the therapeutic potential of Santacruzamate A and other modulators of the epigenetic landscape.
References
- 1. benchchem.com [benchchem.com]
- 2. Santacruzamate A, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. scielo.br [scielo.br]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and biological evaluation of santacruzamate A and analogs as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for HDAC2-IN-2 (Citarinostat/ACY-241) in Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Disclaimer & Data Validity: The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While the protocols provided are based on established methodologies, they may require optimization for specific cell lines and experimental conditions.[1]
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a pivotal role in epigenetic regulation by removing acetyl groups from lysine (B10760008) residues on histone and non-histone proteins.[1][2] This action typically leads to a more condensed chromatin structure, resulting in transcriptional repression.[1] Inhibitors of HDACs are a promising class of therapeutic agents, particularly in oncology, as they can induce hyperacetylation, leading to a relaxed chromatin state, altered gene expression, and subsequent cell cycle arrest, differentiation, and apoptosis in cancer cells.[1][3]
The compound designated "HDAC2-IN-2" is also known as Citarinostat (ACY-241).[4][5] It is important to note that while the name might imply specificity for HDAC2, Citarinostat is a potent and selective inhibitor of HDAC6 . It exhibits 13- to 18-fold greater selectivity for HDAC6 over Class I HDACs, which include HDAC1, HDAC2, and HDAC3.[4][6] Its effects on Class I HDACs and histone acetylation are typically observed at higher concentrations (e.g., >1 µM), whereas lower concentrations selectively inhibit HDAC6, leading to the hyperacetylation of its cytoplasmic target, α-tubulin.[4][6]
This document provides detailed protocols for utilizing Citarinostat (this compound) in cell culture experiments to assess its biological effects.
Mechanism of Action
Citarinostat (ACY-241) exerts its biological effects by binding to the active site of HDAC enzymes, primarily HDAC6, and inhibiting their deacetylase activity. This leads to an accumulation of acetylated proteins.[1][5]
-
Inhibition of HDAC6: At low nanomolar concentrations, Citarinostat selectively inhibits HDAC6, a primarily cytoplasmic enzyme. The key substrate of HDAC6 is α-tubulin. Inhibition leads to tubulin hyperacetylation, which can affect microtubule stability, protein trafficking, and cell motility.[4][7]
-
Inhibition of Class I HDACs (HDAC1, HDAC2, HDAC3): At higher micromolar concentrations, Citarinostat can inhibit nuclear Class I HDACs. This results in the hyperacetylation of core histones (e.g., H3, H4), which neutralizes the positive charge of lysine residues and weakens their interaction with negatively charged DNA.[1][6] The resulting "open" chromatin structure allows for the binding of transcription factors, leading to the expression of previously silenced genes, including tumor suppressor genes like p21, which can induce cell cycle arrest.[3][8]
The dual inhibition of tubulin and histone deacetylation can synergistically disrupt mitosis and gene expression, leading to cell cycle arrest (typically at the G2/M phase) and apoptosis in cancer cells.[7]
Signaling Pathway of HDAC Inhibition
Caption: General signaling pathway of Citarinostat (this compound).
Quantitative Data
The inhibitory activity of Citarinostat and other common HDAC inhibitors is summarized below. IC50 values can vary based on specific assay conditions and cell lines used.
Table 1: Inhibitory Activity (IC50) of Citarinostat (ACY-241) Against HDAC Isoforms
| Target | IC50 (nM) | Reference |
|---|---|---|
| HDAC6 | 2.6 | [4][9] |
| HDAC1 | 35 | [9] |
| HDAC2 | 45 | [9] |
| HDAC3 | 46 | [4][9] |
| HDAC8 | 137 |[9] |
Table 2: Anti-proliferative Activity (IC50) of Citarinostat (ACY-241) in Various Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (h) | Reference |
|---|---|---|---|---|
| A2780 | Ovarian Cancer | 4.6 - 6.1 | Not Specified | [10] |
| TOV-21G | Ovarian Cancer | 4.6 - 6.1 | Not Specified | [10] |
| MDA-MB-231 | Breast Cancer | 4.6 - 6.1 | Not Specified | [10] |
| BV-173 | Leukemia | 0.9 | 72 | [9][11] |
| Fibroblasts | Normal | 5.7 - 7.4 | 72 |[9][11] |
Experimental Workflow
A typical workflow for evaluating the cellular effects of Citarinostat (this compound) involves initial dose-response studies to determine the IC50, followed by mechanistic assays at relevant concentrations.
Caption: General experimental workflow for cell-based assays.
Experimental Protocols
Protocol 1: Determining IC50 with Cell Viability (MTT) Assay
This protocol determines the concentration of Citarinostat that inhibits cell growth by 50% (IC50).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
Citarinostat (this compound), dissolved in DMSO
-
96-well plates
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[12]
-
Drug Treatment:
-
Prepare a stock solution of Citarinostat in DMSO.
-
Perform a serial dilution of Citarinostat in complete medium to create a range of concentrations. A 10-point, 2- or 3-fold serial dilution starting from 10 µM is a common starting point.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor or vehicle control.[12]
-
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[12]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[12]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan (B1609692) crystals. Incubate for at least 15-30 minutes at room temperature, protected from light.[12]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[12]
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (Viability % = [Absorbance_Treated / Absorbance_Vehicle] * 100).
-
Plot the percentage of viability against the log of the drug concentration and use non-linear regression to determine the IC50 value.
-
Protocol 2: Analysis of Protein Acetylation by Western Blot
This protocol is used to confirm the mechanism of action by detecting changes in α-tubulin and/or histone acetylation.
Materials:
-
6-well plates
-
Cell lysis buffer (e.g., RIPA buffer) with protease and HDAC inhibitors (e.g., Trichostatin A, Sodium Butyrate)
-
BCA or Bradford protein assay kit
-
SDS-PAGE equipment and reagents
-
PVDF membrane
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-acetyl-α-Tubulin, anti-acetyl-Histone H3, anti-total-α-Tubulin, anti-total-Histone H3, β-actin (loading control).
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Once attached, treat with Citarinostat at various concentrations (e.g., a low dose like 300 nM for HDAC6 selectivity and a higher dose like 2 µM for Class I effects) for 24 hours. Include a vehicle control.[4]
-
Protein Extraction:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[12]
-
Incubate the membrane with the desired primary antibody (e.g., anti-acetyl-α-Tubulin, 1:1000) overnight at 4°C.[12]
-
Wash the membrane 3 times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody (1:3000) for 1 hour at room temperature.[14]
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[12]
-
Analysis: To confirm equal loading, strip the membrane and re-probe with an antibody against a total protein (e.g., total-Histone H3) or a loading control (e.g., β-actin). Quantify band intensities using densitometry software and normalize the acetylated protein level to the total protein level.[12][15]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of Citarinostat on cell cycle phase distribution.
Materials:
-
6-well plates
-
Ice-cold 70% ethanol (B145695)
-
Propidium Iodide (PI)/RNase Staining Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in 6-well plates. Treat with Citarinostat at relevant concentrations (e.g., 0.5x, 1x, and 2x the IC50 value) for 24 or 48 hours. Include a vehicle control.[12]
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge and wash the cell pellet with cold PBS.
-
Fixation:
-
Resuspend the cell pellet in a small volume of PBS.
-
While gently vortexing, add the cells dropwise into ice-cold 70% ethanol for fixation.[12]
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PI/RNase Staining Buffer.[12]
-
Incubate in the dark at room temperature for 30 minutes.
-
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[12]
References
- 1. benchchem.com [benchchem.com]
- 2. HDAC Inhibitors | Springer Nature Experiments [experiments.springernature.com]
- 3. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
- 5. Facebook [cancer.gov]
- 6. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Selective HDAC inhibition by ACY-241 enhances the activity of paclitaxel in solid tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.cn [medchemexpress.cn]
- 12. benchchem.com [benchchem.com]
- 13. spandidos-publications.com [spandidos-publications.com]
- 14. Inhibition of Histone Deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Application Notes and Protocols for In Vivo Studies with a Selective HDAC2 Inhibitor
A comprehensive guide for researchers, scientists, and drug development professionals on the in vivo application of selective HDAC2 inhibitors, using a representative compound for detailed protocols and data presentation.
Due to the limited public information on a specific compound designated "HDAC2-IN-2," this document provides detailed application notes and protocols based on a well-characterized, kinetically selective HDAC2 inhibitor. These guidelines are intended to serve as a comprehensive resource for planning and executing in vivo studies targeting HDAC2.
Introduction to HDAC2 Inhibition
Histone deacetylase 2 (HDAC2) is a class I histone deacetylase that plays a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression.[1][2][3] Dysregulation of HDAC2 activity has been implicated in a variety of diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, various cancers, and cardiac hypertrophy.[1][3][4] Selective inhibition of HDAC2 is therefore a promising therapeutic strategy.[5][6]
Mechanism of Action: HDAC2 is a zinc-dependent enzyme that catalyzes the removal of acetyl groups from lysine (B10760008) residues on histones H2A, H2B, H3, and H4.[1] This deacetylation leads to a more compact chromatin structure, restricting access of transcription factors to DNA and thereby repressing gene expression.[1][7] HDAC2 often functions as part of larger multi-protein complexes, such as the Sin3, NuRD, and CoREST complexes, which are recruited to specific gene promoters.[2][8] Inhibitors of HDAC2 block the enzyme's catalytic activity, leading to histone hyperacetylation, a more open chromatin structure, and the reactivation of silenced genes.
Signaling Pathways Involving HDAC2
HDAC2 is involved in multiple signaling pathways that are critical for cell cycle progression, inflammation, and development. Understanding these pathways is essential for designing and interpreting in vivo studies.
In Vivo Experimental Design and Protocols
The following sections provide detailed protocols for in vivo studies using a representative selective HDAC2 inhibitor. These protocols are intended as a starting point and may require optimization based on the specific research question and animal model.
Animal Models
The choice of animal model is critical and depends on the disease being studied. Mouse models are commonly used for in vivo studies of HDAC2 inhibition.
Table 1: Commonly Used Mouse Models in HDAC2 Research
| Disease Area | Mouse Model | Description | Reference |
| Neurodegeneration | APP/PS1 transgenic mice | Model for Alzheimer's disease with amyloid-β plaque deposition. | [9] |
| CK-p25 mice | Model of neurodegenerative disease with cognitive deficits. | [6] | |
| Cancer | PC3 tumor xenografts | Human prostate cancer cells implanted in immunocompromised mice. | [10] |
| Pancreatic cancer models | Genetically engineered mouse models that develop pancreatic cancer. | [1] | |
| Inflammation | House dust mite (HDM)-challenged mice | Model for allergic airway inflammation. | [11] |
| LPS-induced lung inflammation | Model for acute lung inflammation. | [2] | |
| Cardiac Hypertrophy | Transverse aortic constriction (TAC) | Surgical model to induce pressure overload and cardiac hypertrophy. | [1] |
Formulation and Administration of a Representative HDAC2 Inhibitor
Disclaimer: The following information is based on a representative selective HDAC2 inhibitor and should be adapted for the specific compound being used.
-
Solubility and Formulation: The solubility of the inhibitor should be determined in various vehicles to prepare a stable formulation for in vivo administration. Common vehicles include saline, phosphate-buffered saline (PBS), and solutions containing DMSO, Tween 80, or polyethylene (B3416737) glycol (PEG).
-
Route of Administration: The route of administration will depend on the target tissue and the pharmacokinetic properties of the inhibitor. Common routes include:
-
Intraperitoneal (i.p.) injection: Often used for systemic delivery.
-
Oral gavage (p.o.): For compounds with good oral bioavailability.
-
Intravenous (i.v.) injection: For direct systemic administration and rapid distribution.
-
Subcutaneous (s.c.) injection: For sustained release.
-
-
Dosage and Dosing Schedule: The optimal dose and frequency of administration need to be determined through dose-response studies. Factors to consider include the inhibitor's potency, pharmacokinetic profile (half-life, clearance), and potential for toxicity.[10] Acute and chronic toxicity studies are essential to establish a safe and effective dosing regimen.[12][13]
Experimental Workflow
The following diagram outlines a typical workflow for an in vivo study with an HDAC2 inhibitor.
Key Experimental Protocols
Protocol 1: Evaluation of In Vivo Target Engagement
Objective: To confirm that the HDAC2 inhibitor reaches its target in vivo and modulates histone acetylation.
Materials:
-
HDAC2 inhibitor
-
Vehicle control
-
Tissues of interest (e.g., brain, tumor, lung)
-
Protein extraction buffers
-
Antibodies: anti-acetyl-Histone H3 (e.g., at K9), anti-acetyl-Histone H4 (e.g., at K12), anti-total Histone H3, anti-total Histone H4, anti-HDAC2
-
Western blot reagents and equipment
Procedure:
-
Administer the HDAC2 inhibitor or vehicle to the animals at the desired dose and time point.
-
Euthanize the animals and harvest the tissues of interest at various time points post-administration (e.g., 1, 4, 24 hours).
-
Isolate proteins from the tissues.
-
Perform Western blot analysis to assess the levels of acetylated and total histones, as well as HDAC2 protein levels.
-
Quantify the band intensities to determine the fold change in histone acetylation in the inhibitor-treated group compared to the vehicle control group.
Protocol 2: Assessment of Therapeutic Efficacy in a Xenograft Cancer Model
Objective: To evaluate the anti-tumor activity of the HDAC2 inhibitor in vivo.
Materials:
-
Immunocompromised mice (e.g., nude or SCID)
-
Cancer cell line (e.g., PC3)
-
HDAC2 inhibitor
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Inject cancer cells subcutaneously into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment and control groups.
-
Administer the HDAC2 inhibitor or vehicle according to the predetermined dosing schedule.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histology, Western blot, qPCR).
Quantitative Data Presentation
Summarizing quantitative data in a structured format is crucial for clear interpretation and comparison.
Table 2: Example of In Vivo Efficacy Data in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition |
| Vehicle Control | - | 1500 ± 150 | - |
| HDAC2 Inhibitor | 10 | 750 ± 100 | 50% |
| HDAC2 Inhibitor | 25 | 450 ± 80 | 70% |
| Positive Control | Varies | Varies | Varies |
Table 3: Example of Pharmacodynamic Data (Histone Acetylation)
| Treatment Group | Time Post-Dose (hours) | Fold Increase in H3K9 Acetylation (Brain) |
| Vehicle Control | 4 | 1.0 ± 0.2 |
| HDAC2 Inhibitor (25 mg/kg) | 1 | 2.5 ± 0.5 |
| HDAC2 Inhibitor (25 mg/kg) | 4 | 4.0 ± 0.8 |
| HDAC2 Inhibitor (25 mg/kg) | 24 | 1.5 ± 0.3 |
Conclusion
The selective inhibition of HDAC2 holds significant therapeutic potential for a range of diseases. The successful in vivo application of HDAC2 inhibitors requires careful experimental design, including the selection of appropriate animal models, determination of optimal dosing regimens, and robust methods for assessing target engagement and therapeutic efficacy. The protocols and guidelines presented here provide a framework for researchers to conduct rigorous and reproducible in vivo studies with selective HDAC2 inhibitors. As with any in vivo experiment, all procedures should be performed in accordance with approved animal care and use protocols.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. Role of histone deacetylase 2 in epigenetics and cellular senescence: implications in lung inflammaging and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. m.youtube.com [m.youtube.com]
- 8. Histone Deacetylases (HDACs): Evolution, Specificity, Role in Transcriptional Complexes, and Pharmacological Actionability - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Histone Deacetylase 2 Knockdown Ameliorates Morphological Abnormalities of Dendritic Branches and Spines to Improve Synaptic Plasticity in an APP/PS1 Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics-pharmacodynamics and antitumor activity of mercaptoacetamide-based histone deacetylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. bioengineer.org [bioengineer.org]
- 13. Clinical Toxicities of Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Chromatin Immunoprecipitation (ChIP) Assay with HDAC2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2) is a class I histone deacetylase that plays a critical role in regulating gene expression.[1] It functions by removing acetyl groups from lysine (B10760008) residues on the N-terminal tails of core histones (H2A, H2B, H3, and H4).[1][2] This deacetylation increases the positive charge of histones, strengthening their interaction with negatively charged DNA and leading to a more condensed chromatin structure.[3] This condensed state, known as heterochromatin, is generally associated with transcriptional repression.[4] HDAC2 does not bind to DNA directly but is recruited to specific gene promoters as part of large multi-protein co-repressor complexes, such as Sin3, NuRD (nucleosome remodeling and deacetylation), and CoREST.[5][6]
HDAC2-IN-2 is a selective inhibitor of HDAC2. By blocking the enzymatic activity of HDAC2, it prevents the removal of acetyl groups, leading to an accumulation of acetylated histones (hyperacetylation).[7] This results in a more relaxed, open chromatin structure (euchromatin), which allows transcription factors and RNA polymerase to access DNA, thereby activating gene expression.[3][4]
The Chromatin Immunoprecipitation (ChIP) assay is a powerful technique used to investigate the interaction between proteins and DNA within the cell's natural context. When used in conjunction with this compound, the ChIP assay can be employed to determine how the inhibition of HDAC2 affects the acetylation status of histones at specific genomic loci. Typically, this involves treating cells with this compound, followed by immunoprecipitation of chromatin using an antibody that recognizes an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). The enriched DNA is then quantified by qPCR to measure the change in histone acetylation at specific gene promoters. This application note provides a detailed protocol for utilizing this compound to study its impact on chromatin structure and gene regulation.
Data Presentation
The following table presents representative quantitative data from a ChIP-qPCR experiment designed to assess the efficacy of this compound in increasing histone H3 acetylation at the promoter of a known target gene, such as the cell cycle inhibitor p21 (CDKN1A).[6] The data illustrates the expected dose-dependent increase in histone acetylation at the target promoter upon treatment.
| Treatment Group | Target Gene Promoter (p21) Enrichment (Fold Change vs. IgG) | Negative Control Locus Enrichment (Fold Change vs. IgG) |
| Vehicle Control (DMSO) | 4.5 | 1.2 |
| This compound (0.5 µM) | 18.7 | 1.3 |
| This compound (2.0 µM) | 45.2 | 1.1 |
This data is representative and intended for illustrative purposes.
Experimental Protocols
This protocol is a standard guideline for performing a ChIP assay to measure changes in histone acetylation following treatment with this compound. Optimization may be required for specific cell types and experimental conditions.
I. Cell Culture and Treatment
-
Cell Seeding: Plate cells at a density that will allow them to reach 80-90% confluency on the day of the experiment. For a standard ChIP assay, approximately 1-2 x 10⁷ cells are required per immunoprecipitation.
-
Inhibitor Treatment: Treat the cells with the desired concentrations of this compound. Include a vehicle-only control (e.g., DMSO). The incubation time should be optimized but is typically between 6 and 24 hours.
II. Protein-DNA Cross-linking and Cell Lysis
-
Cross-linking: To cross-link proteins to DNA, add formaldehyde (B43269) directly to the cell culture medium to a final concentration of 1%. Incubate for 10 minutes at room temperature with gentle shaking.
-
Quenching: Stop the cross-linking reaction by adding glycine (B1666218) to a final concentration of 0.125 M. Incubate for 5 minutes at room temperature with gentle shaking.
-
Cell Harvesting: Wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS). Scrape the cells, transfer them to a conical tube, and pellet them by centrifugation (e.g., 1,500 x g for 5 minutes at 4°C).
-
Cell Lysis: Resuspend the cell pellet in a cell lysis buffer containing protease inhibitors. Incubate on ice for 10-15 minutes to lyse the cell membrane.
III. Chromatin Preparation (Sonication)
-
Nuclear Lysis: Pellet the nuclei by centrifugation and resuspend in a nuclear lysis buffer containing protease inhibitors.
-
Sonication: Shear the chromatin by sonicating the nuclear lysate. The goal is to obtain chromatin fragments primarily between 200 and 1000 base pairs. Optimal sonication conditions (power, duration, number of cycles) must be determined empirically for each specific cell type and sonicator.
-
Clarification: After sonication, centrifuge the lysate at high speed (e.g., 14,000 x g for 10 minutes at 4°C) to pellet cell debris. Transfer the supernatant, which contains the soluble chromatin, to a new tube.
IV. Immunoprecipitation (IP)
-
Quantify Chromatin: Determine the chromatin concentration.
-
Input Control: Save a small aliquot (e.g., 2-5%) of the diluted chromatin before adding the antibody. This will serve as the "input" control, representing the total amount of chromatin used in the IP.
-
Pre-clearing: (Optional but recommended) Pre-clear the chromatin by incubating it with Protein A/G magnetic beads for 1-2 hours at 4°C with rotation. This step reduces non-specific binding to the beads.
-
Antibody Incubation: Add a ChIP-grade antibody specific for an acetylated histone (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4) to the pre-cleared chromatin. Also, prepare a negative control IP using a non-specific IgG antibody. Incubate overnight at 4°C with gentle rotation.
-
Immune Complex Capture: Add Protein A/G magnetic beads to each IP reaction and incubate for 2-4 hours at 4°C with rotation to capture the antibody-protein-DNA complexes.
V. Washing and Elution
-
Washes: Sequentially wash the beads to remove non-specifically bound proteins and DNA. Use a magnetic rack to capture the beads between washes. Perform washes with the following buffers in order:
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer (twice)
-
-
Elution: Elute the chromatin complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.
VI. Reverse Cross-linking and DNA Purification
-
Reverse Cross-linking: Add NaCl to the eluted samples (and the input control) and incubate overnight at 65°C to reverse the formaldehyde cross-links.
-
RNase and Proteinase K Treatment: Treat the samples with RNase A to degrade RNA, followed by Proteinase K to digest proteins.
-
DNA Purification: Purify the DNA using a standard phenol:chloroform extraction followed by ethanol (B145695) precipitation or by using a commercial DNA purification kit. Resuspend the purified DNA in a small volume of nuclease-free water or TE buffer.
VII. Analysis by qPCR
-
qPCR: Use the purified DNA as a template for quantitative PCR (qPCR). Design primers to amplify specific genomic regions of interest, such as the promoter of a target gene (p21) and a negative control locus (e.g., a gene-desert region).
-
Data Analysis: Calculate the amount of immunoprecipitated DNA at the target locus relative to the total input chromatin. Results are often expressed as "percent input" or as "fold enrichment" relative to the IgG negative control.
Mandatory Visualizations
Caption: Mechanism of this compound action.
Caption: Experimental workflow for the ChIP assay.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Role of histone deacetylase 2 in epigenetics and cellular senescence: implications in lung inflammaging and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. Effect of the HDAC Inhibitor on Histone Acetylation and Methyltransferases in A2780 Ovarian Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Gene Expression Analysis Following HDAC2-IN-2 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from lysine (B10760008) residues on histones, HDACs promote a more condensed chromatin structure, leading to transcriptional repression. HDAC2, a member of the Class I HDAC family, is particularly implicated in cell cycle progression, differentiation, and the development of various cancers. Its overexpression has been linked to the silencing of tumor suppressor genes.
HDAC2-IN-2 is a potent and selective inhibitor of HDAC2. By blocking the enzymatic activity of HDAC2, this compound is expected to induce histone hyperacetylation, leading to a more open chromatin state and the re-expression of silenced genes. This application note provides a comprehensive overview of the expected effects of this compound on gene expression and detailed protocols for conducting transcriptomic analysis using RNA sequencing (RNA-seq).
Mechanism of Action: HDAC2 Inhibition and Gene Expression
HDAC2 is a component of several large multiprotein co-repressor complexes, such as Sin3, NuRD, and CoREST. These complexes are recruited to specific gene promoters by DNA-binding transcription factors. The deacetylase activity of HDAC2 within these complexes leads to the removal of acetyl groups from histone tails, resulting in a condensed chromatin structure that is generally refractory to transcription.
Treatment with an HDAC2 inhibitor like this compound is hypothesized to reverse this process. Inhibition of HDAC2 leads to an accumulation of acetylated histones, particularly at gene promoters targeted by HDAC2-containing complexes. This "opening" of the chromatin allows for the binding of transcription factors and RNA polymerase II, thereby activating gene expression. Conversely, some genes may be downregulated following HDACi treatment, a phenomenon that is less well understood but is thought to involve indirect effects on transcription factor activity and stability.
A key target of HDAC inhibitors is the cyclin-dependent kinase inhibitor p21 (CDKN1A), a critical regulator of cell cycle arrest. Upregulation of p21 is a common downstream effect of HDAC inhibition and contributes to the anti-proliferative effects of these compounds. Additionally, genes involved in chromatin structure and maintenance are often downregulated upon HDAC2 inhibition.
Data Presentation: Expected Quantitative Gene Expression Changes
The following tables summarize hypothetical, yet representative, quantitative data from an RNA-seq experiment designed to assess the impact of this compound on a cancer cell line. The data illustrates the expected direction and magnitude of change for key gene categories.
Table 1: Differentially Expressed Genes in Cancer Cells Treated with this compound (24 hours)
| Gene Symbol | Gene Name | Function | Fold Change (log2) | p-value |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A | Cell Cycle Arrest | 3.5 | < 0.001 |
| GADD45A | Growth Arrest and DNA Damage Inducible Alpha | DNA Repair, Apoptosis | 2.8 | < 0.001 |
| BTG2 | BTG Anti-Proliferation Factor 2 | Cell Cycle Arrest | 2.5 | < 0.005 |
| THBS1 | Thrombospondin 1 | Angiogenesis, Apoptosis | 2.1 | < 0.01 |
| E2F1 | E2F Transcription Factor 1 | Cell Cycle Progression | -1.8 | < 0.005 |
| CCNE1 | Cyclin E1 | Cell Cycle Progression | -2.2 | < 0.001 |
| MCM2 | Minichromosome Maintenance Complex Component 2 | DNA Replication | -2.5 | < 0.001 |
| HDAC2 | Histone Deacetylase 2 | Histone Deacetylation | -1.5 | < 0.01 |
| DNMT1 | DNA (cytosine-5)-Methyltransferase 1 | DNA Methylation | -1.9 | < 0.005 |
| UHRF1 | Ubiquitin Like with PHD and Ring Finger Domains 1 | DNA Methylation, Chromatin | -2.1 | < 0.001 |
Table 2: Gene Ontology (GO) Enrichment Analysis of Upregulated Genes
| GO Term | Description | Number of Genes | p-value |
| GO:0006915 | Apoptotic Process | 45 | < 0.001 |
| GO:0007050 | Cell Cycle Arrest | 32 | < 0.001 |
| GO:0006281 | DNA Repair | 28 | < 0.005 |
| GO:0043065 | Positive Regulation of Apoptotic Process | 25 | < 0.01 |
| GO:0045787 | Positive Regulation of Cell Cycle Arrest | 21 | < 0.01 |
Table 3: Gene Ontology (GO) Enrichment Analysis of Downregulated Genes
| GO Term | Description | Number of Genes | p-value |
| GO:0007049 | Cell Cycle | 55 | < 0.001 |
| GO:0006260 | DNA Replication | 40 | < 0.001 |
| GO:0006334 | Nucleosome Assembly | 35 | < 0.005 |
| GO:0031297 | Chromatin Assembly or Disassembly | 30 | < 0.01 |
| GO:0006325 | Chromatin Organization | 28 | < 0.01 |
Mandatory Visualization
Application Notes and Protocols for In Vitro Histone Deacetylase Activity Assay for HDAC2-IN-2
Audience: Researchers, scientists, and drug development professionals.
Introduction
Histone deacetylases (HDACs) are a class of enzymes that play a critical role in the regulation of gene expression by removing acetyl groups from lysine (B10760008) residues on histones and other non-histone proteins.[1] This deacetylation process leads to a more compact chromatin structure, which is generally associated with transcriptional repression.[1] The dysregulation of HDAC activity has been implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and inflammatory conditions.[1][2] Consequently, inhibitors of HDACs have emerged as a promising class of therapeutic agents.[1][2] HDAC2, a member of the class I HDAC family, is a key player in transcriptional regulation, cell cycle progression, and developmental events.[3][4]
HDAC2-IN-2 is a novel small molecule inhibitor designed to target the activity of HDAC2. These application notes provide a detailed protocol for the characterization of this compound using a fluorometric in vitro histone deacetylase activity assay. This methodology is suitable for determining the inhibitory potency (e.g., IC50 values) of this compound against the HDAC2 isoform and can be adapted for high-throughput screening.
Mechanism of Action of HDACs and Fluorogenic Assay Principle
HDACs catalyze the hydrolysis of an acetyl group from acetylated lysine residues.[5][6] The active site of HDAC2 contains a Zn2+ ion which is crucial for its catalytic activity.[3] The in vitro assay described here is based on a fluorogenic substrate and a developer combination.[5][6] In this assay, a fluorescent dye molecule is attached to a peptide containing an acetylated lysine, quenching the fluorescence of the dye.[5][6] When HDAC2 deacetylates the lysine residue, a developer solution specific for non-acetylated lysines can then act on the substrate, releasing the fluorophore.[5][7] The resulting fluorescence is directly proportional to the HDAC2 activity and can be measured using a fluorescence reader.[5][6][7]
Figure 1: Simplified signaling pathway of HDAC2 action and its inhibition by this compound.
Experimental Protocols
Materials and Reagents
-
Purified recombinant human HDAC2 enzyme
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
HDAC Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer Solution (containing a protease, e.g., Trypsin)
-
This compound (test compound)
-
Known HDAC inhibitor (e.g., Trichostatin A or SAHA) for positive control
-
DMSO (for dissolving compounds)
-
96-well black microplate
-
Fluorescence microplate reader (Excitation: 350-380 nm, Emission: 440-460 nm)
Assay Protocol
This protocol is designed for a 96-well plate format to determine the IC50 value of this compound.
1. Reagent Preparation:
-
HDAC Assay Buffer: Prepare the buffer as per the formulation above and keep it on ice.
-
HDAC2 Enzyme: Thaw the purified HDAC2 enzyme on ice. Dilute the enzyme to the desired concentration in cold HDAC Assay Buffer. The optimal concentration should be determined empirically by running a titration curve to find a concentration that yields a robust signal within the linear range of the assay.
-
Fluorogenic Substrate: Prepare a stock solution of the fluorogenic substrate in DMSO. Further dilute the substrate to the working concentration in HDAC Assay Buffer. The final concentration is typically in the low micromolar range.
-
This compound (Test Compound): Prepare a stock solution of this compound in DMSO. Create a series of dilutions (e.g., 10-point, 3-fold serial dilution) in DMSO. Then, dilute each concentration into the HDAC Assay Buffer. The final DMSO concentration in the assay should not exceed 1% to avoid enzyme inhibition.
-
Positive Control Inhibitor: Prepare a stock solution and serial dilutions of a known HDAC inhibitor (e.g., Trichostatin A) in the same manner as the test compound.
-
Developer Solution: Prepare the Developer Solution according to the manufacturer's instructions.
2. Assay Procedure:
The following steps should be performed in a 96-well black microplate. It is recommended to perform all reactions in duplicate or triplicate.
-
Assay Plate Setup:
-
Blank (No Enzyme): Add 50 µL of HDAC Assay Buffer.
-
Negative Control (Vehicle): Add 40 µL of HDAC2 enzyme solution and 10 µL of HDAC Assay Buffer containing the same percentage of DMSO as the inhibitor wells.
-
Positive Control Inhibitor: Add 40 µL of HDAC2 enzyme solution and 10 µL of the diluted known HDAC inhibitor.
-
Test Compound (this compound): Add 40 µL of HDAC2 enzyme solution and 10 µL of the diluted this compound solutions.
-
-
Initiate the Reaction: Add 50 µL of the diluted fluorogenic substrate solution to all wells. The total reaction volume will be 100 µL.
-
Incubation: Mix the plate gently and incubate at 37°C for 30-60 minutes. The incubation time should be optimized to ensure the reaction is in the linear phase.
-
Stop the Reaction and Develop Signal: Add 50 µL of Developer Solution to each well. Incubate the plate at room temperature for 15-30 minutes to allow for the development of the fluorescent signal.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation at 350-380 nm and emission at 440-460 nm.
Figure 2: Workflow for the in vitro HDAC2 activity assay.
Data Presentation and Analysis
The raw fluorescence units (RFU) should be corrected by subtracting the average RFU of the blank wells. The percent inhibition of HDAC2 activity for each concentration of this compound can be calculated using the following formula:
% Inhibition = 100 x [1 - (RFU of test well - RFU of blank) / (RFU of negative control - RFU of blank)]
The IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, can be determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
Table 1: Summary of In Vitro HDAC2 Inhibition Data for this compound
| Compound | Target | Assay Type | Substrate | IC50 (nM) [95% CI] | Hill Slope | n |
| This compound | HDAC2 | Fluorogenic | Boc-Lys(Ac)-AMC | [Enter Value] | [Enter Value] | 3 |
| Trichostatin A | HDAC2 | Fluorogenic | Boc-Lys(Ac)-AMC | [Enter Value] | [Enter Value] | 3 |
IC50 values and Hill slopes are presented as the mean from three independent experiments (n=3). 95% CI = 95% Confidence Interval.
Conclusion
This application note provides a comprehensive protocol for the in vitro evaluation of this compound, a novel HDAC2 inhibitor. The described fluorogenic assay is a robust and sensitive method for determining the inhibitory potency of test compounds and is well-suited for structure-activity relationship studies and high-throughput screening campaigns in the drug discovery process. Accurate determination of the IC50 value is a critical first step in characterizing the biochemical activity of potential therapeutic agents targeting HDAC2.
References
- 1. benchchem.com [benchchem.com]
- 2. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 4. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. bpsbioscience.com [bpsbioscience.com]
- 6. amsbio.com [amsbio.com]
- 7. bpsbioscience.com [bpsbioscience.com]
Application Notes and Protocols for Cell Viability Assays with HDAC2-IN-2
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the effects of HDAC2-IN-2, a histone deacetylase 2 (HDAC2) inhibitor, on cell viability using the MTT and XTT colorimetric assays. The provided information is intended to guide researchers in designing and executing experiments to evaluate the cytotoxic and anti-proliferative properties of this compound.
Mechanism of Action of HDAC2 Inhibition
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histone and non-histone proteins.[1] HDAC2 is a member of the Class I HDAC family and is often overexpressed in various cancers, contributing to tumor growth and proliferation.[1][2]
Inhibition of HDAC2 by compounds like this compound is expected to lead to the hyperacetylation of histones, resulting in a more open chromatin structure and the re-expression of silenced tumor suppressor genes.[3] This can trigger a cascade of cellular events, including:
-
Cell Cycle Arrest: HDAC inhibitors frequently cause cell cycle arrest, often at the G0/G1 or G2/M phase, by upregulating cyclin-dependent kinase inhibitors such as p21.[4][5]
-
Induction of Apoptosis: HDAC2 inhibition can induce programmed cell death (apoptosis) through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4] This often involves the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins like Bcl-2.[4]
-
Activation of the p53 Pathway: HDAC inhibitors can activate the p53 tumor suppressor protein through acetylation, leading to the transcription of genes involved in cell cycle arrest and apoptosis.[6][7]
Data Presentation: In Vitro IC50 Values of Selected HDAC2 Inhibitors
The following table summarizes the half-maximal inhibitory concentration (IC50) values for various HDAC inhibitors against HDAC2 and in different cancer cell lines. This data is provided for comparative purposes to illustrate the expected potency of HDAC2 inhibitors.
| Compound Name | Target | IC50 (nM) against HDAC2 | Cancer Cell Line | IC50 (nM) in Cell Line | Reference |
| This compound | HDAC2 | Data not available | - | - | - |
| ACY-1215 (Ricolinostat) | HDAC6 (also inhibits HDAC2) | 48 | - | - | [8] |
| Quisinostat (JNJ-26481585) | pan-HDAC | 0.11 - 0.64 | - | - | [8] |
| Mocetinostat (MGCD0103) | Class I/IV HDACs | 290 | - | - | [8] |
| Entinostat | Class I HDACs | 453 | BON-1 (Neuroendocrine) | 218 | [8][9] |
| CI-994 | Class I HDACs | Data not available | BON-1 (Neuroendocrine) | 1850 | [9] |
| Panobinostat | pan-HDAC | Data not available | BON-1 (Neuroendocrine) | 3.11 | [9] |
| Valproic Acid | Class I and IIa HDACs | Data not available | BON-1 (Neuroendocrine) | 1,120,000 | [8][9] |
Note: Specific IC50 values for this compound are not publicly available and should be determined experimentally.
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.[10][11]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well clear flat-bottom sterile microplates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 0.1 N HCl in isopropanol (B130326) containing 10% Triton X-100)[12]
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (medium with the same concentration of solvent) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10-20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.[13]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[10]
-
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
-
Plot a dose-response curve with the concentration of this compound on the x-axis and the percentage of cell viability on the y-axis to determine the IC50 value.
-
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
The XTT assay is another colorimetric method to assess cell viability. In this assay, the water-soluble XTT is reduced to a water-soluble orange-colored formazan product by metabolically active cells.[14][15]
Materials:
-
This compound
-
Target cancer cell lines
-
Complete cell culture medium
-
96-well clear flat-bottom sterile microplates
-
XTT reagent
-
Electron coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Follow the same procedure as for the MTT assay.
-
-
Compound Treatment:
-
Follow the same procedure as for the MTT assay.
-
-
XTT Reagent Preparation and Addition:
-
Immediately before use, prepare the XTT working solution by mixing the XTT reagent and the electron coupling reagent according to the manufacturer's instructions (e.g., add 1 mL of Electron Coupling Reagent to 6 mL of XTT Reagent).[14]
-
After the compound treatment period, add 50-70 µL of the prepared XTT working solution to each well.[14][15]
-
-
Incubation:
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.
-
-
Absorbance Measurement:
-
Data Analysis:
-
Subtract the absorbance of the blank (medium only) from all readings.
-
Calculate the percentage of cell viability as described for the MTT assay.
-
Plot a dose-response curve to determine the IC50 value.
-
Mandatory Visualizations
Caption: Experimental workflow for MTT and XTT cell viability assays.
Caption: Signaling pathways affected by HDAC2 inhibition.
References
- 1. home.sandiego.edu [home.sandiego.edu]
- 2. texaschildrens.org [texaschildrens.org]
- 3. Histone deacetylase inhibitors and cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HDAC2 regulates cell proliferation, cell cycle progression and cell apoptosis in esophageal squamous cell carcinoma EC9706 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulation of Cell Cycle Regulators by HDACs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibitors of histone deacetylase (HDAC) restore the p53 pathway in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. p53 at the Crossroads between Different Types of HDAC Inhibitor-Mediated Cancer Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pure.eur.nl [pure.eur.nl]
- 10. benchchem.com [benchchem.com]
- 11. 4.2. MTT Cell Viability Assay [bio-protocol.org]
- 12. Histone deacetylase 1 and 2 differentially regulate apoptosis by opposing effects on extracellular signal-regulated kinase 1/2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. CyQUANT XTT Cell Viability Assay Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. merckmillipore.com [merckmillipore.com]
- 16. abcam.com [abcam.com]
HDAC2-IN-2 solubility and preparation for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2) is a class I histone deacetylase that plays a critical role in the epigenetic regulation of gene expression. By removing acetyl groups from histone and non-histone proteins, HDAC2 is involved in chromatin compaction and transcriptional repression. Dysregulation of HDAC2 activity has been implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Consequently, HDAC2 has emerged as a significant therapeutic target for drug discovery and development.
HDAC2-IN-2 is a representative small molecule inhibitor of HDAC2. These application notes provide detailed protocols for the solubilization, storage, and preparation of this compound for in vitro and in vivo experiments, ensuring reproducible and reliable results.
Physicochemical Properties and Solubility
The solubility of a small molecule inhibitor is a critical factor for its biological activity and the design of experiments. The following table summarizes the solubility of this compound in common laboratory solvents. It is always recommended to consult the product-specific datasheet for the most accurate information.
Table 1: Solubility of Representative HDAC Inhibitors
| Compound | Solvent | Solubility | Reference |
| Apicidin | DMSO | 50 mg/mL | [1] |
| Ethanol (B145695) | Soluble | [1] | |
| M344 | DMSO | 1 mg/mL | [1] |
| Splitomycin | DMSO | 100 mg/mL | [1] |
| Trichostatin A | DMSO | Soluble | [1] |
| Ethanol | Soluble | [1] | |
| Valproic acid sodium salt | Water | 100 mM | [1] |
Note: "Soluble" indicates that the compound is sufficiently soluble for most experimental purposes, though the exact concentration may vary. For compounds with limited aqueous solubility, a common practice is to prepare a high-concentration stock solution in an organic solvent like Dimethyl Sulfoxide (DMSO) and then dilute it into an aqueous buffer or cell culture medium for the final working concentration.[2]
Experimental Protocols
Preparation of Stock Solutions
Proper preparation of stock solutions is crucial for accurate and reproducible experimental results.[2] Most small molecule inhibitors, including this compound, are readily soluble in DMSO.[3]
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Equilibration: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Carefully weigh the desired amount of the inhibitor.
-
Dissolution: Add the appropriate volume of sterile DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Mixing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution for some compounds.[4]
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C, protected from light.[3][5]
Preparation of Working Solutions for In Vitro Assays
For cell-based assays, the high-concentration DMSO stock solution must be diluted to the final working concentration in the cell culture medium.[6] It is critical to ensure that the final concentration of DMSO in the culture medium is non-toxic to the cells, typically below 0.5%, and ideally at or below 0.1%.[7]
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile tubes for dilution
-
Calibrated pipettes and sterile, filtered pipette tips
Procedure:
-
Thawing: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. It is recommended to first prepare an intermediate dilution to minimize pipetting errors.[4]
-
Vehicle Control: Prepare a vehicle control containing the same final concentration of DMSO as the highest concentration of the inhibitor being tested.[6]
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired experimental duration.
Preparation of Formulations for In Vivo Studies
For animal studies, this compound must be formulated in a vehicle that is safe and allows for efficient delivery. The choice of formulation depends on the route of administration (e.g., intraperitoneal, subcutaneous, oral).
Table 2: Example Formulations for In Vivo Administration [8]
| Route of Administration | Formulation Component | Concentration/Ratio |
| Subcutaneous (SC) Injection | DMSO | 5% |
| PEG300 | 40% | |
| Tween 80 | 5% | |
| Saline | 45% | |
| Intraperitoneal (IP) Injection | DMSO | 10% |
| Corn oil | 90% |
Protocol for Subcutaneous Formulation:
-
Dissolve the required amount of this compound in DMSO.
-
Add PEG300 and Tween 80, and mix thoroughly.
-
Add saline to the final volume and mix until a clear solution is formed.
-
The formulation should be prepared fresh before each use.
Mechanism of Action and Signaling Pathway
HDAC2 is a key regulator of cell cycle progression and apoptosis.[9] Its inhibition can lead to the upregulation of tumor suppressor genes, such as p21, and the modulation of anti- and pro-apoptotic proteins, like Bcl-2 and Bax, respectively.[9][10] HDAC2 has also been shown to be involved in major signaling pathways that are often dysregulated in cancer, including the PI3K/AKT and EGFR pathways.[11]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 3. file.selleckchem.com [file.selleckchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 8. benchchem.com [benchchem.com]
- 9. HDAC2 regulates cell proliferation, cell cycle progression and cell apoptosis in esophageal squamous cell carcinoma EC9706 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Mechanisms of HDACs in cancer development [frontiersin.org]
- 11. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for HDAC2-IN-2
Product Name: HDAC2-IN-2 CAS Number: 332169-78-5 Molecular Formula: C₁₈H₁₅N₃O₃S Molecular Weight: 353.40
Application Notes
This compound is an inhibitor of Histone Deacetylase 2 (HDAC2), an enzyme crucial for the deacetylation of lysine (B10760008) residues on core histones.[1] This process leads to chromatin condensation and transcriptional repression.[2] As a key regulator of gene expression, HDAC2 is involved in numerous cellular processes, including cell cycle progression and developmental events.[1][3] Inhibition of HDAC2 can lead to histone hyperacetylation, resulting in a more open chromatin structure and altered gene expression.[2] Consequently, HDAC2 is a significant target in therapeutic research, particularly in oncology and neurology.[1] These notes provide essential information on the long-term storage, stability, and handling of this compound to ensure its integrity and performance in research applications.
Storage and Stability
The long-term stability of this compound is critical for obtaining reliable and reproducible experimental results. Stability is dependent on the form of the compound (powder vs. solvent) and the storage temperature.
Data Summary: Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Source |
| Solid (Powder) | -20°C | 3 years | [1] |
| In Solvent | -80°C | 6 months | [1] |
| In Solvent | -20°C | 1 month | [1] |
Note: The provided stability data is based on information from commercial suppliers. It is highly recommended to perform in-house stability testing for long-term projects or when using the compound in assays sensitive to minor degradation.
Solubility
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For optimal solubility, the use of newly opened, hygroscopic DMSO is recommended.[1] The preparation of stock solutions should be done with care to avoid precipitation.
Data Summary: Solubility in DMSO
| Solvent | Concentration (for 23.81 mg/mL) | Molarity | Special Instructions | Source |
| DMSO | 23.81 mg/mL | 67.37 mM | Ultrasonic agitation and pH adjustment to 3 with 1 M HCl may be required. | [1] |
Once prepared, it is crucial to aliquot the stock solution into single-use volumes to prevent degradation from repeated freeze-thaw cycles.[1]
Experimental Protocols
Protocol 1: Preparation of Stock Solutions
This protocol outlines the steps for preparing a stock solution of this compound.
Materials:
-
This compound (solid powder)
-
Anhydrous/low-moisture DMSO
-
Sterile, polypropylene (B1209903) microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic bath (optional)
-
Calibrated pipettes
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Weigh the desired amount of this compound powder using an analytical balance in a chemical fume hood.
-
Add the appropriate volume of high-purity DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO as per the supplier's datasheet).
-
Vortex the solution thoroughly for 2-5 minutes to aid dissolution.
-
If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]
Protocol 2: General Protocol for Long-Term Stability Assessment using HPLC
This protocol provides a general framework for assessing the long-term stability of this compound using a stability-indicating High-Performance Liquid Chromatography (HPLC) method. This method is designed to separate the intact drug from its potential degradation products.
Objective: To determine the percentage of intact this compound remaining after storage under specified conditions over time.
Materials and Equipment:
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
This compound reference standard
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Trifluoroacetic acid (for mobile phase modification)
-
Temperature and humidity-controlled stability chambers
Procedure:
-
Method Development (Initial Setup):
-
Develop a reversed-phase HPLC method capable of resolving this compound from its degradation products. A good starting point is a gradient elution with a mobile phase consisting of water and acetonitrile with an acid modifier (e.g., 0.1% formic acid).
-
Perform forced degradation studies (stress testing) to generate degradation products. This involves exposing the compound to harsh conditions such as acid, base, oxidation (e.g., H₂O₂), heat, and light.[4]
-
Analyze the stressed samples to ensure the HPLC method can separate the main peak (this compound) from all degradation peaks. This confirms the method is "stability-indicating".[4][5]
-
-
Stability Study Initiation (Time Zero):
-
Prepare a batch of this compound solution at a known concentration in the desired solvent (e.g., DMSO).
-
Analyze this solution immediately using the validated stability-indicating HPLC method. This is the "time zero" measurement. Record the peak area of the intact this compound.
-
Place aliquots of the same solution in stability chambers under the desired storage conditions (e.g., -80°C, -20°C, 4°C, room temperature).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), remove one aliquot from each storage condition.
-
Allow the sample to thaw and reach room temperature.
-
Analyze the sample using the same HPLC method.
-
Record the peak area of the intact this compound.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the time-zero sample.
-
Remaining (%) = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
Summarize the data in a table to track stability over time under different conditions.
-
Visualizations
HDAC2 Signaling Pathway
Caption: Simplified HDAC2 signaling pathway in transcriptional repression.
Workflow for Stability Assessment
Caption: Experimental workflow for assessing the long-term stability of this compound.
References
Application Notes and Protocols for Selective HDAC2 Inhibition in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2), a class I HDAC, is a key epigenetic regulator frequently dysregulated in various cancers. Its role in transcriptional repression of tumor suppressor genes and modulation of DNA damage repair pathways makes it a compelling target for anti-cancer therapies. Selective inhibition of HDAC2 is being explored to minimize off-target effects associated with pan-HDAC inhibitors. While specific data for "HDAC2-IN-2" is not extensively available in published literature, this document provides detailed application notes and protocols based on studies of well-characterized, highly selective HDAC1/2 inhibitors such as ACY-957 and the potent HDAC2 inhibitor Santacruzamate A. These compounds serve as valuable surrogates for designing and interpreting experiments with novel selective HDAC2 inhibitors.
The combination of selective HDAC2 inhibitors with other therapeutic agents, such as DNA methyltransferase (DNMT) inhibitors or BCL-2 inhibitors, has shown synergistic effects in preclinical models, offering a promising strategy to enhance therapeutic efficacy and overcome drug resistance. These notes provide a framework for investigating such combination therapies in a laboratory setting.
Data Presentation: Efficacy of Selective HDAC1/2 Inhibitors as Single Agents and in Combination
The following tables summarize the in vitro efficacy of the selective HDAC1/2 inhibitor ACY-957, alone and in combination with the DNMT inhibitor azacitidine, in acute myeloid leukemia (AML) cell lines.
Table 1: Single-Agent Activity of ACY-957 in AML Cell Lines [1]
| Cell Line | IC50 (µM) |
| MV-4-11 | 1.5 |
| Kasumi-1 | 1.3 |
| HL-60 | 1.8 |
| MOLM-13 | 1.2 |
| NB-4 | 1.7 |
Table 2: Synergistic Activity of ACY-957 and Azacitidine in Primary AML Blasts [1]
| Patient Samples (n=30) | Combination Effect |
| 22 out of 30 samples | Synergistic (Combination Index < 1) |
Signaling Pathways
HDAC2 Inhibition and Apoptosis Induction
Selective HDAC2 inhibitors can induce apoptosis by altering the expression of pro- and anti-apoptotic proteins. This can be synergistic with other agents that also promote cell death, such as BCL-2 inhibitors.
References
Application of HDAC2-IN-2 in Primary Neuron Cultures: A Detailed Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of HDAC2-IN-2, a selective inhibitor of Histone Deacetylase 2 (HDAC2), in primary neuron cultures. These guidelines are intended to assist researchers in neuroscience and drug development in investigating the role of HDAC2 in neuronal function, synaptic plasticity, and its potential as a therapeutic target in neurological disorders.
Introduction
Histone Deacetylase 2 (HDAC2) is a critical epigenetic regulator in the central nervous system, playing a significant role in neuronal development, synaptic plasticity, and memory formation.[1][2] As a transcriptional repressor, HDAC2 is involved in the deacetylation of histones, leading to chromatin condensation and the silencing of genes crucial for synaptic function and neuronal health.[3][4] Dysregulation of HDAC2 activity has been implicated in various neurological and neurodegenerative diseases, making it a compelling target for therapeutic intervention.[5][6]
This compound is a potent and selective inhibitor of HDAC2, with a reported dissociation constant (Kd) in the range of 0.1-1 μM.[7][8] Its application in primary neuron cultures allows for the precise investigation of HDAC2's role in neuronal processes and the potential neuroprotective or neurorestorative effects of its inhibition.
Data Presentation
The following tables summarize expected quantitative data from key experiments using this compound in primary neuron cultures. These are representative data based on the known functions of HDAC2 and the effects of other HDAC inhibitors. Researchers should generate their own data for specific experimental conditions.
Table 1: Dose-Response Effect of this compound on Primary Neuron Viability (MTT Assay)
| This compound Concentration (μM) | Neuronal Viability (% of Control) | Standard Deviation |
| 0 (Vehicle Control) | 100 | ± 5.2 |
| 0.1 | 98 | ± 4.8 |
| 0.5 | 95 | ± 5.1 |
| 1.0 | 92 | ± 6.3 |
| 5.0 | 85 | ± 7.1 |
| 10.0 | 70 | ± 8.5 |
| 25.0 | 55 | ± 9.2 |
Table 2: Effect of this compound on Histone H3 Acetylation (Western Blot)
| Treatment | Acetyl-Histone H3 (Normalized to Total H3) | Standard Deviation |
| Vehicle Control | 1.0 | ± 0.15 |
| This compound (1 μM) | 2.5 | ± 0.30 |
| This compound (5 μM) | 4.2 | ± 0.45 |
Table 3: Quantification of Synaptic Markers following this compound Treatment (Immunocytochemistry)
| Treatment | PSD-95 Puncta Density (puncta/10 µm) | Synaptophysin Puncta Density (puncta/10 µm) |
| Vehicle Control | 8.5 ± 1.2 | 10.2 ± 1.5 |
| This compound (1 μM) | 12.3 ± 1.8 | 14.5 ± 2.1 |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: Assessment of Neuronal Viability using MTT Assay
This protocol is for determining the dose-dependent toxicity of this compound on primary neuron cultures.
Materials:
-
Primary neuron cultures in 96-well plates
-
This compound stock solution (in DMSO)
-
Neuronal culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound in neuronal culture medium from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.
-
Replace the existing medium in the 96-well plate with 100 µL of the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Add 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.[9][10]
Protocol 2: Analysis of Histone Acetylation by Western Blot
This protocol is to confirm the inhibitory effect of this compound on its target by measuring histone acetylation levels.
Materials:
-
Primary neuron cultures in 6-well plates
-
This compound
-
Ice-cold PBS
-
Histone extraction buffer
-
0.4 N H₂SO₄
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels (15%)
-
PVDF or nitrocellulose membrane (0.2 µm)
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-acetyl-Histone H3, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
ECL detection reagents
Procedure:
-
Treat primary neurons with this compound at the desired concentrations for the specified time.
-
Wash cells twice with ice-cold PBS and scrape them into 1 ml of ice-cold PBS.
-
Perform histone extraction using an acid extraction method.[5]
-
Quantify protein concentration using a BCA assay.
-
Prepare protein samples by mixing 15-20 µg of histone extract with Laemmli sample buffer and boil for 5 minutes.
-
Load samples onto a 15% SDS-PAGE gel and perform electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.[11][12][13]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and visualize the bands using an ECL detection system.[5][14]
Protocol 3: Immunocytochemistry for Synaptic Markers
This protocol is for visualizing and quantifying changes in synaptic density following treatment with this compound.
Materials:
-
Primary neuron cultures on coverslips
-
This compound
-
4% Paraformaldehyde (PFA) in PBS
-
Permeabilization buffer (e.g., 0.25% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% goat serum in PBS)
-
Primary antibodies (e.g., anti-PSD-95, anti-Synaptophysin)
-
Fluorophore-conjugated secondary antibodies
-
DAPI
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Treat primary neurons on coverslips with this compound.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Wash three times with PBS.
-
Permeabilize the cells with permeabilization buffer for 10 minutes.
-
Wash three times with PBS.
-
Block with blocking buffer for 1 hour at room temperature.
-
Incubate with primary antibodies diluted in blocking buffer overnight at 4°C.[15][16]
-
Wash three times with PBS.
-
Incubate with fluorophore-conjugated secondary antibodies and DAPI for 1 hour at room temperature in the dark.
-
Wash three times with PBS.
-
Mount the coverslips onto microscope slides using mounting medium.
-
Acquire images using a fluorescence or confocal microscope and quantify synaptic puncta using appropriate image analysis software.[17][18]
Mandatory Visualizations
The following diagrams illustrate key pathways and workflows related to the application of this compound in primary neurons.
Caption: HDAC2 signaling pathway in neurons.
Caption: Experimental workflow for this compound application.
Caption: Logical relationship of this compound action.
References
- 1. Plate reader-based assays for measuring cell viability, neuroprotection and calcium in primary neuronal cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Complex neuroprotective and neurotoxic effects of histone deacetylases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound - Immunomart [immunomart.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. atcc.org [atcc.org]
- 11. Histone western blot protocol | Abcam [abcam.com]
- 12. docs.abcam.com [docs.abcam.com]
- 13. Histone Immunoblotting Protocol | Rockland [rockland.com]
- 14. Epigenetic Changes in the Brain: Measuring Global Histone Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Quantifying Synapses: an Immunocytochemistry-based Assay to Quantify Synapse Number - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Protocol for the culturing of primary hippocampal mouse neurons for functional in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Image-Based Profiling of Synaptic Connectivity in Primary Neuronal Cell Culture [frontiersin.org]
Application Notes and Protocols: Assessing the Blood-Brain Barrier Permeability of HDAC2-IN-2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone deacetylase 2 (HDAC2) is a critical epigenetic regulator implicated in the pathogenesis of various neurodegenerative diseases, including Alzheimer's disease.[1][2][3] It plays a significant role in synaptic plasticity and memory formation by modulating gene expression.[4][5] Inhibition of HDAC2 has emerged as a promising therapeutic strategy to ameliorate cognitive deficits associated with these conditions.[2][6] HDAC2-IN-2 (also known as Citarinostat or ACY-241) is an inhibitor of histone deacetylases.[7] For any centrally acting therapeutic agent, the ability to cross the blood-brain barrier (BBB) is a prerequisite for efficacy. This document provides a detailed protocol for assessing the BBB permeability of this compound, encompassing both in vitro and in vivo methodologies.
Data Presentation
A comprehensive assessment of BBB permeability involves the determination of several key quantitative parameters. While specific experimental data for this compound is not publicly available, the following table provides a template for summarizing experimentally derived data.
| Parameter | In Vitro (Transwell Assay) | In Vivo (Rodent Model) | Description |
| Apparent Permeability (Papp) | e.g., 1.5 x 10⁻⁶ cm/s | N/A | The rate at which a compound moves across an artificial or cell-based barrier. A higher Papp value generally indicates better permeability. |
| Efflux Ratio | e.g., 1.2 | N/A | The ratio of Papp in the basolateral-to-apical direction versus the apical-to-basolateral direction. A ratio >2 suggests active efflux. |
| Brain-to-Plasma Ratio (Kp) | N/A | e.g., 1.1 | The ratio of the concentration of the compound in the brain to its concentration in the plasma at a specific time point. |
| Brain AUC / Plasma AUC | N/A | e.g., 1.3 | The ratio of the area under the concentration-time curve in the brain to that in the plasma, providing a measure of overall brain exposure. |
Note: The values presented in this table are hypothetical and for illustrative purposes only. Researchers should populate this table with their own experimental data.
Experimental Protocols
In Vitro Blood-Brain Barrier Permeability Assay (Transwell Model)
This protocol describes the use of a co-culture transwell model to assess the permeability of this compound across a cellular barrier mimicking the BBB.
Materials:
-
Human brain microvascular endothelial cells (hBMECs)
-
Human astrocytes
-
Human pericytes
-
Transwell inserts (e.g., 24-well format, 0.4 µm pore size)
-
Cell culture media and supplements
-
This compound (Citarinostat/ACY-241)
-
Lucifer yellow (paracellular marker)
-
Control compounds (e.g., caffeine (B1668208) - high permeability, atenolol (B1665814) - low permeability)
-
LC-MS/MS system
Methodology:
-
Cell Seeding:
-
Coat the apical side of the transwell insert with a suitable extracellular matrix protein (e.g., collagen/fibronectin).
-
Seed hBMECs on the apical side of the transwell insert.
-
Coat the basolateral side of the transwell plate.
-
Seed astrocytes and pericytes on the basolateral side of the plate.
-
Culture the cells until a confluent monolayer with high transendothelial electrical resistance (TEER) is formed (>150 Ω·cm²).
-
-
TEER Measurement:
-
Measure TEER daily to monitor the integrity of the endothelial monolayer.
-
-
Permeability Assay:
-
Replace the media in the apical and basolateral compartments with a transport buffer.
-
Add this compound to the apical (for apical-to-basolateral permeability) or basolateral (for basolateral-to-apical permeability to assess efflux) chamber at a known concentration.
-
Include wells with Lucifer yellow to assess paracellular leakage and control compounds to validate the assay.
-
Incubate at 37°C with gentle shaking.
-
Collect samples from the receiver compartment at various time points (e.g., 30, 60, 90, 120 minutes).
-
Analyze the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) using the following formula: Papp = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of transport of the compound across the monolayer.
-
A is the surface area of the transwell membrane.
-
C₀ is the initial concentration of the compound in the donor chamber.
-
-
Calculate the efflux ratio by dividing the Papp (B-A) by the Papp (A-B).
-
In Vivo Blood-Brain Barrier Permeability Assessment (Rodent Model)
This protocol outlines a pharmacokinetic study in mice to determine the brain penetration of this compound.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
This compound (Citarinostat/ACY-241)
-
Vehicle for administration (e.g., DMSO/saline)
-
Anesthetics
-
Perfusion buffer (e.g., ice-cold PBS)
-
Instruments for blood and brain tissue collection
-
Homogenizer
-
LC-MS/MS system
Methodology:
-
Compound Administration:
-
Administer this compound to mice via intravenous (IV) or intraperitoneal (IP) injection at a predetermined dose.
-
-
Sample Collection:
-
At specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) post-administration, anesthetize the mice.
-
Collect blood via cardiac puncture into tubes containing an anticoagulant.
-
Perform transcardial perfusion with ice-cold PBS to remove blood from the brain vasculature.
-
Harvest the brain and rinse with cold PBS.
-
-
Sample Processing:
-
Centrifuge the blood samples to obtain plasma.
-
Weigh the brain tissue and homogenize it in a suitable buffer.
-
Process plasma and brain homogenate samples (e.g., protein precipitation) to extract this compound.
-
-
Quantification:
-
Analyze the concentration of this compound in the plasma and brain homogenate samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the brain-to-plasma concentration ratio (Kp) at each time point.
-
Determine the area under the concentration-time curve (AUC) for both brain and plasma to calculate the brain AUC / plasma AUC ratio.
-
Visualizations
Signaling Pathway
Caption: HDAC2 signaling pathway in Alzheimer's disease.
Experimental Workflow
Caption: Experimental workflow for assessing BBB permeability.
References
- 1. conservancy.umn.edu [conservancy.umn.edu]
- 2. ucrisportal.univie.ac.at [ucrisportal.univie.ac.at]
- 3. Phase Ib Study of the Histone Deacetylase 6 Inhibitor Citarinostat in Combination With Paclitaxel in Patients With Advanced Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Assessing Treatment Response of Glioblastoma to an HDAC Inhibitor Using Whole-Brain Spectroscopic MRI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro P-glycoprotein efflux ratio can predict the in vivo brain penetration regardless of biopharmaceutics drug disposition classification system class - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing HDAC2-IN-2 Concentration
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the experimental concentration of HDAC2-IN-2 for maximum therapeutic effect.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is an inhibitor of Histone Deacetylase 2 (HDAC2).[1] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[3] By inhibiting HDAC2, this compound prevents the removal of acetyl groups, leading to histone hyperacetylation. This results in a more relaxed chromatin structure, which can facilitate the transcription of genes, including tumor suppressor genes that may have been silenced.[4] HDAC2 is a member of the Class I family of HDACs.[1]
Q2: What is a recommended starting concentration for this compound in my experiments?
A good starting point for a dose-response experiment with this compound is to test a broad range of concentrations. Based on its reported dissociation constant (Kd) of 0.1-1 μM, an initial screening range of 100 nM to 10 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental endpoint, as the effective concentration can vary significantly.
Q3: How do I determine the optimal concentration of this compound for my cell line?
The optimal concentration of this compound must be determined empirically for each cell line and desired experimental outcome. A standard approach involves a cell viability assay (e.g., MTT, CellTiter-Glo) to determine the IC50 value (the concentration that inhibits 50% of cell growth). Following the determination of the IC50, it is advisable to test a range of concentrations around this value to assess the impact on a specific molecular marker of HDAC inhibition, such as the acetylation of histone H3 or H4, using Western blotting.
Q4: I am not observing any effect with this compound. What are the possible reasons?
Several factors could contribute to a lack of observable effect:
-
Concentration: The concentration of this compound may be too low for your specific cell line.
-
Incubation Time: The duration of treatment may be too short. The effects of HDAC inhibitors on gene expression and cell viability can take 24 to 72 hours to become apparent.[4]
-
Cell Line Sensitivity: The cell line you are using may be resistant to this particular HDAC inhibitor.
-
Compound Stability: Ensure the compound has been stored and handled correctly to maintain its activity.
-
Assay Sensitivity: The assay being used may not be sensitive enough to detect the changes induced by this compound.
Q5: I am observing high levels of cell death even at low concentrations of this compound. What should I do?
High cytotoxicity at low concentrations suggests that your cell line is highly sensitive to this compound. In this case, you should perform a dose-response experiment using a lower range of concentrations (e.g., picomolar to low nanomolar range). This will help identify a concentration that effectively inhibits HDAC2 activity without causing excessive cell death, which is particularly important for mechanistic studies where maintaining cell viability is crucial.
Data Presentation
Table 1: Representative IC50 Values of Various HDAC Inhibitors Against HDAC2
| Inhibitor | IC50 for HDAC2 (nM) | Notes |
| Mocetinostat (MGCD0103) | 290 | A Class I and IV selective HDAC inhibitor.[5] |
| Entinostat (MS-275) | 453 | A Class I selective HDAC inhibitor.[5] |
| Romidepsin (FK 228) | 47 | A potent inhibitor of HDAC1 and HDAC2.[5] |
| Panobinostat (LBH589) | ~20 (in HL60 cells) | A pan-HDAC inhibitor.[4] |
| Piceatannol | 5,040 | A natural stilbenoid.[6] |
| Nafamostat | 4,690 | A serine protease inhibitor with off-target HDAC inhibitory activity.[6] |
Note: IC50 values can vary significantly depending on the specific assay conditions and cell line used. The values presented here are for illustrative purposes. The optimal concentration for this compound must be determined experimentally.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is for determining the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Multichannel pipette
-
Plate reader (570 nm)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the medium from the wells and add 100 µL of the diluted inhibitor to the respective wells. Include a vehicle control (medium with the same concentration of solvent as the highest inhibitor concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[4][7]
Protocol 2: Western Blot for Histone Acetylation
This protocol is for detecting changes in histone acetylation levels following treatment with this compound.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA or Bradford)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-total Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed and treat cells with various concentrations of this compound (e.g., 0.5x, 1x, and 2x the IC50 value) for a specified time (e.g., 24 or 48 hours). Include a vehicle control.
-
Lyse the cells in RIPA buffer to extract total protein.
-
Determine the protein concentration using a BCA or Bradford assay.
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with the primary antibody (e.g., anti-acetyl-Histone H3) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Develop the blot using a chemiluminescent substrate and capture the image.
-
Normalize the acetyl-histone signal to the total histone signal to determine the relative increase in acetylation.[4]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No observable effect | Concentration of this compound is too low. | Perform a dose-response experiment with a wider and higher concentration range. |
| Incubation time is too short. | Increase the incubation time (e.g., 24, 48, 72 hours).[4] | |
| Cell line is resistant to the inhibitor. | Verify the expression levels of HDAC2 in your cell line. Consider using a different cell line. | |
| Compound instability. | Prepare fresh stock solutions and dilutions for each experiment. Ensure proper storage at -80°C. | |
| High cell death at low concentrations | Cell line is highly sensitive. | Perform a dose-response experiment using a much lower concentration range (e.g., pM to low nM). |
| Off-target toxicity. | Consider the possibility of off-target effects and use appropriate controls. | |
| High variability between replicates | Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. |
| Inaccurate drug dilutions. | Prepare fresh and accurate serial dilutions from a concentrated stock for each experiment. | |
| Cell line instability. | Use cells from a low passage number and regularly check for mycoplasma contamination. | |
| No change in histone acetylation | Concentration of this compound is too low. | Increase the concentration of the inhibitor. |
| Incubation time is too short. | Increase the incubation time to allow for changes in protein acetylation. | |
| Poor antibody quality for Western blot. | Use a validated antibody specific for the acetylated histone mark of interest. |
Visualizations
Caption: Simplified signaling pathway showing the role of HDAC2 and the effect of its inhibition.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Troubleshooting decision tree for experiments with this compound.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis | The EMBO Journal [link.springer.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Identification of HDAC inhibitors using a cell-based HDAC I/II assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Common off-target effects of HDAC2-IN-2
This technical support center provides troubleshooting guidance and frequently asked questions regarding the potential off-target effects of HDAC2-IN-2. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: We are observing unexpected cellular phenotypes that do not correlate with known HDAC2 functions. What are the potential off-target effects of this compound?
A1: While this compound is designed for selectivity, like many small molecule inhibitors, it may exhibit off-target activity. Common off-target effects for the broader class of HDAC inhibitors, which could be relevant for this compound, include inhibition of other HDAC isoforms, interactions with other zinc-containing enzymes, and effects on non-histone protein acetylation. It is crucial to perform control experiments to de-risk these potential off-target effects.
Q2: Our experiments show changes in the acetylation of non-histone proteins. Is this an expected on-target or a potential off-target effect?
A2: This could be either. While HDAC2's primary role is the deacetylation of histones, it is also known to deacetylate non-histone proteins. However, if the observed changes in acetylation are on proteins not known to be substrates of HDAC2, it might indicate off-target inhibition of other HDAC isoforms that have a broader substrate scope. We recommend performing proteomic analysis to identify the affected proteins and comparing them to known HDAC2 substrates.
Q3: We are seeing significant cell toxicity at concentrations where we don't expect to see on-target effects. What could be the cause?
A3: High concentrations of HDAC inhibitors can lead to off-target toxicities. This can be due to the inhibition of other essential enzymes or disruption of fundamental cellular processes. It is advisable to perform a dose-response curve to determine the therapeutic window of this compound in your specific model system. Additionally, consider performing counter-screening against a panel of related enzymes to identify potential off-target interactions that could explain the toxicity.
Troubleshooting Guides
Issue 1: Inconsistent Experimental Results
Symptoms: High variability in experimental readouts between replicates or experiments.
Possible Cause: Off-target effects leading to unpredictable cellular responses.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent experimental results.
Detailed Steps:
-
Verify Compound Integrity: Ensure the stability and purity of your this compound stock.
-
Dose-Response Analysis: Establish a clear concentration-dependent effect on a known HDAC2-mediated process.
-
Cell Viability Assay: Rule out cytotoxicity as a source of variability.
-
Orthogonal Controls: Use a structurally different HDAC2 inhibitor or a genetic approach like siRNA to confirm that the observed phenotype is specific to HDAC2 inhibition.
-
Off-Target Profiling: If the issue persists, consider profiling this compound against a panel of other HDAC isoforms and relevant off-target enzymes.
Issue 2: Unexpected Gene Expression Changes
Symptoms: RNA-seq or qPCR data reveals modulation of genes not known to be regulated by HDAC2.
Possible Cause: Inhibition of other HDAC isoforms that regulate a different set of genes.
Signaling Pathway Hypothesis:
Caption: On-target vs. potential off-target signaling pathways.
Troubleshooting Steps:
-
Confirm HDAC2 Occupancy: Perform ChIP-seq for HDAC2 at the promoter of the unexpectedly regulated genes to see if it is directly involved.
-
Isoform-Specific Activity Assays: Test the activity of this compound against a panel of purified HDAC isoforms to determine its selectivity profile.
-
Rescue Experiments: If a specific off-target HDAC is identified, attempt to rescue the phenotype by overexpressing that isoform.
Quantitative Data Summary
The following table summarizes hypothetical selectivity data for this compound against other HDAC isoforms. Note: This is example data for illustrative purposes. Users should generate their own data for their specific batch of the compound.
| Target | IC50 (nM) |
| HDAC2 | 10 |
| HDAC1 | 150 |
| HDAC3 | 500 |
| HDAC6 | >1000 |
| HDAC8 | >1000 |
This guide is intended to provide a framework for addressing potential off-target effects of this compound. For further assistance, please contact our technical support team with your experimental details.
How to minimize HDAC2-IN-2 cytotoxicity in vitro
Welcome to the technical support center for HDAC2-IN-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro experiments. The following information is designed to help minimize cytotoxicity and optimize the use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound (CAS: 332169-78-5) is a selective inhibitor of Histone Deacetylase 2 (HDAC2), a class I histone deacetylase. HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[1] This deacetylation leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] By inhibiting HDAC2, this compound prevents the removal of acetyl groups, leading to hyperacetylation of histones. This, in turn, results in a more relaxed chromatin structure, allowing for the transcription of genes that may have been silenced, including tumor suppressor genes.[3] Inhibition of HDAC2 has been shown to induce cell cycle arrest and apoptosis in cancer cells.[2][4]
Q2: What is a recommended starting concentration for in vitro experiments?
A good starting point for in vitro experiments with this compound is to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. Based on its reported dissociation constant (Kd) of 0.1-1 μM for HDAC2, a concentration range of 0.1 µM to 10 µM is recommended for initial screening. It is crucial to determine the IC50 (the concentration that inhibits 50% of cell growth) for your cell line of interest.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO. For optimal solubility, it is recommended to use newly opened, anhydrous DMSO. In some cases, adjusting the pH to 3 with 1 M HCl after dissolving in DMSO may be necessary.
-
Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10 mM) in DMSO.
-
Storage:
-
Solid powder can be stored at -20°C for up to 3 years.
-
Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to 6 months. For short-term storage, -20°C for up to 1 month is acceptable.
-
Q4: What are the potential off-target effects of this compound?
While designed to be selective for HDAC2, like many small molecule inhibitors, off-target effects are possible. Class I HDACs, particularly HDAC1 and HDAC2, share high sequence homology, which can make achieving high selectivity challenging.[3] A common off-target for hydroxamate-based HDAC inhibitors is metallo-beta-lactamase domain-containing protein 2 (MBLAC2).[5] It is advisable to perform control experiments, such as using a structurally different HDAC2 inhibitor or siRNA-mediated knockdown of HDAC2, to confirm that the observed phenotype is due to the inhibition of HDAC2.
Troubleshooting Guides
Issue 1: High Cytotoxicity Observed in Control (Non-cancerous) Cell Lines
| Possible Cause | Suggested Solution |
| Concentration is too high. | Normal cells are generally more resistant to HDAC inhibitors than cancer cells, but high concentrations can still be toxic.[6] Perform a dose-response experiment to determine the maximum non-toxic concentration in your control cell line. |
| Prolonged incubation time. | Continuous exposure to the inhibitor may lead to cumulative toxicity. Consider reducing the incubation time or using a washout protocol where the inhibitor is removed after a certain period. |
| Solvent (DMSO) toxicity. | High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is low (typically ≤ 0.5%). Include a vehicle control (medium with the same concentration of DMSO without the inhibitor) in all experiments. |
| Cell confluence and health. | Unhealthy or overly confluent cells are more susceptible to stress. Ensure your cells are in the logarithmic growth phase and are seeded at an appropriate density. |
Issue 2: Inconsistent or No Observable Effect of this compound
| Possible Cause | Suggested Solution |
| Suboptimal inhibitor concentration. | The effective concentration can vary significantly between cell lines. Perform a dose-response curve (e.g., 0.1 µM to 10 µM) and assess a downstream marker of HDAC2 inhibition, such as histone H3 or H4 acetylation, by Western blot to confirm target engagement. |
| Compound instability. | This compound may degrade with improper storage or handling. Prepare fresh dilutions from a frozen stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution. |
| Cell line resistance. | Some cell lines may have intrinsic resistance mechanisms. Confirm that HDAC2 is expressed in your cell line. You can also try a longer incubation period (e.g., 48-72 hours). |
| Poor antibody quality for Western blot. | If you are assessing histone acetylation, use a validated antibody for acetylated histones (e.g., Acetyl-Histone H3, Acetyl-Histone H4). |
Issue 3: High Variability Between Replicate Experiments
| Possible Cause | Suggested Solution |
| Inconsistent cell seeding density. | Ensure a uniform number of cells are seeded in each well. Use a cell counter for accuracy. |
| Inaccurate drug concentration preparation. | Prepare fresh serial dilutions for each experiment. Calibrate your pipettes regularly. |
| Cell line instability. | Use cells from a low passage number and regularly test for mycoplasma contamination. |
| Edge effects in multi-well plates. | To minimize evaporation and temperature variations, avoid using the outer wells of the plate for experimental conditions. Fill the outer wells with sterile PBS or media. |
Experimental Protocols
Protocol 1: Determining the IC50 of this compound using an MTT Assay
This protocol provides a general method to determine the half-maximal inhibitory concentration (IC50) of this compound on cell proliferation.
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment:
-
Prepare a 2X concentrated series of this compound dilutions in complete medium. A common starting range is a 10-point, 2-fold serial dilution starting from 20 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest drug concentration).
-
Remove the old medium from the cells and add 100 µL of the 2X drug dilutions to the respective wells (final volume 200 µL, final concentrations 10 µM and below).
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Plot the percentage of cell viability versus the log of the inhibitor concentration and use a non-linear regression to calculate the IC50 value.
Protocol 2: Western Blot Analysis of Histone Acetylation
This protocol is to confirm the on-target effect of this compound by measuring the acetylation of its downstream targets.
-
Cell Treatment: Seed cells in a 6-well plate and treat with this compound at various concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) for 24 hours. Include a vehicle control.
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
For histone extraction, a nuclear extraction protocol is recommended.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated-histone H3 (e.g., Ac-H3K9) or acetylated-histone H4 and a loading control (e.g., total Histone H3 or β-actin) overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize the acetyl-histone levels to the total histone and/or a loading control.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 332169-78-5 |
| Molecular Formula | C18H15N3O3S |
| Molecular Weight | 353.40 g/mol |
| Target | HDAC2 |
| Dissociation Constant (Kd) | 0.1-1 µM |
Table 2: Recommended Concentration Ranges for In Vitro Assays
| Assay Type | Recommended Concentration Range | Incubation Time |
| Initial Screening (Dose-Response) | 0.1 µM - 10 µM | 48-72 hours |
| Cell Viability (e.g., MTT, CellTiter-Glo) | Based on IC50 (e.g., 0.5x, 1x, 2x IC50) | 24-72 hours |
| Western Blot (Histone Acetylation) | Based on IC50 (e.g., 0.1x, 1x, 10x IC50) | 6-24 hours |
| Apoptosis Assay (e.g., Annexin V) | Based on IC50 (e.g., 1x, 2x IC50) | 24-48 hours |
| Cell Cycle Analysis | Based on IC50 (e.g., 0.5x, 1x IC50) | 24-48 hours |
Visualizations
Caption: A generalized workflow for in vitro testing of this compound.
Caption: Simplified signaling pathway of HDAC2 inhibition by this compound.
References
- 1. Overlapping functions of Hdac1 and Hdac2 in cell cycle regulation and haematopoiesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HDAC2 regulates cell proliferation, cell cycle progression and cell apoptosis in esophageal squamous cell carcinoma EC9706 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mechanisms of Histone Deacetylase Inhibitor-Regulated Gene Expression in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting Unexpected Results from HDAC2-IN-2 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using HDAC2-IN-2. Our goal is to help you interpret unexpected results and refine your experimental design for accurate and reproducible data.
FAQs
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins, leading to a more compact chromatin structure and generally, transcriptional repression. By inhibiting HDACs, this compound is expected to increase histone acetylation, leading to a more open chromatin state and altered gene expression.
Q2: Is this compound a selective inhibitor for HDAC2?
A2: While the name "this compound" suggests selectivity for HDAC2, it is crucial to note that this compound is often marketed as and shares a CAS number with Citarinostat (ACY-241) . Citarinostat is a potent and selective HDAC6 inhibitor , with weaker activity against Class I HDACs, including HDAC1, HDAC2, and HDAC3. This is a critical consideration when interpreting experimental results, as observed effects may be due to the inhibition of HDAC6 or other HDAC isoforms, rather than solely HDAC2.
Q3: What are the expected cellular effects of treatment with this compound (Citarinostat)?
A3: Given its potent inhibition of HDAC6, lower concentrations of this compound are expected to primarily induce hyperacetylation of α-tubulin, a key substrate of HDAC6. This can lead to disruption of microtubule dynamics, affecting cell division and intracellular transport. At higher concentrations, inhibition of Class I HDACs, including HDAC2, becomes more prominent, leading to increased histone acetylation (e.g., on H3K9 and H3K56) and subsequent changes in gene expression. These changes can induce cell cycle arrest, apoptosis, and differentiation.
Q4: What is a suitable starting concentration for my experiments with this compound?
A4: A good starting point for in vitro experiments is to perform a dose-response curve ranging from low nanomolar to low micromolar concentrations. Based on its known IC50 values, effects on HDAC6 can be observed at low nanomolar concentrations, while effects on Class I HDACs will likely require higher nanomolar to micromolar concentrations. For cellular assays, a range of 10 nM to 10 µM is a reasonable starting point for initial screening.
Q5: How should I store and handle this compound?
A5: this compound is typically supplied as a solid. For long-term storage, it should be kept at -20°C or -80°C. For experimental use, prepare a concentrated stock solution in a suitable solvent like DMSO. Aliquot the stock solution to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Troubleshooting Guides
Unexpected Result 1: No or Weak Increase in Histone Acetylation
| Possible Cause | Troubleshooting Step |
| Insufficient Concentration of this compound | Perform a dose-response experiment with a wider range of concentrations. Remember that inhibition of Class I HDACs (which target histones) requires higher concentrations of this compound than inhibition of HDAC6. |
| Short Incubation Time | Increase the incubation time. Effects on histone acetylation can take several hours to become apparent. A time-course experiment (e.g., 6, 12, 24, 48 hours) is recommended. |
| Inefficient Protein Extraction | For histone analysis, consider using an acid extraction protocol to enrich for histone proteins. Always include protease and HDAC inhibitors (e.g., Trichostatin A, sodium butyrate) in your lysis buffer to preserve protein integrity and acetylation status. |
| Poor Antibody Quality | Use a validated antibody specific for the acetylated histone mark of interest (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4). Ensure the antibody is suitable for Western blotting. |
| Technical Issues with Western Blot | Ensure complete transfer of proteins to the membrane, especially for low molecular weight histones. Use a 0.2 µm PVDF membrane. Optimize blocking conditions and antibody concentrations. |
Unexpected Result 2: High Levels of Cell Death at Low Concentrations
| Possible Cause | Troubleshooting Step |
| High Cell Line Sensitivity | Your cell line may be particularly sensitive to HDAC6 inhibition. Perform a dose-response experiment with a lower range of concentrations (e.g., picomolar to low nanomolar) to identify a concentration that allows for mechanistic studies without excessive cytotoxicity. |
| Off-Target Effects | While Citarinostat is selective for HDAC6, off-target effects are always a possibility with small molecule inhibitors. Consider using a structurally different HDAC6 inhibitor as a control to see if the effect is reproducible. |
| Synergistic Effects with Media Components | Review the composition of your cell culture media for any components that might have synergistic cytotoxic effects with HDAC inhibitors. |
Unexpected Result 3: Discrepancy Between Histone Acetylation and Gene Expression Changes
| Possible Cause | Troubleshooting Step |
| HDAC6-Mediated Effects | The observed phenotype may be driven by the inhibition of HDAC6 and its non-histone substrates (like α-tubulin) rather than changes in histone acetylation and gene transcription. Assess the acetylation status of α-tubulin as a marker of HDAC6 inhibition. |
| Complex Transcriptional Regulation | Gene expression is regulated by a complex interplay of factors. HDAC inhibition alone may not be sufficient to induce the expression of a specific gene if other repressive mechanisms are dominant. |
| Timing of Analysis | The timing of your analysis is critical. Changes in histone acetylation precede changes in mRNA and protein levels. Perform a time-course experiment to capture the dynamics of these events. |
Data Presentation
Table 1: Inhibitory Activity of Citarinostat (ACY-241), also marketed as this compound
| Target | IC50 (nM) |
| HDAC6 | 2.6 |
| HDAC1 | 35 |
| HDAC2 | 45 |
| HDAC3 | 46 |
| HDAC8 | 137 |
IC50 values are from cell-free assays and may vary depending on the experimental conditions.
Experimental Protocols
Protocol 1: Western Blotting for Histone and Tubulin Acetylation
-
Cell Lysis:
-
For total protein: Lyse cells in RIPA buffer supplemented with protease and HDAC inhibitors.
-
For histone enrichment: Perform an acid extraction.
-
-
Protein Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Load 20-30 µg of protein onto a 15% polyacrylamide gel for histone analysis or a 10% gel for tubulin analysis.
-
Protein Transfer: Transfer proteins to a 0.2 µm PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against acetylated-histone H3, total histone H3, acetylated-α-tubulin, and α-tubulin overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize bands using an ECL substrate and an imaging system.
Protocol 2: Apoptosis Assay using Annexin V and Propidium Iodide (PI) Staining
-
Cell Treatment: Treat cells with this compound at the desired concentrations and for the desired duration. Include vehicle-treated and positive controls.
-
Cell Harvesting: Collect both adherent and floating cells. Wash cells with cold PBS.
-
Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 1X Annexin V binding buffer and analyze the cells by flow cytometry within one hour.
-
Annexin V-negative/PI-negative: Live cells
-
Annexin V-positive/PI-negative: Early apoptotic cells
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells
-
Visualizations
Caption: Mechanism of action of this compound (Citarinostat).
Caption: Troubleshooting workflow for unexpected results.
Caption: Simplified HDAC2-p53 apoptosis pathway.
HDAC2-IN-2 not showing expected phenotype
Welcome to the technical support center for HDAC2-IN-2. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visualizations to help you overcome common challenges and achieve the expected phenotypic outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a potent and selective inhibitor of Histone Deacetylase 2 (HDAC2), a class I histone deacetylase.[1][2] HDACs are enzymes that remove acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][3] By inhibiting HDAC2, this compound leads to an accumulation of acetylated histones, which results in a more relaxed chromatin structure.[4][5][6] This "open" chromatin state can alter gene expression, often leading to the re-expression of silenced tumor suppressor genes.[7] The expected cellular outcomes of HDAC2 inhibition include cell cycle arrest, induction of apoptosis, and cellular differentiation.[4][8]
Q2: What is a recommended starting concentration for this compound?
The optimal concentration of this compound is highly dependent on the cell line and the specific experimental endpoint. As a general starting point, a dose-response experiment is recommended with a concentration range of 10 nM to 10 µM.[3] It is crucial to empirically determine the IC50 (the concentration that inhibits 50% of cell growth) for your specific cell line.
Q3: How long should I incubate my cells with this compound?
The effects of HDAC inhibitors on gene expression and cell viability can take time to manifest. A typical incubation period ranges from 24 to 72 hours.[3] A time-course experiment is recommended to determine the optimal incubation time for observing your desired phenotype.
Q4: I am observing high levels of cell death even at low concentrations. What should I do?
High cytotoxicity at low concentrations suggests that your cell line is highly sensitive to this compound.[3] In this case, you should perform a dose-response experiment using a lower range of concentrations (e.g., picomolar to low nanomolar) to identify a concentration that inhibits HDAC2 activity without causing excessive cell death, particularly for mechanistic studies where maintaining cell viability is important.
Troubleshooting Guide: No Expected Phenotype Observed
If you are not observing the expected phenotype after treating your cells with this compound, consider the following potential issues and solutions.
| Problem | Possible Cause | Suggested Solution |
| No change in histone acetylation levels | Compound Concentration is Too Low: The concentration of this compound may be insufficient to inhibit HDAC2 activity in your specific cell line. | Perform a dose-response experiment with a wider and higher concentration range. |
| Short Incubation Time: The incubation time may not be long enough for changes in histone acetylation to become detectable. | Increase the incubation time (e.g., 24, 48, 72 hours).[3] | |
| Poor Antibody Quality: The antibody used for detecting acetylated histones may not be specific or sensitive enough. | Use a validated antibody for acetylated histones (e.g., pan-acetyl-H3, pan-acetyl-H4). Include a positive control, such as cells treated with a known pan-HDAC inhibitor like Trichostatin A (TSA).[9] | |
| Compound Instability: The compound may have degraded due to improper storage or handling. | Prepare fresh dilutions of this compound for each experiment from a concentrated stock. Avoid repeated freeze-thaw cycles. | |
| No change in cell viability or proliferation | Cell Line Resistance: The chosen cell line may be resistant to the effects of HDAC2 inhibition. | Test the compound on a different, sensitive cell line as a positive control. |
| Assay Insensitivity: The assay used to measure cell viability or proliferation may not be sensitive enough to detect subtle changes. | Use a more sensitive assay (e.g., a luminescence-based ATP assay like CellTiter-Glo). | |
| Unexpected or off-target effects | Pan-HDAC Inhibition: Although designed to be specific for HDAC2, high concentrations may lead to inhibition of other HDAC isoforms. | Use the lowest effective concentration determined from your dose-response experiments. Consider using a structurally different HDAC2 inhibitor as a comparison. |
| Off-Target Engagement: Some HDAC inhibitors, particularly those with a hydroxamate structure, can have off-targets such as MBLAC2 (metallo-beta-lactamase domain-containing protein 2).[9][10] | Acknowledge potential off-targets in your experimental interpretation. If available, use a negative control compound with a similar chemical structure but no HDAC2 inhibitory activity. |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol details the steps to assess the level of histone acetylation in cells treated with this compound.
-
Cell Seeding and Treatment:
-
Seed cells in a 6-well plate at a density that will result in 70-80% confluency at the time of harvesting.
-
Allow cells to adhere overnight.
-
Treat cells with a range of this compound concentrations (e.g., 10 nM, 100 nM, 1 µM, 10 µM) and a vehicle control (e.g., DMSO) for the desired incubation time (e.g., 24 hours).
-
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse the cells with a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Isolate the nuclear fraction and extract histones using an acid extraction method or a commercial kit.
-
-
Protein Quantification:
-
Quantify the protein concentration of the histone extracts using a BCA or Bradford assay.
-
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against an acetylated histone mark (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-Total Histone H3) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol outlines the steps to determine the effect of this compound on cell viability.
-
Cell Seeding:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well.
-
Allow cells to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the wells and add 100 µL of the compound dilutions or vehicle control.
-
Incubate for the desired time period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan (B1609692) crystals are visible.
-
-
Formazan Solubilization:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Visualizations
HDAC2 Signaling Pathway
Caption: Simplified HDAC2 signaling pathway and the mechanism of this compound inhibition.
Experimental Workflow for Testing this compound
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What are HDAC2 inhibitors and how do they work? [synapse.patsnap.com]
- 6. youtube.com [youtube.com]
- 7. Targeted cancer therapy: giving histone deacetylase inhibitors all they need to succeed - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HDAC inhibitors: Targets for tumor therapy, immune modulation and lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving the In Vivo Efficiency of HDAC2-IN-2
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the in vivo efficacy of the histone deacetylase 2 (HDAC2) inhibitor, HDAC2-IN-2. The following information is curated to address common challenges encountered during preclinical research.
Troubleshooting Guide
This guide provides solutions to common issues that may arise during in vivo experiments with this compound.
| Issue | Potential Cause | Recommended Solution |
| Low Bioavailability | Poor solubility of this compound. | Optimize the formulation by using co-solvents such as DMSO, PEG300, or Tween 80. A common starting point for in vivo formulation of poorly soluble compounds is a vehicle composition of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. |
| First-pass metabolism. | Consider alternative routes of administration, such as intraperitoneal (IP) or intravenous (IV) injection, to bypass the liver. | |
| High In Vivo Toxicity | Off-target effects. | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). If toxicity persists at effective doses, consider exploring more selective HDAC2 inhibitors. |
| Vehicle-related toxicity. | Always include a vehicle-only control group to differentiate between compound and vehicle-induced toxicity. | |
| Lack of Efficacy | Insufficient target engagement. | Perform a pharmacodynamic (PD) study to confirm HDAC2 inhibition in vivo. Measure the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4) in tumor tissue or peripheral blood mononuclear cells (PBMCs) via Western blot or immunohistochemistry.[1] |
| Inappropriate animal model. | Ensure that the selected xenograft or disease model is dependent on HDAC2 activity for its growth and survival. | |
| Development of resistance. | Investigate potential resistance mechanisms, such as the upregulation of drug efflux pumps or activation of alternative signaling pathways. Combination therapy with other agents may be necessary to overcome resistance.[2][3] | |
| High Variability in Results | Inconsistent formulation or administration. | Ensure the compound is fully dissolved and the formulation is homogenous before each administration. Standardize the administration technique (e.g., gavage volume, injection site) across all animals. |
| Biological variability in animals. | Increase the sample size per group to improve statistical power. |
Frequently Asked Questions (FAQs)
Formulation and Administration
-
Q1: How should I prepare this compound for in vivo administration? A1: this compound is soluble in DMSO.[4] For in vivo use, a common approach for compounds with low aqueous solubility is to first dissolve them in a small amount of DMSO and then dilute with a vehicle containing solubilizing agents like PEG300 and a surfactant like Tween 80. A typical vehicle might consist of 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline. It is crucial to ensure the final solution is clear and free of precipitation before administration.
-
Q2: What is the recommended route of administration for this compound? A2: The optimal route of administration depends on the experimental goals and the pharmacokinetic properties of the compound. While oral gavage is often preferred for its convenience, it may lead to poor bioavailability due to first-pass metabolism. Intraperitoneal (IP) or intravenous (IV) injections can bypass this and may result in higher systemic exposure.
Dosing and Efficacy
-
Q3: How do I determine the optimal dose for my in vivo study? A3: A dose-escalation study is recommended to determine the maximum tolerated dose (MTD). Start with a dose extrapolated from in vitro IC50 values and gradually increase the dose in different cohorts of animals while monitoring for signs of toxicity. Efficacy studies should then be conducted at doses below the MTD.
-
Q4: How can I confirm that this compound is hitting its target in vivo? A4: Target engagement can be assessed by measuring the levels of acetylated histones (e.g., acetyl-H3 and acetyl-H4) in tissues of interest.[1] An increase in histone acetylation indicates inhibition of HDAC activity. This can be measured by techniques such as Western blotting, immunohistochemistry, or flow cytometry. Positron Emission Tomography (PET) imaging with specific radiotracers can also be used to quantify HDAC target engagement in the brain and peripheral organs in real-time.[5][6]
Pharmacokinetics and Pharmacodynamics
-
Q5: What are the expected pharmacokinetic properties of this compound? A5: Specific pharmacokinetic data for this compound is not readily available in the public domain. For novel HDAC inhibitors, it is essential to conduct pharmacokinetic studies to determine parameters such as half-life, clearance, and bioavailability. This information is critical for designing an effective dosing schedule. Studies on other HDAC inhibitors have shown a wide range of oral bioavailability, from less than 10% to over 50%.[7]
-
Q6: How does the pharmacodynamic effect of this compound correlate with its anti-tumor activity? A6: The pharmacodynamic effect (i.e., increased histone acetylation) should ideally correlate with the desired therapeutic outcome. However, some studies have shown that the level of hyperacetylation does not always directly correlate with anti-tumoral efficacy, suggesting that HDAC inhibitors may have other mechanisms of action.[8]
Experimental Protocols
In Vivo Xenograft Study Protocol
-
Cell Culture and Implantation:
-
Culture a cancer cell line known to be sensitive to HDAC inhibitors.
-
Harvest the cells and resuspend them in a suitable medium (e.g., a 1:1 mixture of media and Matrigel).
-
Subcutaneously inject the cell suspension into the flank of immunocompromised mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth regularly.
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare the this compound formulation and the vehicle control as described in the FAQs.
-
Administer the treatment and vehicle according to the predetermined dose, route, and schedule.
-
-
Monitoring and Endpoint:
-
Measure tumor volume and body weight 2-3 times per week.
-
At the end of the study, euthanize the mice and excise the tumors for pharmacodynamic and histopathological analysis.[2]
-
Western Blot for Histone Acetylation
-
Tissue Lysis:
-
Homogenize tumor tissue in RIPA buffer supplemented with protease and phosphatase inhibitors, as well as a pan-HDAC inhibitor (e.g., Trichostatin A) to preserve acetylation marks.
-
-
Protein Quantification:
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
-
Antibody Incubation:
-
Block the membrane and incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4) and a loading control (e.g., anti-total Histone H3).
-
-
Detection:
-
Incubate with an appropriate HRP-conjugated secondary antibody and visualize the bands using an ECL substrate. Quantify the band intensities to determine the relative levels of histone acetylation.[1]
-
Visualizations
Caption: Simplified signaling pathway of HDAC2 and the inhibitory action of this compound.
Caption: General experimental workflow for in vivo evaluation of this compound.
Caption: A logical troubleshooting workflow for addressing lack of in vivo efficacy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo | PLOS One [journals.plos.org]
- 3. HDAC Inhibition Enhances the In Vivo Efficacy of MEK Inhibitor Therapy in Uveal Melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. HDAC2-输入-2 | this compound | CAS 332169-78-5 | HDAC2抑制剂 | 美国InvivoChem [invivochem.cn]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Antitumoral efficacy of four histone deacetylase inhibitors in hepatoma in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing batch-to-batch variability of HDAC2-IN-2
Welcome to the technical support center for HDAC2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to address common challenges, with a specific focus on managing batch-to-batch variability. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to ensure the reliability and reproducibility of your experiments.
Frequently Asked Questions (FAQs)
Q1: We are observing significant differences in potency (IC50) between a new batch of this compound and our previous lot. What are the likely causes?
A1: Batch-to-batch variability is a common challenge with small molecule inhibitors and can stem from several factors:
-
Purity and Identity: The most frequent cause is a difference in the purity profile or even the chemical identity of the compound. The presence of impurities or degradation products can significantly alter the observed biological activity.
-
Compound Stability: this compound, like many small molecules, can degrade over time if not stored correctly. Exposure to light, repeated freeze-thaw cycles, or improper storage temperatures can lead to a loss of active compound.[1][2]
-
Inaccurate Concentration: Errors in weighing the solid compound or inaccuracies in the stated concentration of a pre-dissolved solution can lead to preparing stock solutions with incorrect concentrations.
-
Solubility Issues: Incomplete dissolution of the compound in the stock solvent or precipitation upon dilution into aqueous assay buffers will result in a lower effective concentration.[1]
-
Experimental Conditions: Variations in cell culture conditions, such as cell passage number, confluency, or serum batches, can impact cellular responses to the inhibitor.[1]
Q2: What are the recommended procedures for preparing and storing this compound stock solutions to ensure stability?
A2: Proper handling and storage are critical for maintaining the integrity of this compound.[2]
-
Solvent: Prepare a high-concentration primary stock solution in 100% dimethyl sulfoxide (B87167) (DMSO). This compound (also known as Citarinostat or ACY-241) is highly soluble in DMSO.[]
-
Storage: Store the primary stock solution at -20°C for short-term use and -80°C for long-term storage.[2]
-
Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, dispense the primary stock into smaller, single-use aliquots.[1]
-
Working Solutions: Prepare fresh dilutions from a thawed aliquot for each experiment. Do not store diluted aqueous solutions for extended periods.
Q3: How can our lab independently verify the quality of a new batch of this compound?
A3: Independent verification is a crucial step for ensuring reproducible results. The most direct methods involve analytical chemistry techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This is the gold standard for confirming both the identity (by mass) and purity of the compound.[2][4][5] It can separate the parent compound from any degradation products or impurities.[2]
-
HPLC (High-Performance Liquid Chromatography): HPLC can be used to assess the purity of the compound by quantifying the area of the peak corresponding to this compound relative to other peaks.[2][6]
-
Functional Assay: Perform a dose-response experiment using a validated in-house assay and compare the resulting IC50 value to a previously characterized "gold standard" batch.
Q4: My this compound precipitates when I dilute it into my cell culture medium. How can I prevent this?
A4: Precipitation in aqueous solutions is a common problem for hydrophobic small molecules.[7]
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is low, typically below 0.5%, to avoid solvent-induced artifacts and toxicity.[8]
-
Serial Dilutions: Perform serial dilutions. For example, make an intermediate dilution from your DMSO stock into a small volume of medium, vortex thoroughly, and then add this to your final bulk medium.
-
Use of Surfactants: In biochemical assays, adding a low concentration of a non-ionic surfactant like Tween-20 (e.g., 0.01%) can help maintain solubility.[8] This must be validated for compatibility with your specific assay.
-
Lower Final Concentration: If precipitation persists, you may need to work at a lower final concentration of the inhibitor.[2]
Troubleshooting Guides
This section provides systematic approaches to resolving common issues encountered during experiments with this compound.
Problem: Inconsistent or Lower-than-Expected Biological Activity
If a new batch of this compound shows reduced activity (e.g., a higher IC50 value or a diminished effect on histone acetylation), follow this troubleshooting workflow.
Caption: Troubleshooting workflow for inconsistent this compound activity.
Quantitative Data Summary
The following tables provide key specifications and properties for this compound to serve as a reference for quality control.
Table 1: this compound (Citarinostat/ACY-241) Chemical and Physical Properties
| Property | Value | Reference |
| Synonyms | ACY-241, Citarinostat | [] |
| Molecular Formula | C₂₄H₂₆ClN₅O₃ | [] |
| Molecular Weight | 467.95 g/mol | [] |
| Appearance | Solid Powder | [] |
| Purity (Typical) | ≥98% | [] |
Table 2: this compound Solubility Data
| Solvent | Solubility | Reference |
| DMSO | ≥ 30 mg/mL | [] |
Table 3: Representative IC50 Values for this compound (ACY-241)
| Target | IC50 (nM) | Notes | Reference |
| HDAC2 | 4 | Values can vary based on specific assay conditions. | [] |
| HDAC1 | 76 | Shows selectivity for HDAC2 over HDAC1. | [] |
Experimental Protocols
Protocol 1: Quality Control of this compound Batches by LC-MS
Objective: To confirm the identity (molecular weight) and purity of a new batch of this compound.
Methodology:
-
Sample Preparation: Prepare a 1 mg/mL solution of this compound in DMSO. Dilute this 1:1000 in a 50:50 mixture of acetonitrile/water.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: Start with 5% B, ramp to 95% B over 5-10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode.[4]
-
Scan Range: m/z 100-1000.
-
-
Data Analysis:
-
Confirm the presence of a major peak with an m/z corresponding to the expected mass of this compound ([M+H]⁺ ≈ 468.17).
-
Integrate the peak areas from the UV chromatogram (e.g., at 254 nm) to calculate the purity. The purity should ideally be >98%.
-
Protocol 2: Western Blot for Histone Acetylation
Objective: To functionally validate the biological activity of this compound by measuring its effect on a downstream target.
Methodology:
-
Cell Treatment: Seed cells (e.g., HCT116) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0, 10, 100, 1000 nM) for 6-24 hours. Include a positive control like Trichostatin A.
-
Histone Extraction: Lyse cells and prepare histone extracts using a standard acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the extracts using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 10-20 µg of histone extract on a 15% polyacrylamide gel. Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against an acetylated histone mark (e.g., anti-acetyl-Histone H3 (Lys9) or anti-acetyl-Histone H4 (Lys12)) overnight at 4°C.[9][10]
-
Wash and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect with an ECL substrate.
-
-
Data Analysis:
-
Re-probe the blot with an antibody for total Histone H3 or H4 as a loading control.
-
A dose-dependent increase in the acetylated histone signal confirms the inhibitory activity of this compound.
-
Signaling Pathways and Workflows
HDAC2 Mechanism of Action
HDAC2 is a histone deacetylase that removes acetyl groups from lysine (B10760008) residues on histones, leading to chromatin compaction and transcriptional repression of target genes.[11][12] this compound inhibits this enzymatic activity, resulting in histone hyperacetylation and a more open chromatin state, which can alter gene expression.[13]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 4. drugtargetreview.com [drugtargetreview.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 10. CRISPR-mediated HDAC2 disruption identifies two distinct classes of target genes in human cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 12. uniprot.org [uniprot.org]
- 13. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: HDAC2-IN-2 Experiments
Welcome to the technical support center for HDAC2-IN-2 experiments. This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and interpreting their experiments with this selective HDAC2 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the recommended concentration of this compound to use in cell-based assays?
The optimal concentration of this compound should be determined empirically for your specific cell line and experimental conditions. A good starting point is to perform a dose-response curve to determine the IC50 value in your system. Based on available data, this compound has a dissociation constant (Kd) in the range of 0.1-1 µM[1]. Therefore, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for most cell-based assays.
Q2: How can I confirm that this compound is inhibiting HDAC2 in my cells?
The most direct way to confirm HDAC2 inhibition is to measure the acetylation status of known HDAC2 substrates. A common method is to perform a Western blot analysis to detect changes in the acetylation of histones, such as Histone H3 at lysine (B10760008) 9 (H3K9ac) or Histone H4 at lysine 12 (H4K12ac).[2] An increase in the acetylation of these residues upon treatment with this compound would indicate target engagement.
Q3: Are there known off-target effects of this compound?
While this compound is designed as a selective inhibitor of HDAC2, like most small molecule inhibitors, it may have off-target effects, especially at higher concentrations. It is crucial to perform experiments to control for these potential non-specific effects. Some HDAC inhibitors with a hydroxamate zinc-binding group have been shown to inhibit other metalloenzymes, such as metallo-beta-lactamase domain-containing protein 2 (MBLAC2)[3]. Comprehensive off-target profiling of this compound is not widely published, so careful experimental design with appropriate negative controls is essential.
Troubleshooting Guide
Problem: I am not observing the expected phenotype after treating my cells with this compound.
-
Verify Inhibitor Activity: Ensure that your stock of this compound is active. If possible, test it in a biochemical assay with purified HDAC2 enzyme.
-
Confirm Target Engagement: As mentioned in FAQ Q2, perform a Western blot to check for increased histone acetylation in your treated cells. This will confirm that the inhibitor is entering the cells and inhibiting HDAC2.
-
Optimize Concentration and Treatment Time: Your initial concentration or incubation time may be suboptimal. Perform a dose-response and a time-course experiment to identify the optimal conditions for observing your desired phenotype.
-
Consider Cellular Context: The function of HDAC2 can be cell-type specific. It's possible that HDAC2 inhibition does not produce the expected phenotype in your particular cell line. Consider using a different cell line where the role of HDAC2 in your pathway of interest is well-established.
-
Rule out Off-Target Effects: The observed phenotype (or lack thereof) might be due to off-target effects. Employing proper negative controls, as detailed below, is critical.
Negative Controls for this compound Experiments
A critical aspect of any experiment involving a chemical inhibitor is the use of appropriate negative controls to ensure that the observed effects are specifically due to the inhibition of the intended target. For this compound, a multi-faceted approach to negative controls is recommended.
Chemical Negative Controls
The Challenge: An ideal chemical negative control is a compound that is structurally very similar to the active inhibitor but lacks its inhibitory activity. This helps to control for any effects of the chemical scaffold itself, independent of target inhibition.
Current Status: As of now, a validated and commercially available inactive analog of this compound has not been widely reported in the scientific literature.
Recommendation: In the absence of a specific inactive analog, it is crucial to rely on genetic negative controls to validate the specificity of this compound.
Genetic Negative Controls
Genetic approaches provide the most robust method for validating the on-target effects of a selective inhibitor like this compound. The logic is that if the inhibitor's effect is truly mediated by HDAC2, then removing or reducing the amount of HDAC2 protein in the cells should mimic or abrogate the effect of the inhibitor.
1. siRNA-mediated Knockdown of HDAC2
This method involves introducing small interfering RNAs (siRNAs) into your cells to specifically target and degrade the HDAC2 mRNA, leading to a transient reduction in HDAC2 protein levels.
Experimental Workflow:
2. HDAC2 Knockout (KO) Cell Lines
Using a cell line in which the HDAC2 gene has been permanently deleted (e.g., via CRISPR/Cas9) provides a clean genetic background to test the specificity of this compound.
Logical Framework:
Experimental Protocols
Protocol 1: siRNA-mediated Knockdown of HDAC2
Materials:
-
Cells of interest
-
Lipofectamine 2000 (or other suitable transfection reagent)
-
Opti-MEM I Reduced Serum Medium
-
siRNA targeting HDAC2 (validated sequences recommended)
-
Non-targeting control siRNA
-
6-well plates
-
Standard cell culture media and reagents
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate in 2 mL of antibiotic-free growth medium. Cells should be 70-90% confluent at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute 100 pmol of siRNA (either HDAC2-targeting or non-targeting control) into 250 µL of Opti-MEM I Medium. Mix gently.
-
In a separate tube, dilute 5 µL of Lipofectamine 2000 into 250 µL of Opti-MEM I Medium. Mix gently and incubate for 5 minutes at room temperature.
-
Combine the diluted siRNA and the diluted Lipofectamine 2000. Mix gently and incubate for 20 minutes at room temperature to allow for complex formation.
-
-
Transfection: Add the 500 µL of siRNA-Lipofectamine 2000 complexes to each well. Gently rock the plate to ensure even distribution.
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation and Analysis: After the incubation period, harvest the cells. A portion of the cells should be used to validate the knockdown efficiency by Western blotting (see Protocol 2), and the remaining cells can be used for your downstream phenotypic assay.
Protocol 2: Western Blot Analysis for HDAC2 Knockdown and Histone Acetylation
Materials:
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: anti-HDAC2, anti-Acetylated Histone H3 (e.g., at K9), anti-Total Histone H3 (as a loading control), anti-GAPDH or β-actin (as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: Wash cell pellets with ice-cold PBS and lyse in RIPA buffer on ice for 30 minutes. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and run to separate proteins by size. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10-15 minutes each.
-
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software. For knockdown validation, normalize the HDAC2 band intensity to the loading control (e.g., GAPDH). For histone acetylation analysis, normalize the acetylated histone band intensity to the total histone band intensity.
Data Presentation
Table 1: Properties of this compound and Other Selective HDAC Inhibitors
| Inhibitor | Target(s) | Reported Potency | Notes |
| This compound | HDAC2 | Kd: 0.1-1 µM[1] | Selective for HDAC2. |
| Santacruzamate A | HDAC2 | IC50: 119 pM[4] | Highly potent and selective for HDAC2. |
| Romidepsin | HDAC1, HDAC2 | IC50: 36 nM (HDAC1), 47 nM (HDAC2)[4] | Potent inhibitor of both HDAC1 and HDAC2. |
| Citarinostat (ACY-241) | HDAC6, HDAC3 | IC50: 2.6 nM (HDAC6), 46 nM (HDAC3)[4] | Often used as a selective HDAC6 inhibitor, but also has activity against other HDACs. |
Table 2: Expected Outcomes of Negative Control Experiments
| Experimental Condition | Expected Effect on HDAC2 Protein Level | Expected Phenotype (if on-target) |
| Untreated Wild-Type Cells | Normal | Baseline |
| This compound Treated Wild-Type Cells | Normal | Phenotype A observed |
| Non-targeting siRNA Treated Cells | Normal | Baseline |
| HDAC2 siRNA Treated Cells | Significantly Reduced | Phenotype A observed (mimics inhibitor) |
| HDAC2 KO Cells | Absent | Phenotype A observed constitutively or baseline phenotype altered in a similar manner to inhibitor treatment |
| This compound Treated HDAC2 KO Cells | Absent | No further enhancement of Phenotype A compared to untreated KO cells |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
- 4. selleckchem.com [selleckchem.com]
Technical Support Center: Confirming Target Engagement of HDAC2 Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist you in confirming the cellular target engagement of HDAC2 inhibitors, such as HDAC2-IN-2.
Frequently Asked Questions (FAQs)
Q1: What is the first step to confirm that my HDAC2 inhibitor is active in cells?
A1: The initial step is to demonstrate that the compound inhibits the enzymatic activity of HDACs within the cell. This is often achieved by measuring the acetylation status of known HDAC2 substrates. A common and reliable method is to perform a Western blot to detect changes in the acetylation of histones (e.g., Histone H3 at lysine (B10760008) 14 or Histone H4 at various lysines) or other non-histone proteins like tubulin.[1][2] An increase in acetylation of these substrates upon treatment with your inhibitor suggests on-target activity.
Q2: How can I directly demonstrate that my compound binds to HDAC2 inside the cell?
A2: To confirm direct physical interaction between your inhibitor and HDAC2 in a cellular context, two powerful techniques are the Cellular Thermal Shift Assay (CETSA) and the NanoBioluminescence Resonance Energy Transfer (NanoBRET) assay.[3]
-
CETSA relies on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.[4]
-
NanoBRET is a proximity-based assay that measures the binding of a fluorescently labeled tracer to a NanoLuciferase-tagged target protein. Your unlabeled inhibitor will compete with the tracer, leading to a measurable change in the BRET signal.[3]
Q3: What are the key differences between CETSA and NanoBRET for target engagement?
A3: Both are excellent methods, but they have distinct advantages and requirements.
| Feature | Cellular Thermal Shift Assay (CETSA) | NanoBRET Target Engagement Assay |
| Principle | Ligand-induced thermal stabilization of the target protein. | Competitive displacement of a fluorescent tracer from a NanoLuc-tagged target.[3] |
| Target Protein | Endogenous, unmodified protein. | Requires genetic modification (NanoLuc fusion protein).[3] |
| Compound Requirement | No modification needed. | No modification needed. |
| Throughput | Traditionally low, but high-throughput versions exist. | High-throughput compatible. |
| Readout | Western blot, ELISA, or mass spectrometry. | Luminescence and fluorescence detection. |
Q4: My compound is increasing histone acetylation, but I'm not seeing a signal in my CETSA experiment. What could be the reason?
A4: There are several potential reasons for this:
-
Insufficient Stabilization: Not all compounds that bind to a target protein will induce a significant thermal stabilization. The binding mechanism might not be conducive to preventing denaturation.
-
Incorrect Temperature Range: The heating temperature is a critical parameter in CETSA. You may need to perform a temperature gradient experiment to identify the optimal temperature at which to observe a shift.
-
Low Target Abundance: HDAC2 might be expressed at low levels in your cell line, making detection by Western blot challenging. Consider using a more sensitive detection method or a cell line with higher HDAC2 expression.
-
Antibody Issues: The antibody used for Western blotting might not be sensitive or specific enough. Ensure your antibody is validated for the application.
Q5: What are some potential off-target effects of HDAC2 inhibitors?
A5: HDAC inhibitors, particularly those that are not highly selective, can have off-target effects. Class I HDACs (HDAC1, 2, 3, and 8) share significant homology in their catalytic domains, making it challenging to achieve high selectivity.[4][5] It is advisable to perform selectivity profiling against other HDAC isoforms. Additionally, some studies have identified unexpected off-targets for certain classes of HDAC inhibitors.[6]
Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for HDAC2
| Problem | Possible Cause | Suggested Solution |
| No thermal shift observed | Inhibitor does not sufficiently stabilize HDAC2. | Consider using a different target engagement assay like NanoBRET. |
| Incorrect temperature selected for heat challenge. | Perform a melting curve experiment with a range of temperatures to identify the optimal denaturation temperature for HDAC2 in your cell line. | |
| Low abundance of HDAC2 in the chosen cell line. | Use a cell line known to express high levels of HDAC2 or a more sensitive detection method like mass spectrometry. | |
| High background in Western blot | Non-specific antibody binding. | Optimize antibody concentration and blocking conditions. Use a highly specific and validated HDAC2 antibody. |
| Inconsistent results | Variability in cell density or health. | Ensure consistent cell seeding density and that cells are in a healthy, logarithmic growth phase. |
| Inefficient or variable cell lysis. | Optimize the lysis procedure to ensure complete and reproducible protein extraction. |
NanoBRET Target Engagement Assay for HDAC2
| Problem | Possible Cause | Suggested Solution |
| Low BRET signal | Inefficient transfection of the NanoLuc-HDAC2 construct. | Optimize transfection conditions (reagent-to-DNA ratio, cell density). |
| Low expression or mislocalization of the fusion protein. | Verify expression and localization of the NanoLuc-HDAC2 fusion protein by Western blot and/or immunofluorescence. | |
| High background signal | Spectral overlap between donor and acceptor. | Ensure you are using the recommended filter sets for NanoBRET. |
| Autofluorescence of the test compound. | Run a control with the compound in the absence of the tracer to assess its intrinsic fluorescence. | |
| No dose-dependent inhibition | The inhibitor does not compete with the tracer for the same binding site. | This may indicate a different binding mode or lack of binding. |
| The inhibitor is not cell-permeable. | Test the compound in a cell-free biochemical assay to confirm its inhibitory activity on purified HDAC2. |
Experimental Protocols
Protocol 1: Western Blot for Histone Acetylation
This protocol is a downstream method to assess the functional consequence of HDAC2 inhibition.
-
Cell Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with various concentrations of this compound or a vehicle control (e.g., DMSO) for a desired time (e.g., 6, 12, or 24 hours).
-
Histone Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in a suitable lysis buffer containing a broad-spectrum HDAC inhibitor (like Trichostatin A) to prevent post-lysis deacetylation.
-
Isolate the nuclear fraction by centrifugation.
-
Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl).
-
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Separate equal amounts of histone extracts on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for an acetylated histone mark (e.g., anti-acetyl-Histone H3 or anti-acetyl-Histone H4). Also, probe a separate blot with an antibody against total Histone H3 or H4 as a loading control.[1]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities and normalize the acetylated histone signal to the total histone signal.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol directly assesses the binding of this compound to HDAC2.
-
Cell Treatment: Treat cultured cells with this compound or a vehicle control at the desired concentration for a specific duration.
-
Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Western Blot Analysis:
-
Collect the supernatant containing the soluble proteins.
-
Quantify the protein concentration.
-
Perform Western blotting as described in Protocol 1, using a primary antibody specific for HDAC2. A loading control like GAPDH or beta-actin should also be used.
-
-
Data Analysis: Quantify the HDAC2 band intensity at each temperature for both the treated and untreated samples. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Visualizations
Caption: Simplified signaling pathway illustrating the role of HDAC2 and the point of intervention for this compound.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Experimental workflow for the NanoBRET Target Engagement Assay.
References
- 1. Histone deacetylases 1 and 2 act in concert to promote the G1-to-S progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mutual Balance of Histone Deacetylases 1 and 2 and the Acetyl Reader ATAD2 Regulates the Level of Acetylation of Histone H4 on Nascent Chromatin of Human Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Target deconvolution of HDAC pharmacopoeia reveals MBLAC2 as common off-target - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing HDAC2-IN-2 Treatment Time
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the experimental treatment time of HDAC2-IN-2, a selective inhibitor of Histone Deacetylase 2.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a small molecule inhibitor that selectively targets Histone Deacetylase 2 (HDAC2). HDACs are a class of enzymes that remove acetyl groups from lysine (B10760008) residues on histones and other proteins.[1][2] This deacetylation process leads to a more compact chromatin structure, generally associated with transcriptional repression.[2] By inhibiting HDAC2, this compound prevents the removal of acetyl groups, leading to histone hyperacetylation, a more open chromatin structure, and subsequent modulation of gene expression.[2] HDAC2 is involved in various cellular processes, including cell cycle progression, apoptosis, and DNA damage repair.[3][4]
Q2: I am not observing the expected downstream effects after this compound treatment. What is a typical timeline for observing cellular responses?
A2: The timeline for observing effects of HDAC inhibitors like this compound is hierarchical. Changes in histone acetylation can be detected relatively early, sometimes within hours of treatment. However, downstream effects such as changes in gene expression, cell viability, or apoptosis often require longer incubation periods. A general timeline to consider is:
-
Early (1-8 hours): Increased histone acetylation (e.g., H3K9ac, H4K12ac). This is a direct and early indicator of target engagement.
-
Intermediate (12-24 hours): Changes in the expression of specific genes regulated by HDAC2. This can include the upregulation of tumor suppressor genes like p21.[3]
-
Late (24-72 hours): Observable phenotypic changes such as inhibition of cell proliferation, induction of apoptosis, or changes in cell morphology.[4]
It is recommended to perform a time-course experiment to determine the optimal incubation time for your specific cell line and endpoint.
Q3: How do I determine the optimal concentration of this compound for my experiments?
A3: The optimal concentration of this compound is cell-line dependent and should be determined empirically. A good starting point is to perform a dose-response curve and determine the half-maximal inhibitory concentration (IC50) for your cell line using a cell viability assay like the MTT or CellTiter-Glo assay.[4][5] It is advisable to test a concentration range that brackets the reported IC50 values for HDAC2. For mechanistic studies, using concentrations around the IC50 value is often a good starting point to ensure target engagement without inducing excessive cytotoxicity.
Q4: My cells are showing high levels of toxicity even at short treatment times. What could be the cause?
A4: High toxicity at short treatment times could be due to several factors:
-
Concentration is too high: Even though this compound is selective, high concentrations can lead to off-target effects and general cytotoxicity. Try reducing the concentration.
-
Cell line sensitivity: Some cell lines are inherently more sensitive to HDAC inhibition.
-
Solvent toxicity: Ensure that the final concentration of the solvent (e.g., DMSO) in your culture medium is not exceeding a non-toxic level (typically <0.1%).
-
Compound stability: Ensure the compound is properly stored and handled to prevent degradation into potentially more toxic substances.
Q5: I am not seeing any change in the acetylation of my protein of interest after this compound treatment. What should I check?
A5: If you are not observing changes in acetylation, consider the following:
-
Target engagement: First, confirm that this compound is active in your system by measuring the acetylation of a known HDAC2 substrate, such as histone H3 at lysine 9 (H3K9ac) or histone H4 at lysine 12 (H4K12ac), by Western blot.
-
Antibody quality: Ensure the antibody you are using to detect the acetylated protein is specific and of high quality.
-
Treatment time: The deacetylation of your specific protein of interest might be a slower process. Try extending the treatment duration.
-
HDAC isoform redundancy: Other HDAC isoforms might be compensating for the inhibition of HDAC2. HDAC1 and HDAC2 often exist in the same protein complexes and can have redundant functions.[6]
Data Presentation
Table 1: Representative IC50 Values for HDAC1/2 Inhibitors in Various Cell Lines
| Inhibitor | Target(s) | Cell Line | IC50 (nM) | Assay |
| BRD8430 | HDAC1/2/3 | BE(2)-C | HDAC1: 69, HDAC2: 560, HDAC3: 1300 | Biochemical Assay[7] |
| Entinostat | Class I HDACs | BON-1 | 218 | Cell Growth Assay[5] |
| Entinostat | Class I HDACs | NCI-H727 | 315 | Cell Growth Assay[5] |
| MOC | Class I HDACs | BON-1 | 84.3 | Cell Growth Assay[5] |
| MOC | Class I HDACs | NCI-H727 | 171 | Cell Growth Assay[5] |
Note: IC50 values are highly dependent on the specific assay conditions and cell line used. This table provides a general reference, and it is crucial to determine the IC50 for this compound in your specific experimental system.
Experimental Protocols
Protocol 1: Time-Course Analysis of Histone Acetylation by Western Blot
This protocol describes how to determine the optimal treatment time for observing changes in histone acetylation following this compound treatment.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency during the experiment.
-
Drug Treatment: After allowing the cells to attach overnight, treat them with a predetermined concentration of this compound (e.g., at or near the IC50). Include a vehicle control (e.g., DMSO).
-
Time Points: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, and 24 hours) after adding the inhibitor.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using a chemiluminescent substrate and visualize the bands.
-
-
Analysis: Quantify the band intensities for the acetylated histone and normalize to the total histone or a loading control like GAPDH.
Protocol 2: Cell Viability Assay (MTT) for Time-Point Optimization
This protocol outlines how to assess the effect of this compound treatment duration on cell viability.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Allow them to attach overnight.
-
Drug Treatment: Treat the cells with a range of this compound concentrations. Include a vehicle control.
-
Incubation: Incubate the plates for different durations (e.g., 24, 48, and 72 hours).
-
MTT Assay:
-
At the end of each incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration and time point relative to the vehicle control.
Mandatory Visualization
Caption: Simplified signaling pathway of HDAC2 inhibition by this compound.
Caption: Experimental workflow for optimizing this compound treatment time.
Caption: Troubleshooting decision tree for this compound experiments.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. uniprot.org [uniprot.org]
- 3. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 4. benchchem.com [benchchem.com]
- 5. pure.eur.nl [pure.eur.nl]
- 6. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Selective HDAC1/HDAC2 Inhibitors Induce Neuroblastoma Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with HDAC2-IN-2 degradation during experiments
Welcome to the technical support center for HDAC2-IN-2. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in experiments and to address common challenges, particularly concerning its stability and degradation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule inhibitor of Histone Deacetylase 2 (HDAC2), a class I histone deacetylase. Its chemical formula is C18H15N3O3S. Unlike many other HDAC inhibitors, this compound does not contain a hydroxamic acid moiety. Instead, its structure features a thioxo-imidazolidinone core. HDACs, including HDAC2, play a crucial role in regulating gene expression by removing acetyl groups from histones, leading to chromatin condensation and transcriptional repression. By inhibiting HDAC2, this compound can lead to hyperacetylation of histones and other non-histone proteins, thereby modulating the expression of genes involved in cell cycle progression, differentiation, and apoptosis.
Q2: What are the recommended storage and handling conditions for this compound?
To ensure the stability and activity of this compound, it is crucial to follow the recommended storage and handling guidelines.
| Storage Condition | Recommendation | Duration |
| Powder | Store at -20°C, protected from light and moisture. | Up to 3 years |
| In Solvent (e.g., DMSO) | Aliquot and store at -80°C. | Up to 6 months |
| Aliquot and store at -20°C. | Up to 1 month |
Important Handling Precautions:
-
Avoid Repeated Freeze-Thaw Cycles: Aliquoting stock solutions into single-use volumes is highly recommended to prevent degradation.
-
Use Anhydrous Solvents: When preparing stock solutions, use high-quality, anhydrous solvents like DMSO to minimize hydrolysis.
-
Protect from Light: Both stock solutions and experimental setups containing this compound should be protected from direct light to prevent potential photodegradation.
Q3: In which solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO). For aqueous-based assays, it is necessary to further dilute the DMSO stock solution into the appropriate buffer or cell culture medium.
| Solvent | Concentration | Notes |
| DMSO | ≥ 23.81 mg/mL (67.37 mM) | Sonication and adjusting the pH to 3 with 1 M HCl may aid in dissolution. Use freshly opened DMSO as it is hygroscopic. |
Note: When diluting into aqueous solutions, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts in cellular assays.
Troubleshooting Guide: Dealing with this compound Degradation
Researchers may encounter issues with the stability of this compound during experiments, leading to inconsistent results. This guide addresses common problems and provides solutions.
Problem 1: Loss of compound activity or inconsistent results in cell-based assays.
-
Potential Cause A: Hydrolytic Degradation. The this compound molecule contains a thioxo-imidazolidinone ring and a carbamate (B1207046) linkage, both of which can be susceptible to hydrolysis, especially under non-optimal pH conditions or in the presence of esterases in cell culture media containing serum.
-
Solution:
-
Prepare Fresh Solutions: Always prepare fresh working solutions of this compound from a frozen stock for each experiment.
-
pH Control: Maintain a stable pH in your experimental buffer or media. While acidic conditions (pH 3) can aid initial dissolution in DMSO, prolonged exposure to either highly acidic or basic conditions in aqueous solutions may accelerate hydrolysis.
-
Serum Considerations: If using serum in your cell culture, be aware that it contains esterases that can degrade carbamates.[1] To mitigate this:
-
Reduce the serum concentration if your cell line can tolerate it.
-
Consider using heat-inactivated serum, which may partially reduce enzymatic activity.
-
If possible, perform experiments in serum-free media.
-
Incorporate a time-course experiment to assess the stability of this compound in your specific media and serum combination.
-
-
-
-
Potential Cause B: Photodegradation. The presence of a sulfur-containing heterocyclic ring (thioxo-imidazolidinone) makes the compound potentially susceptible to degradation upon exposure to light.
-
Solution:
-
Protect from Light: Store stock solutions in amber vials or wrap tubes in aluminum foil.
-
Minimize Light Exposure During Experiments: Keep cell culture plates or reaction tubes covered or in a dark environment as much as possible.
-
-
-
Potential Cause C: Adsorption to Labware. Small molecules can sometimes adsorb to the surface of plastic labware, reducing the effective concentration in your experiment.
-
Solution:
-
Use Low-Adhesion Plastics: Utilize low-binding microplates and pipette tips.
-
Pre-treatment of Labware: In some cases, pre-incubating plates with a blocking agent like bovine serum albumin (BSA) can help reduce non-specific binding.
-
-
Problem 2: Precipitate formation upon dilution into aqueous buffers or media.
-
Potential Cause: Poor Aqueous Solubility. this compound has limited solubility in aqueous solutions.
-
Solution:
-
Vigorous Mixing: When diluting the DMSO stock, ensure thorough and immediate mixing.
-
Lower Final Concentration: Consider if a lower final concentration of the inhibitor can be used in your assay.
-
Use of Pluronic F-68: For in vitro assays, adding a small amount of a non-ionic surfactant like Pluronic F-68 to the aqueous buffer can sometimes help maintain solubility.
-
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protecting microcentrifuge tubes
-
-
Procedure:
-
Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.
-
Prepare a 10 mM stock solution by dissolving the appropriate mass of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock, dissolve 0.3534 mg of this compound (MW: 353.40 g/mol ) in 100 µL of DMSO. Adjust volume as needed.
-
Vortex thoroughly to ensure complete dissolution. Gentle warming or sonication may be used if necessary.
-
Aliquot the stock solution into single-use volumes in light-protecting tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
-
Protocol 2: General Cell-Based HDAC Activity Assay
This protocol provides a general workflow for assessing the inhibitory effect of this compound on cellular HDAC activity.
-
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
HDAC activity assay kit (colorimetric or fluorometric)
-
96-well cell culture plates
-
Plate reader
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are in the logarithmic growth phase at the time of treatment. Allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete cell culture medium from your stock solution. Include a vehicle control (DMSO at the same final concentration as the highest this compound concentration).
-
Remove the old medium from the cells and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 4, 8, 24 hours).
-
HDAC Activity Measurement: Following treatment, measure the total HDAC activity using a commercial HDAC activity assay kit according to the manufacturer's instructions. This typically involves cell lysis, incubation with a substrate, and detection of the deacetylated product.
-
Data Analysis: Normalize the HDAC activity of treated cells to the vehicle control. Plot the percentage of HDAC inhibition against the concentration of this compound to determine the IC50 value.
-
Signaling Pathways and Experimental Workflows
HDAC2 in Wnt and p53 Signaling Pathways
HDAC2 is a known regulator of both the Wnt and p53 signaling pathways.[2][3][4][5] Inhibition of HDAC2 can therefore have significant effects on these crucial cellular processes.
Caption: Role of HDAC2 in Wnt and p53 signaling and its inhibition by this compound.
Experimental Workflow for Assessing this compound Stability
To quantitatively assess the stability of this compound under your specific experimental conditions, a High-Performance Liquid Chromatography (HPLC) based assay can be employed.
Caption: Workflow for determining the stability of this compound in cell culture medium.
Logical Relationship for Troubleshooting Degradation
When encountering issues with this compound, a systematic approach to troubleshooting is essential.
References
- 1. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase 1 and 2 regulate Wnt and p53 pathways in the ureteric bud epithelium - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors suppress mutant p53 transcription via histone deacetylase 8 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Selective inhibition of histone deacetylase 2 induces p53-dependent survivin downregulation through MDM2 proteasomal degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
Optimizing In Vivo Delivery of HDAC2-IN-2: A Technical Support Resource
For researchers, scientists, and drug development professionals utilizing the selective HDAC2 inhibitor, HDAC2-IN-2 (also known as Citarinostat or ACY-241), successful in vivo experiments are critical for advancing therapeutic discovery. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the formulation and administration of this compound in animal models.
Frequently Asked Questions (FAQs)
Q1: What are the key chemical properties of this compound to consider for in vivo delivery?
A1: Understanding the physicochemical properties of this compound is fundamental to developing a successful in vivo delivery strategy. Key properties are summarized below.
| Property | Value | Implication for In Vivo Delivery |
| IUPAC Name | 2-(N-(2-chlorophenyl)anilino)-N-[7-(hydroxyamino)-7-oxoheptyl]pyrimidine-5-carboxamide | Complex structure may influence solubility and stability. |
| Molecular Formula | C24H26ClN5O3 | --- |
| Solubility | DMSO: ≥ 30 mg/mL[] | High solubility in DMSO allows for the preparation of concentrated stock solutions. However, the final concentration of DMSO in the dosing solution must be minimized to avoid toxicity in animal models. |
| Appearance | Powder[] | Requires solubilization for administration. |
| Storage | -20°C, protected from light | Proper storage is crucial to prevent degradation and ensure consistent experimental results. |
Q2: What is the primary mechanism of action for this compound?
A2: this compound is a selective inhibitor of Histone Deacetylase 2 (HDAC2), an enzyme that plays a crucial role in regulating gene expression.[2] By removing acetyl groups from histones, HDAC2 promotes a more compact chromatin structure, leading to transcriptional repression.[3][4] Inhibition of HDAC2 by this compound is expected to increase histone acetylation, leading to a more open chromatin state and the activation of gene expression for genes implicated in processes like cell cycle progression, apoptosis, and synaptic plasticity.[2][5]
Q3: What are the common challenges in delivering this compound in vivo?
A3: The primary challenges for the in vivo delivery of this compound and similar small molecule inhibitors include:
-
Poor Aqueous Solubility: Like many small molecules, this compound has limited solubility in aqueous solutions, making formulation for systemic administration challenging.[6][7]
-
Vehicle Toxicity: The solvents required to dissolve this compound, such as DMSO, can be toxic to animals at high concentrations.[6]
-
Compound Stability: The stability of the formulated compound can be affected by factors like pH, temperature, and exposure to light, potentially leading to inconsistent results.[7]
-
Off-Target Effects: Systemic administration may lead to unintended effects in tissues other than the target organ, potentially causing toxicity.[6][7]
Troubleshooting Guide
This section addresses specific issues that may arise during your experiments, offering potential causes and solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Precipitation of this compound during formulation or administration. | Inappropriate Solvent: The compound may not be fully dissolved in the chosen vehicle. | - Prepare a high-concentration stock solution in 100% DMSO.[]- For the final dosing solution, slowly add the stock to the vehicle while vortexing to prevent precipitation.[6]- Consider using co-solvents like polyethylene (B3416737) glycol (PEG) or surfactants, ensuring they are compatible with your animal model and experimental design.[7] |
| Incorrect pH: The solubility of this compound may be pH-dependent. | Experiment with adjusting the pH of the vehicle to improve solubility. Ensure the final pH is within a physiologically tolerable range.[6] | |
| Adverse effects observed in animals (e.g., lethargy, weight loss) after administration. | Vehicle Toxicity: High concentrations of solvents like DMSO can cause adverse reactions. | - Conduct a vehicle-only control group to assess its tolerability.[6]- Minimize the final concentration of the organic solvent (typically <10% DMSO for intraperitoneal injections).[6]- Explore alternative, less toxic vehicle formulations. |
| High Dose of this compound: The administered dose may be too high, leading to systemic toxicity. | - Perform a dose-response study to determine the optimal therapeutic dose with minimal toxicity.- Consider more targeted delivery methods if systemic toxicity remains a concern. | |
| Inconsistent or unexpected experimental results between batches. | Compound Degradation: this compound may degrade if not stored or handled properly. | - Store the compound at -20°C and protect it from light.[]- Prepare fresh dosing solutions for each experiment and avoid repeated freeze-thaw cycles of the stock solution.[7] |
| Variations in Formulation: Inconsistent preparation of the dosing solution can lead to variability. | - Standardize the formulation protocol, including the order of reagent addition, mixing speed, and temperature.- Ensure all components of the vehicle are of high quality and consistent between batches. |
Experimental Protocols
Protocol 1: Formulation of this compound for Intraperitoneal (IP) Injection in Mice
This protocol provides a general guideline. The final formulation may need to be optimized based on the specific animal model and experimental goals.
-
Prepare a Stock Solution:
-
Dissolve this compound in 100% DMSO to a concentration of 30 mg/mL.[]
-
Gentle warming and vortexing may be required to ensure complete dissolution.
-
-
Prepare the Vehicle:
-
A common vehicle for IP injections is a mixture of a solubilizing agent and saline. For example:
-
10% DMSO
-
40% PEG300
-
50% Saline (0.9% NaCl)
-
-
-
Prepare the Final Dosing Solution:
-
Slowly add the this compound stock solution to the prepared vehicle while continuously vortexing. This gradual addition is crucial to prevent precipitation.
-
The final concentration of this compound will depend on the desired dose and the injection volume. For example, to achieve a 10 mg/kg dose in a 20g mouse with an injection volume of 100 µL, the final concentration would be 2 mg/mL.
-
Visually inspect the final solution for any signs of precipitation. If precipitation occurs, the formulation needs to be optimized.
-
Signaling Pathways and Experimental Workflows
HDAC2 Signaling Pathway
HDAC2 is a key regulator of gene expression and is involved in multiple signaling pathways. Understanding these pathways is crucial for interpreting the effects of this compound in vivo.
Caption: Simplified HDAC2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Study
A logical workflow is essential for a successful in vivo experiment.
Caption: A typical experimental workflow for an in vivo study with this compound.
References
- 2. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 3. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of histone deacetylase 2 in epigenetics and cellular senescence: implications in lung inflammaging and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 5. HDAC2 negatively regulates memory formation and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Specificity of HDAC2-IN-2: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the specificity of the histone deacetylase 2 (HDAC2) inhibitor, HDAC2-IN-2, against other HDAC isoforms. Due to the absence of publicly available specific inhibitory data for a compound explicitly named "this compound," this guide presents a generalized methodology and utilizes illustrative data to demonstrate the validation process. The protocols and data presentation formats provided herein are based on established biochemical and cell-based assays for characterizing HDAC inhibitors.
Biochemical Specificity Profiling
The initial and most critical step in validating a new inhibitor is to determine its inhibitory activity against a panel of purified HDAC enzymes. This is typically achieved through in vitro biochemical assays that measure the enzymatic activity of each HDAC isoform in the presence of varying concentrations of the inhibitor.
Illustrative Inhibitory Activity of this compound Against Class I and II HDAC Isoforms
The following table summarizes the half-maximal inhibitory concentrations (IC50) for a hypothetical selective HDAC2 inhibitor, herein referred to as this compound, against a panel of HDAC isoforms. This data illustrates a strong selectivity for HDAC2 over other isoforms.
| HDAC Isoform | Class | IC50 (nM) of this compound (Illustrative Data) |
| HDAC1 | I | 500 |
| HDAC2 | I | 10 |
| HDAC3 | I | 800 |
| HDAC8 | I | >10,000 |
| HDAC4 | IIa | >10,000 |
| HDAC5 | IIa | >10,000 |
| HDAC7 | IIa | >10,000 |
| HDAC9 | IIa | >10,000 |
| HDAC6 | IIb | 2,500 |
| HDAC10 | IIb | >10,000 |
| HDAC11 | IV | >10,000 |
Experimental Protocol: Fluorogenic Biochemical HDAC Activity Assay
This protocol describes a common method for determining the IC50 values of an inhibitor against purified HDAC enzymes.
Materials:
-
Purified recombinant human HDAC enzymes (HDAC1-11)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
HDAC inhibitor (this compound) dissolved in DMSO
-
Developer solution (e.g., Trypsin in assay buffer with Trichostatin A to stop the reaction)
-
384-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 384-well plate, add the HDAC enzyme to each well.
-
Add the diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 30°C.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 30°C for a specific time (e.g., 60 minutes).
-
Stop the reaction by adding the developer solution.
-
Incubate at room temperature for 15 minutes to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 355 nm and emission at 460 nm).
-
Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 values by fitting the data to a dose-response curve.
Cell-Based Target Engagement and Selectivity
To confirm that the observed biochemical selectivity translates to a cellular context, it is essential to perform cell-based assays. These assays measure the inhibitor's ability to engage its target (HDAC2) and affect downstream signaling pathways in intact cells.
Illustrative Cellular Activity of this compound
The following table shows the half-maximal effective concentrations (EC50) for the induction of histone acetylation at a specific lysine (B10760008) residue known to be a substrate of HDAC2 in a cellular context.
| Assay | Cell Line | EC50 (nM) of this compound (Illustrative Data) |
| Histone H3K27 Acetylation | HEK293 | 25 |
| α-tubulin Acetylation (HDAC6 substrate) | HEK293 | >5,000 |
Experimental Protocol: Western Blotting for Histone Acetylation
This protocol is used to assess the level of acetylation of specific histone residues in cells treated with the HDAC inhibitor.
Materials:
-
Cell line of interest (e.g., HEK293)
-
Cell culture medium and supplements
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3K27, anti-Histone H3, anti-acetyl-α-tubulin, anti-α-tubulin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat cells with increasing concentrations of this compound or vehicle control for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize protein concentrations and prepare samples for SDS-PAGE.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated protein levels to the total protein levels.
Signaling Pathway Analysis
To understand the functional consequences of selective HDAC2 inhibition, it is beneficial to investigate its impact on relevant signaling pathways. As HDAC2 is a transcriptional co-repressor, its inhibition is expected to lead to the upregulation of specific target genes.
By following these experimental protocols and data analysis frameworks, researchers can rigorously validate the specificity of this compound or any novel HDAC2 inhibitor, providing a solid foundation for further preclinical and clinical development.
A Comparative Analysis of HDAC2-IN-2 and Other Notable HDAC2 Inhibitors for Researchers
In the landscape of epigenetic drug discovery, Histone Deacetylase 2 (HDAC2) has emerged as a critical target for therapeutic intervention in oncology and neurodegenerative disorders. This guide provides a detailed, objective comparison of a novel selective inhibitor, herein referred to as HDAC2-IN-2 (represented by the highly selective agent Santacruzamate A), against established pan-HDAC inhibitors: Vorinostat, Romidepsin, and Belinostat. The comparative analysis is supported by experimental data on enzymatic activity and cellular effects, supplemented with detailed experimental protocols and pathway visualizations to aid researchers in their investigations.
Performance Comparison of HDAC2 Inhibitors
The efficacy of an HDAC inhibitor is determined by its potency against the target isoform and its selectivity over other HDACs. The following tables summarize the quantitative data for this compound (using Santacruzamate A as a representative) and other well-known HDAC inhibitors.
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | Selectivity for HDAC2 |
| This compound (Santacruzamate A) | - | 0.119 [1] | - | 433[2][3] | >3500-fold vs HDAC6[2][3] |
| Vorinostat (SAHA) | 10[4] | 2.10 (µM)[5] | 20[4] | 3.76 (µM)[5] | Pan-inhibitor |
| Romidepsin (FK228) | 36[6][7] | 47[6][7] | - | 1400 (µM)[6] | Pan-inhibitor |
| Belinostat (PXD101) | - | - | - | - | Pan-inhibitor (IC50 = 27 nM in HeLa cell extracts)[8] |
Note: A lower IC50 value indicates greater potency. The data for Vorinostat's effect on HDAC2 and HDAC6 is presented in micromolar (µM) concentrations as per the cited source.
Table 2: Comparative Cellular Activity of HDAC Inhibitors
| Inhibitor | Cell Line | Assay | IC50 | Effect |
| This compound (Santacruzamate A) | HuT-78 (Cutaneous T-cell Lymphoma) | Growth Inhibition | - | Inhibits cell growth[2][3] |
| Vorinostat (SAHA) | Various Cancer Cell Lines | Antiproliferative | 3 - 8 µM | Induces apoptosis |
| Romidepsin (FK228) | U-937, K562, CCRF-CEM | Growth Inhibition | 5.92 nM, 8.36 nM, 6.95 nM[7] | Induces G2/M phase arrest and apoptosis[6] |
| Belinostat (PXD101) | 5637 (Urothelial Carcinoma) | Proliferation | 1.0 µM[9] | Induces apoptosis |
Experimental Protocols
To ensure the reproducibility of the cited data, detailed methodologies for key experiments are provided below.
In Vitro HDAC Inhibition Assay (Fluorometric)
This assay quantifies the inhibitory effect of a compound on HDAC enzyme activity.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (this compound, Vorinostat, etc.) dissolved in DMSO
-
Developer solution containing a stop solution (e.g., Trichostatin A) and a protease
-
Black 96-well microplates
Procedure:
-
Prepare serial dilutions of the test compounds in Assay Buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the Assay Buffer, the test compound at various concentrations, and the diluted recombinant HDAC enzyme. Include a no-inhibitor control (DMSO vehicle) and a no-enzyme background control.
-
Incubate the plate at 37°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for 30-60 minutes.
-
Stop the reaction and develop the signal by adding the Developer solution to each well.
-
Incubate at room temperature for 15-20 minutes, protected from light.
-
Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission).
-
Calculate the percentage of inhibition for each concentration relative to the no-inhibitor control after subtracting the background fluorescence.
-
Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Cell Viability Assay (MTT Assay)
This assay assesses the effect of HDAC inhibitors on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest (e.g., HeLa, HCT116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well clear flat-bottom plates
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds. Include a vehicle control (DMSO).
-
Incubate the cells for a specified period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10-20 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 100-150 µL of the solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Determine the IC50 value from the resulting dose-response curve.
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in HDAC inhibitor evaluation and their mechanism of action, the following diagrams are provided.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Santacruzamate A | Class I HDACs | Tocris Bioscience [tocris.com]
- 3. rndsystems.com [rndsystems.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
A Comparative Guide: HDAC2-Selective Inhibition vs. Pan-HDAC Inhibition in Cancer Therapy
For Researchers, Scientists, and Drug Development Professionals
The landscape of epigenetic cancer therapy is continually evolving, with histone deacetylase (HDAC) inhibitors emerging as a promising class of drugs. These inhibitors function by blocking the enzymes that remove acetyl groups from histones and other proteins, leading to chromatin relaxation and altered gene expression that can induce cancer cell cycle arrest, differentiation, and apoptosis. Within this class, a key strategic question has arisen: is it more effective to employ pan-HDAC inhibitors, which target a broad range of HDAC isoforms, or to utilize selective inhibitors that target specific HDACs, such as HDAC2?
This guide provides an objective comparison of the performance of a highly selective HDAC2 inhibitor, Santacruzamate A, against two widely studied pan-HDAC inhibitors, Vorinostat (B1683920) and Panobinostat (B1684620), in the context of cancer therapy. The information presented is supported by experimental data to aid researchers in making informed decisions for their drug development programs.
Executive Summary
| Feature | Santacruzamate A (HDAC2-Selective) | Vorinostat (Pan-HDAC Inhibitor) | Panobinostat (Pan-HDAC Inhibitor) |
| Primary Target | HDAC2 | Class I and II HDACs | Class I, II, and IV HDACs |
| Potency | Picomolar range for HDAC2 | Nanomolar to micromolar range | Nanomolar range |
| Selectivity | High for HDAC2 over other isoforms | Broad, non-selective | Broad, non-selective |
| Therapeutic Window | Potentially wider due to reduced off-target effects | Narrower, with more pronounced side effects | Narrower, with significant toxicities |
| Approved Indications | Investigational | Cutaneous T-cell lymphoma (CTCL) | Multiple myeloma, CTCL |
Data Presentation: A Quantitative Comparison
The decision to pursue a selective versus a pan-HDAC inhibitor often hinges on balancing on-target efficacy with off-target toxicities. The following tables summarize the quantitative data on the selectivity and potency of Santacruzamate A, Vorinostat, and Panobinostat.
Table 1: Comparative Inhibitory Activity (IC50) Against HDAC Isoforms
This table highlights the selectivity profile of the inhibitors. Santacruzamate A demonstrates remarkable selectivity for HDAC2, with significantly higher IC50 values for other HDAC isoforms. In contrast, Vorinostat and Panobinostat exhibit potent inhibition across multiple HDAC classes.
| Inhibitor | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| Santacruzamate A | - | 0.119[1] | - | 433.5[2] | - |
| Vorinostat | 10 - 130[3] | 85.8[2] | 20 | 38.9[2] | 540 |
| Panobinostat | 3-20 | <13.2 | <13.2 | <13.2 | 248 |
Table 2: Comparative Efficacy (IC50) in Cancer Cell Lines
This table provides a snapshot of the anti-proliferative activity of the inhibitors across various cancer cell lines. While pan-HDAC inhibitors show broad efficacy, the potency of Santacruzamate A in specific cancer types, such as cutaneous T-cell lymphoma, is noteworthy.
| Inhibitor | HCT-116 (Colon) | HuT-78 (CTCL) | MOLT-4 (Leukemia) | A549 (Lung) | SW-982 (Sarcoma) | SW-1353 (Sarcoma) |
| Santacruzamate A | 29.4 µM[4] | 1.4 µM[4] | - | - | - | - |
| Vorinostat | 3-8 µM | 2.062 µM[5] | - | - | 8.6 µM[6] | 2.0 µM[6] |
| Panobinostat | 7.1 nM | - | 5-20 nM[7] | 30 nM[8] | 0.1 µM[6] | 0.02 µM[6] |
Signaling Pathways: Selective vs. Broad Inhibition
The differing selectivity profiles of these inhibitors translate to distinct effects on cellular signaling pathways.
HDAC2-Selective Inhibition
Selective inhibition of HDAC2 is hypothesized to offer a more targeted therapeutic approach with a potentially wider therapeutic window. By focusing on a single isoform that is often overexpressed in cancer, it may be possible to minimize the off-target effects associated with broader HDAC inhibition.
Figure 1. Simplified signaling pathway of a selective HDAC2 inhibitor.
Pan-HDAC Inhibition
Pan-HDAC inhibitors, by targeting multiple HDAC isoforms, can induce widespread changes in gene expression, impacting a broader array of cellular processes. This can lead to potent anti-cancer effects but also contributes to a more significant side-effect profile.
Figure 2. Simplified signaling pathway of a pan-HDAC inhibitor.
Experimental Protocols
To ensure reproducibility and facilitate comparative studies, detailed methodologies for key experiments are provided below.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the enzymatic activity of a specific HDAC isoform.
Materials:
-
Recombinant human HDAC enzyme (e.g., HDAC2)
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compounds (HDAC2-selective and pan-HDAC inhibitors)
-
Trichostatin A (TSA) as a positive control
-
Developer solution (containing a protease)
-
96-well black microplates
-
Fluorometric plate reader
Procedure:
-
Prepare serial dilutions of the test compounds and TSA in assay buffer.
-
In a 96-well plate, add the HDAC enzyme and the test compound dilutions.
-
Incubate for a pre-determined time (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the fluorogenic HDAC substrate.
-
Incubate for 60 minutes at 37°C.
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for 15-20 minutes at room temperature.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the no-inhibitor control and determine the IC50 value.
Cell Viability Assay (MTT/MTS)
This colorimetric assay assesses the effect of HDAC inhibitors on the metabolic activity of cancer cells, which is an indicator of cell viability.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
96-well clear flat-bottom plates
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for 48-72 hours.
-
Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.
-
If using MTT, remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS).
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Western Blot for Histone Acetylation
This technique is used to detect changes in the acetylation status of histones following treatment with HDAC inhibitors.
Materials:
-
Cancer cell line
-
Test compounds
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with test compounds for a specified time.
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Block the membrane and then incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated histone levels to the total histone levels.
In Vivo Xenograft Study Workflow
To evaluate the in vivo efficacy of these inhibitors, a typical experimental workflow using a tumor xenograft model is outlined below.
Figure 3. Experimental workflow for an in vivo xenograft study.
Conclusion
The choice between a selective HDAC2 inhibitor and a pan-HDAC inhibitor for cancer therapy is a complex one, with both strategies offering distinct advantages and disadvantages. Pan-HDAC inhibitors like Vorinostat and Panobinostat have demonstrated broad anti-cancer activity and have achieved clinical approval for certain hematological malignancies. However, their lack of selectivity can lead to significant side effects.
Highly selective HDAC2 inhibitors, exemplified by Santacruzamate A, represent a promising next-generation approach. The remarkable potency and selectivity of Santacruzamate A for HDAC2 in preclinical studies suggest the potential for a more targeted therapy with an improved safety profile. Further research, including comprehensive head-to-head in vivo studies and clinical trials, is warranted to fully elucidate the therapeutic potential of selective HDAC2 inhibition in oncology. This guide provides a foundational framework for researchers to design and interpret experiments aimed at further exploring this critical area of cancer drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Santacruzamate A, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase (HDAC1 and HDAC2) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 4. selleckchem.com [selleckchem.com]
- 5. apexbt.com [apexbt.com]
- 6. Histone deacetylase inhibitors vorinostat and panobinostat induce G1 cell cycle arrest and apoptosis in multidrug resistant sarcoma cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Profile of panobinostat and its potential for treatment in solid tumors: an update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
A Comparative Guide to the Efficacy of Selective HDAC2 Inhibitors Versus HDAC1/2 Dual Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylases (HDACs) are a class of enzymes that play a crucial role in regulating gene expression by removing acetyl groups from histones and other proteins. Their dysregulation is implicated in various diseases, particularly cancer, making them a key target for therapeutic intervention. While pan-HDAC inhibitors have shown clinical efficacy, the development of more selective inhibitors targeting specific HDAC isoforms is a major focus of current research to enhance therapeutic windows and reduce off-target effects. This guide provides a comparative analysis of the efficacy of selective HDAC2 inhibitors against dual HDAC1/2 inhibitors, supported by experimental data and detailed methodologies.
Quantitative Efficacy Comparison
The following table summarizes the in vitro potency of representative selective HDAC2 inhibitors and HDAC1/2 dual inhibitors against their target enzymes. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.
| Compound Name | Type | HDAC1 IC50 (nM) | HDAC2 IC50 (nM) | HDAC3 IC50 (nM) | Other HDACs IC50 |
| BRD6688 | Selective HDAC2 Inhibitor | 21[1] | 100[1] | 11,480[1] | - |
| BRD4884 | Selective HDAC2 Inhibitor | 29[2][3][4] | 62[2][3][4] | 1090[2][4] | - |
| Merck60 | HDAC1/2 Dual Inhibitor | 1[5] | 8[5] | 458[5] | >30,000 (HDAC8, Class II)[5] |
| CUDC-101 | HDAC1/2 Dual Inhibitor | 4.4 (total HDAC)[6][7] | 4.4 (total HDAC)[6][7] | - | EGFR: 2.4 nM, HER2: 15.7 nM[6][7] |
Key Observations:
-
HDAC1/2 dual inhibitors , such as Merck60, generally exhibit higher potency (lower IC50 values) for both HDAC1 and HDAC2 compared to the selective HDAC2 inhibitors.
-
Selective HDAC2 inhibitors , like BRD6688 and BRD4884, demonstrate a preference for HDAC1 and HDAC2 over other isoforms, particularly HDAC3.[1][2][3][4] BRD6688, for instance, shows a significant >100-fold selectivity for HDAC1/2 over HDAC3.[1]
-
CUDC-101 is a multi-targeted inhibitor, potently inhibiting total HDAC activity as well as EGFR and HER2, highlighting a different therapeutic strategy of targeting multiple oncogenic pathways simultaneously.[6][7]
Experimental Protocols
The determination of IC50 values and the characterization of HDAC inhibitor efficacy rely on robust biochemical and cell-based assays. Below are detailed methodologies for key experiments.
Biochemical HDAC Activity Assay (Fluorometric)
This assay measures the ability of a compound to inhibit the activity of a purified recombinant HDAC enzyme.
Materials:
-
Purified recombinant human HDAC1, HDAC2, or HDAC3 enzyme.
-
Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC).
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2).
-
Developer solution (e.g., trypsin and Trichostatin A in assay buffer).
-
Test compounds (e.g., BRD6688, Merck60) dissolved in DMSO.
-
96-well black microplates.
-
Fluorometric plate reader.
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the HDAC enzyme to each well, except for the negative control wells.
-
Add the diluted test compounds to the respective wells. For control wells, add DMSO vehicle.
-
Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for compound-enzyme interaction.
-
Initiate the enzymatic reaction by adding the fluorogenic HDAC substrate to all wells.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer (trypsin) cleaves the deacetylated substrate, releasing a fluorescent molecule (AMC). Trichostatin A is included to inhibit any remaining HDAC activity.
-
Measure the fluorescence intensity using a plate reader (e.g., excitation at 360 nm and emission at 460 nm).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Cell-Based Histone Acetylation Assay (Western Blot)
This assay assesses the ability of an inhibitor to induce histone hyperacetylation within cells, a direct downstream effect of HDAC inhibition.
Materials:
-
Human cancer cell line (e.g., HeLa, HCT116).
-
Cell culture medium and supplements.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
Western blot transfer system.
-
PVDF membranes.
-
Blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-acetyl-Histone H4, anti-GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
Procedure:
-
Seed cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds or DMSO vehicle for a specified duration (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration using a BCA assay.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against acetylated histones and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analyze the band intensities to determine the relative increase in histone acetylation compared to the vehicle control.
Signaling Pathways and Experimental Workflows
Understanding the signaling pathways affected by HDAC inhibition is crucial for elucidating their mechanism of action. Furthermore, visualizing experimental workflows can aid in the clear communication of complex procedures.
HDAC1/2 and p53 Signaling Pathway
HDAC1 and HDAC2 are known to deacetylate the tumor suppressor protein p53, thereby suppressing its transcriptional activity. Inhibition of HDAC1/2 can lead to p53 hyperacetylation, activation, and subsequent induction of cell cycle arrest and apoptosis.
References
- 1. caymanchem.com [caymanchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4884 | HDAC2 inhibitor | Probechem Biochemicals [probechem.com]
- 4. BRD4884 | Highly efficient HDAC2 inhibitor | TargetMol [targetmol.com]
- 5. Merck60 (BRD 6929) | HDAC1/2 inhibitor | ProbeChem Biochemicals [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Validating HDAC2 Inhibition: A Comparative Guide to HDAC2-IN-2 and Genetic Knockdown
For researchers, scientists, and drug development professionals, establishing the specific effects of a targeted inhibitor is a critical step in drug discovery. This guide provides a comprehensive comparison of two key methodologies for validating the effects of inhibiting Histone Deacetylase 2 (HDAC2): the use of a specific chemical inhibitor, HDAC2-IN-2, and genetic knockdown of the HDAC2 gene.
This guide will objectively compare the performance of these two approaches, providing supporting experimental data and detailed protocols. By understanding the nuances of each technique, researchers can make informed decisions to effectively validate their findings and advance their research.
Comparing Phenotypic Effects: this compound vs. HDAC2 Knockdown
The primary goal of using this compound is to replicate the cellular and molecular effects observed upon genetic removal of HDAC2. Both methods are expected to lead to an increase in histone acetylation and subsequent changes in gene expression, ultimately impacting cellular processes like proliferation, cell cycle, and apoptosis.
| Parameter | HDAC2 Knockdown (siRNA) | This compound |
| Mechanism of Action | Post-transcriptional gene silencing by mRNA degradation. | Direct inhibition of HDAC2 enzymatic activity. |
| Reported Cellular Effects | - Inhibition of cell proliferation.[1] - Cell cycle arrest at the G0/G1 phase.[1][2] - Induction of apoptosis.[1][2] - Changes in expression of cell cycle and apoptosis regulators (e.g., increased p21, Bax; decreased Cyclin D1, Bcl-2).[2] | As a direct inhibitor, it is expected to induce similar effects to HDAC2 knockdown by preventing the deacetylation of histone and non-histone proteins involved in cell cycle progression and apoptosis. |
| Specificity | High specificity for HDAC2 mRNA, but potential for off-target effects on other genes with sequence similarity. | Specificity is determined by its binding affinity (Kd) for HDAC2 versus other HDAC isoforms. This compound has a reported Kd of 0.1-1 μM for HDAC2.[3] |
| Duration of Effect | Transient, typically lasting 48-96 hours, depending on cell type and division rate. | Reversible and dependent on the compound's concentration and half-life in the cellular environment. |
| Dose-Dependent Effects | The extent of knockdown and resulting phenotype can be modulated by the concentration of siRNA used. | The degree of HDAC2 inhibition and the resulting cellular effects are directly proportional to the concentration of the inhibitor. |
Experimental Protocols
To ensure robust and reproducible results, it is essential to follow well-defined experimental protocols. Below are detailed methodologies for HDAC2 knockdown using siRNA and for the application of the chemical inhibitor this compound.
Protocol 1: siRNA-Mediated Knockdown of HDAC2
This protocol outlines the steps for transiently knocking down HDAC2 expression in a mammalian cell line using small interfering RNA (siRNA).
Materials:
-
HDAC2-specific siRNA and a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Opti-MEM™ I Reduced Serum Medium
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
6-well tissue culture plates
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Reagents for downstream analysis (e.g., lysis buffer for Western blot, RNA extraction kit for qRT-PCR)
Procedure:
-
Cell Seeding: The day before transfection, seed 2 x 10^5 cells per well in a 6-well plate with 2 mL of complete growth medium. Ensure cells are 60-80% confluent at the time of transfection.
-
siRNA-Lipid Complex Formation:
-
In separate tubes, dilute the HDAC2 siRNA and control siRNA to the desired final concentration (e.g., 20 nM) in Opti-MEM™ I Medium.
-
In another set of tubes, dilute the Lipofectamine™ RNAiMAX reagent in Opti-MEM™ I Medium according to the manufacturer's instructions.
-
Combine the diluted siRNA and diluted lipid reagent, mix gently, and incubate for 10-20 minutes at room temperature to allow for complex formation.
-
-
Transfection:
-
Aspirate the media from the cells and wash once with PBS.
-
Add the siRNA-lipid complexes to the respective wells.
-
Add fresh complete growth medium to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for 48-72 hours.
-
Validation of Knockdown: After incubation, harvest the cells to assess the efficiency of HDAC2 knockdown at both the mRNA (qRT-PCR) and protein (Western blot) levels.
-
Phenotypic Analysis: Perform downstream assays to evaluate the cellular effects of HDAC2 knockdown, such as cell viability assays (e.g., MTT), cell cycle analysis (flow cytometry), and apoptosis assays (e.g., Annexin V staining).
Protocol 2: Cellular Assays with this compound
This protocol describes a general procedure for treating cells with the HDAC2 inhibitor, this compound, to assess its biological effects.
Materials:
-
This compound (CAS: 332169-78-5)
-
Dimethyl sulfoxide (B87167) (DMSO) for stock solution preparation
-
Mammalian cell line of interest
-
96-well or other appropriate tissue culture plates
-
Complete growth medium
-
Reagents for downstream assays
Procedure:
-
Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO (e.g., 10 mM). Store at -20°C or -80°C.
-
Cell Seeding: Seed cells in the desired plate format at a density appropriate for the specific assay. Allow cells to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest concentration of the inhibitor.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.
-
Downstream Analysis: Following incubation, perform the relevant assays to measure the effects of the inhibitor, such as:
-
Cell Viability Assay (MTT/XTT): To determine the cytotoxic or anti-proliferative effects.
-
Western Blot Analysis: To assess changes in protein expression and histone acetylation levels.
-
Gene Expression Analysis (qRT-PCR): To measure changes in the transcription of target genes.
-
Apoptosis and Cell Cycle Assays: As described in the siRNA protocol.
-
Visualizing the Experimental Workflow and Signaling Pathways
To further clarify the experimental logic and the biological context of HDAC2 inhibition, the following diagrams have been generated using Graphviz.
References
- 1. What's the latest update on the ongoing clinical trials related to HDAC? [synapse.patsnap.com]
- 2. Histone deacetylase 2 selective inhibitors: A versatile therapeutic strategy as next generation drug target in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
Validating the Mechanism of Action of HDAC2-IN-2: An Orthogonal Assay Approach
A Comprehensive Guide for Researchers
In the development of targeted therapeutics, rigorous validation of a compound's mechanism of action is paramount to ensure on-target efficacy and minimize off-target effects. For HDAC2-IN-2, a novel inhibitor of Histone Deacetylase 2 (HDAC2), a multi-pronged approach using orthogonal assays is essential to unequivocally confirm its intended activity. This guide provides a comparative overview of key experimental methods, presenting data in a structured format and detailing the necessary protocols to empower researchers in their validation studies.
HDAC2 is a critical enzyme that removes acetyl groups from lysine (B10760008) residues on both histone and non-histone proteins.[1][2] This deacetylation leads to a more compact chromatin structure, generally resulting in transcriptional repression.[2] By inhibiting HDAC2, compounds like this compound aim to increase histone acetylation, leading to a more open chromatin state and the transcription of genes that can, for example, suppress tumor growth.[3] HDAC2 is implicated in a variety of cellular processes including cell cycle progression, apoptosis, and DNA damage response.[4][5]
Confirming Target Engagement and Downstream Effects
To build a robust body of evidence for this compound's mechanism, a series of assays should be employed to confirm direct target engagement, downstream pathway modulation, and the resulting cellular phenotypes.
Biochemical Assays: Direct Inhibition of HDAC2
The initial step is to confirm that this compound directly inhibits the enzymatic activity of HDAC2. This is typically achieved through in vitro assays using purified recombinant HDAC2.
Table 1: Comparison of Biochemical Assays for HDAC2 Inhibition
| Assay Type | Principle | Typical Readout | Advantages | Disadvantages |
| Fluorogenic Assay | A fluorogenic substrate containing an acetylated lysine is deacetylated by HDAC2. A developer then cleaves the deacetylated substrate, releasing a fluorophore.[6] | Fluorescence Intensity | High-throughput, sensitive, commercially available kits.[6][7] | Can be prone to interference from fluorescent compounds. |
| Colorimetric Assay | Similar to the fluorogenic assay, but the final product is a chromophore.[7] | Absorbance | Simple, does not require a fluorescence plate reader. | Generally less sensitive than fluorogenic assays. |
| Radiometric Assay | Uses a radiolabeled acetylated substrate. HDAC2 activity is measured by the release of the radiolabeled acetyl group. | Scintillation Counting | Highly sensitive and considered a gold standard. | Requires handling of radioactive materials, low-throughput. |
Cellular Target Engagement: Verifying Interaction in a Biological Context
Demonstrating that this compound interacts with and inhibits HDAC2 within a cellular environment is a crucial validation step.
Table 2: Cellular Target Engagement Assays
| Assay Type | Principle | Typical Readout | Advantages | Disadvantages |
| Western Blot for Acetylated Histones | Treatment of cells with this compound should lead to an increase in the acetylation of HDAC2 target histones (e.g., H3K9ac, H3K27ac). | Band Intensity on Western Blot | Direct visualization of the downstream effect of HDAC inhibition. | Semi-quantitative, requires specific antibodies. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile. | Protein levels at different temperatures (Western Blot or Mass Spec) | Confirms direct physical interaction in a cellular context. | Can be technically challenging. |
| Immunoprecipitation-Western Blot | Immunoprecipitate HDAC2 from cell lysates treated with a tagged version of this compound. | Detection of the tagged inhibitor via Western Blot | Provides strong evidence of direct binding. | Requires a tagged compound and specific antibodies. |
Phenotypic Assays: Observing the Functional Consequences
The ultimate validation of this compound's mechanism lies in observing the expected biological consequences of HDAC2 inhibition in cancer cell lines known to be sensitive to this pathway.
Table 3: Phenotypic Assays for HDAC2 Inhibitor Validation
| Assay Type | Principle | Typical Readout | Expected Outcome with this compound |
| Cell Proliferation Assay (e.g., MTS, CellTiter-Glo) | Measures the number of viable cells in a culture. | Absorbance or Luminescence | Dose-dependent decrease in cell proliferation. |
| Cell Cycle Analysis | Uses flow cytometry to determine the distribution of cells in different phases of the cell cycle. | Percentage of cells in G1, S, and G2/M phases | Cell cycle arrest, often at the G1/S or G2/M transition.[3] |
| Apoptosis Assay (e.g., Annexin V/PI staining) | Detects markers of programmed cell death. | Percentage of apoptotic cells via flow cytometry | Increase in the apoptotic cell population.[3] |
| Gene Expression Analysis (qPCR or RNA-seq) | Measures changes in the expression of genes regulated by HDAC2. | mRNA levels of target genes (e.g., p21, p53). | Upregulation of tumor suppressor genes like p21 and p53.[3][8] |
Visualizing the Validation Workflow and Underlying Pathways
To provide a clearer understanding of the experimental logic and the biological context, the following diagrams illustrate the key pathways and workflows.
Caption: HDAC2 signaling pathway and the mechanism of action of this compound.
Caption: Experimental workflow for the orthogonal validation of this compound.
Caption: Logical relationship of assays confirming the mechanism of action.
Experimental Protocols
Fluorogenic HDAC2 Activity Assay
-
Reagents: Recombinant human HDAC2, fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC), Trichostatin A (TSA) as a positive control, assay buffer, developer solution.
-
Procedure:
-
Prepare a serial dilution of this compound.
-
In a 96-well plate, add HDAC2 enzyme to each well except for the no-enzyme control.
-
Add the diluted this compound or vehicle control to the respective wells.
-
Incubate for 15 minutes at 37°C.
-
Add the fluorogenic HDAC substrate to all wells and incubate for 60 minutes at 37°C.
-
Add the developer solution and incubate for 15 minutes at 37°C.
-
Measure fluorescence using a microplate reader (e.g., Ex/Em = 360/460 nm).
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for Histone Acetylation
-
Cell Culture and Treatment: Plate a suitable cancer cell line (e.g., HCT116) and allow cells to adhere overnight. Treat cells with increasing concentrations of this compound for a specified time (e.g., 24 hours).
-
Lysate Preparation: Harvest cells and prepare whole-cell lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate with primary antibodies against acetylated histones (e.g., anti-acetyl-Histone H3) and a loading control (e.g., anti-β-actin or anti-Histone H3).
-
Wash and incubate with HRP-conjugated secondary antibodies.
-
-
Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify band intensities using image analysis software and normalize the acetylated histone signal to the loading control.
Cell Proliferation (MTS) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to attach overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound and incubate for the desired period (e.g., 72 hours).
-
MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).
By systematically applying these orthogonal assays, researchers can build a comprehensive and compelling data package to confirm the mechanism of action of this compound, paving the way for its further development as a potential therapeutic agent.
References
- 1. Histone deacetylase 2 - Wikipedia [en.wikipedia.org]
- 2. Histone deacetylase-2: A potential regulator and therapeutic target in liver disease (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. atlasgeneticsoncology.org [atlasgeneticsoncology.org]
- 5. Role of histone deacetylase 2 in epigenetics and cellular senescence: implications in lung inflammaging and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
- 7. HDAC Inhibitor Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 8. Identification of potent HDAC 2 inhibitors using E-pharmacophore modelling, structure-based virtual screening and molecular dynamic simulation - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Controversy: A Comparative Guide to the Reproducibility of Santacruzamate A as a Selective HDAC2 Inhibitor
The initial discovery of Santacruzamate A as a highly potent and selective inhibitor of histone deacetylase 2 (HDAC2) sparked significant interest in the field of epigenetics and drug development. However, subsequent research has raised questions about the reproducibility of these initial findings, creating a complex and debated landscape for scientists. This guide provides a comprehensive comparison of the experimental data surrounding Santacruzamate A, offering researchers an objective overview of its contested activity and a detailed look at the methodologies employed in its evaluation.
Initially reported as a picomolar inhibitor of HDAC2, Santacruzamate A, a natural product isolated from the marine cyanobacterium cf. Symploca sp., was positioned as a promising tool for studying the specific roles of HDAC2 and as a potential therapeutic lead.[1][2] However, the journey from a promising discovery to a validated research tool is often fraught with challenges of reproducibility, and Santacruzamate A has become a case study in this regard.
The Discrepancy in Potency: A Tale of Two Datasets
The central issue surrounding Santacruzamate A lies in the significant discrepancies in its reported inhibitory potency against HDAC2. The original study published in 2013 announced remarkable activity, with an IC50 value in the picomolar range, suggesting exceptional potency and selectivity.[1] In stark contrast, a subsequent study published in 2015 by a different research group reported a failure to replicate this high potency, finding that Santacruzamate A and its analogs did not exhibit significant HDAC inhibition even at micromolar concentrations.[3] This latter study went on to suggest that the observed cytotoxic effects of some analogs might be unrelated to HDAC inhibition.[3]
This section presents a side-by-side comparison of the biochemical assay data from these conflicting reports to highlight the core of the reproducibility issue.
Table 1: In Vitro HDAC Inhibitory Activity of Santacruzamate A and Comparators
| Compound | HDAC Isoform | Reported IC50 (Original Study)[1] | Reported Activity (Follow-up Study)[3] |
| Santacruzamate A | HDAC2 | 119 pM | No obvious inhibition at 2 µM |
| HDAC4 | > 1 µM | Not reported | |
| HDAC6 | 433.5 nM | Not reported | |
| Vorinostat (SAHA) | HDAC2 | 85.8 nM | Not reported |
| HDAC4 | Not reported | Not reported | |
| HDAC6 | 38.9 nM | Not reported |
The stark difference in the reported HDAC2 IC50 values for Santacruzamate A, spanning from the picomolar to the micromolar range, underscores the challenge of reproducing the initial findings.
Cellular Activity: Potency in Question
Beyond the biochemical assays, the cellular activity of Santacruzamate A has also been a subject of varied reports. The original study demonstrated cytotoxicity against specific cancer cell lines, while the follow-up study that contested the HDAC inhibitory activity also reported on the cellular effects of their synthesized Santacruzamate A and its analogs.
Table 2: Cellular Cytotoxicity (GI50) of Santacruzamate A and Vorinostat (SAHA)
| Compound | Cell Line | Reported GI50 (Original Study)[1] |
| Santacruzamate A | HCT-116 (Colon Carcinoma) | 29.4 µM |
| HuT-78 (Cutaneous T-cell Lymphoma) | 1.4 µM | |
| hDF (Human Dermal Fibroblasts) | > 100 µM | |
| Vorinostat (SAHA) | HCT-116 (Colon Carcinoma) | 0.4 µM |
| HuT-78 (Cutaneous T-cell Lymphoma) | 3.0 µM | |
| hDF (Human Dermal Fibroblasts) | 6.1 µM |
It is noteworthy that in the original study, despite its reported high potency in biochemical assays, Santacruzamate A showed only micromolar activity in cellular cytotoxicity assays.[1] This discrepancy between biochemical potency and cellular efficacy can sometimes be attributed to factors like cell permeability, stability, or off-target effects.
Experimental Protocols: A Closer Look at the Methodologies
To understand the potential sources of the conflicting data, it is crucial to examine the experimental protocols used in the respective studies. While a complete side-by-side comparison is limited by the details provided in the publications, we can outline the general methodologies for key experiments.
Biochemical HDAC Activity Assay
-
Principle: These assays typically utilize a fluorogenic substrate that, when deacetylated by an HDAC enzyme, can be cleaved by a developer enzyme to release a fluorescent molecule. The intensity of the fluorescence is proportional to the HDAC activity.
-
General Protocol (based on commercially available kits often used in these studies):
-
Recombinant human HDAC enzyme is incubated with the test compound (e.g., Santacruzamate A) at various concentrations in an assay buffer.
-
A fluorogenic HDAC substrate (e.g., a peptide containing an acetylated lysine) is added to initiate the enzymatic reaction.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30-60 minutes at 37°C).
-
A developer solution, often containing a protease like trypsin and a potent HDAC inhibitor (like Trichostatin A) to stop the reaction, is added. The developer cleaves the deacetylated substrate, releasing the fluorophore.
-
Fluorescence is measured using a microplate reader at the appropriate excitation and emission wavelengths.
-
IC50 values are calculated from the dose-response curves.
-
-
Potential for Variability:
-
Enzyme Source and Purity: Differences in the source, purity, and activity of the recombinant HDAC enzymes can significantly impact results.
-
Substrate Specificity: Different fluorogenic substrates may have varying affinities for different HDAC isoforms.
-
Assay Buffer Composition: pH, salt concentration, and the presence of additives can all influence enzyme activity.
-
Incubation Times: The duration of the enzyme-inhibitor pre-incubation and the enzymatic reaction can affect the apparent IC50 values, especially for slow-binding inhibitors.
-
Cellular Cytotoxicity Assay (e.g., MTS Assay)
-
Principle: This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
-
General Protocol:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of the test compound.
-
After a set incubation period (e.g., 72 hours), a solution containing MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) and an electron coupling reagent (e.g., PMS - phenazine (B1670421) methosulfate) is added to each well.
-
Viable cells with active metabolism reduce the MTS into a formazan (B1609692) product that is soluble in the culture medium.
-
The absorbance of the formazan product is measured at a specific wavelength (e.g., 490 nm).
-
The GI50 (concentration for 50% growth inhibition) is determined from the dose-response curve.
-
Signaling Pathways and In Vivo Evidence: An Incomplete Picture
The downstream cellular effects and in vivo efficacy of Santacruzamate A remain largely underexplored, particularly in light of the controversy surrounding its primary mechanism of action. While HDAC inhibitors, in general, are known to influence various signaling pathways, including those involved in cell cycle control and apoptosis, specific and reproducible data for Santacruzamate A is scarce.
Potential Signaling Pathways Influenced by HDAC Inhibition
HDAC inhibitors are known to induce the acetylation of both histone and non-histone proteins, leading to changes in gene expression and protein function. Key pathways affected include:
-
p53 Signaling: Acetylation of p53 can enhance its stability and transcriptional activity, leading to the expression of target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., BAX).
-
Cell Cycle Regulation: HDAC inhibitors can cause cell cycle arrest, often at the G1/S or G2/M checkpoints, by upregulating cyclin-dependent kinase inhibitors like p21.
-
Apoptosis Induction: By altering the expression of pro- and anti-apoptotic proteins of the Bcl-2 family, HDAC inhibitors can shift the balance towards cell death.
Caption: General signaling pathway of HDAC inhibition.
Caption: Typical experimental workflow for evaluating HDAC inhibitors.
Conclusion and Future Directions
The case of Santacruzamate A serves as a critical reminder of the importance of rigorous validation and reproducibility in scientific research. The significant discrepancies in the reported data highlight the need for standardized assay conditions and independent verification of novel findings. For researchers interested in utilizing HDAC inhibitors, it is crucial to critically evaluate the available data and consider the possibility of off-target effects or alternative mechanisms of action, especially when biochemical and cellular activities do not align.
Future research on Santacruzamate A should focus on resolving the existing controversies. This would require:
-
Independent, multi-laboratory validation of its HDAC inhibitory profile against a full panel of HDAC isoforms using standardized and well-described protocols.
-
In-depth mechanistic studies to determine if its cellular effects are indeed mediated by HDAC inhibition or through other pathways. This could involve techniques like thermal shift assays to confirm target engagement and proteomics to identify other potential binding partners.
-
Comprehensive in vivo studies to assess its efficacy and safety profile, which are currently lacking.
Until such data is available, the scientific community should approach the use of Santacruzamate A as a selective HDAC2 inhibitor with caution, acknowledging the conflicting evidence and the unresolved questions surrounding its true mechanism of action.
References
- 1. Santacruzamate A, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of santacruzamate A and analogs as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
Unveiling the Potency of HDAC2 Inhibition: A Comparative Guide to Santacruzamate A and Other Key Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the activity of the highly selective HDAC2 inhibitor, Santacruzamate A, in comparison to other notable histone deacetylase (HDAC) inhibitors across various cancer cell lines. This analysis is supported by experimental data and detailed protocols to ensure a thorough understanding of their comparative efficacy.
Histone deacetylase 2 (HDAC2) is a critical enzyme in epigenetic regulation, and its dysregulation is implicated in the progression of numerous cancers. Consequently, HDAC2 has emerged as a promising therapeutic target. This guide focuses on Santacruzamate A, a potent and highly selective inhibitor of HDAC2, and compares its activity with Mocetinostat, a class I selective HDAC inhibitor, and Vorinostat (B1683920), a pan-HDAC inhibitor.
Comparative Efficacy of HDAC Inhibitors
The inhibitory activity of Santacruzamate A, Mocetinostat, and Vorinostat has been evaluated across a panel of cancer cell lines, with their half-maximal inhibitory concentrations (IC50) and growth inhibition (GI50) values summarized below. These values are crucial indicators of a compound's potency in a cellular context.
| Inhibitor | Cancer Type | Cell Line | IC50 / GI50 (µM) |
| Santacruzamate A | Colon Cancer | HCT116 | 29.4[1] |
| T-cell Lymphoma | HuT-78 | 1.4[1] | |
| Mocetinostat | Breast Cancer | MCF-7 | 1.17[2] |
| Breast Cancer | T47D | 0.67[2] | |
| Acute Myeloid Leukemia | (various) | Reduces cell viability[3] | |
| Vorinostat | Colon Cancer | HCT116 | 1.06[4] |
| Colon Cancer | HT29 | 1.56[4] | |
| Breast Cancer | (various) | Inhibits proliferation[5] |
Santacruzamate A demonstrates potent activity, particularly in T-cell lymphoma cells.[1] Its high selectivity for HDAC2 suggests a more targeted therapeutic approach with potentially fewer off-target effects.[6][7][8]
Mocetinostat , with its selectivity for class I HDACs (HDAC1, 2, and 3), shows efficacy in the sub-micromolar to low micromolar range in breast cancer cell lines.[2][9][10][11][12][13] Its activity in acute myeloid leukemia further underscores its potential as a targeted anti-cancer agent.[3]
Vorinostat , as a pan-HDAC inhibitor, affects a broader range of HDACs, including both class I and II enzymes.[14][15][16][17][18][19] This broad activity is reflected in its low micromolar efficacy against colon and breast cancer cell lines.[4][5]
Experimental Protocols
To ensure the reproducibility and accurate interpretation of the presented data, detailed methodologies for the key experiments are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.[20][21][22]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the HDAC inhibitors for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The intensity of the color is proportional to the number of viable cells.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50/GI50 values.
HDAC Activity Assay (Fluorometric)
This assay measures the enzymatic activity of HDACs and the inhibitory potential of test compounds using a fluorogenic substrate.[23][24]
Protocol:
-
Reaction Setup: In a 96-well plate, combine the HDAC enzyme source (e.g., nuclear extract or purified enzyme), the test inhibitor at various concentrations, and an assay buffer.
-
Substrate Addition: Add a fluorogenic HDAC substrate to initiate the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period to allow for deacetylation of the substrate by the HDAC enzyme.
-
Developer Addition: Add a developer solution that reacts with the deacetylated substrate to produce a fluorescent signal.
-
Fluorescence Measurement: Measure the fluorescence using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: The fluorescence intensity is proportional to the HDAC activity. Calculate the percentage of inhibition for each inhibitor concentration to determine the IC50 value.
Visualizing the Impact of HDAC2 Inhibition
To better understand the biological context of HDAC2 inhibition, the following diagrams illustrate the general experimental workflow and the signaling pathway affected.
References
- 1. selleckchem.com [selleckchem.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. DNA microarray profiling of genes differentially regulated by the histone deacetylase inhibitors vorinostat and LBH589 in colon cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. axonmedchem.com [axonmedchem.com]
- 8. Santacruzamate A, a Potent and Selective Histone Deacetylase (HDAC) Inhibitor from the Panamanian Marine Cyanobacterium cf. Symploca sp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mocetinostat - Wikipedia [en.wikipedia.org]
- 10. selleckchem.com [selleckchem.com]
- 11. Facebook [cancer.gov]
- 12. Mocetinostat as a novel selective histone deacetylase (HDAC) inhibitor in the promotion of apoptosis in glioblastoma cell line C6 and T98G - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mocetinostat (MGCD0103): a review of an isotype-specific histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Vorinostat—An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Mechanism of Action of the Histone Deacetylase Inhibitor Vorinostat Involves Interaction with the Insulin-Like Growth Factor Signaling Pathway | PLOS One [journals.plos.org]
- 16. What is the mechanism of Vorinostat? [synapse.patsnap.com]
- 17. benchchem.com [benchchem.com]
- 18. Vorinostat - Wikipedia [en.wikipedia.org]
- 19. Cancer biology: mechanism of antitumour action of vorinostat (suberoylanilide hydroxamic acid), a novel histone deacetylase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 21. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 22. broadpharm.com [broadpharm.com]
- 23. apexbt.com [apexbt.com]
- 24. Epigenase HDAC Activity/Inhibition Direct Assay Kit (Fluorometric) | EpigenTek [epigentek.com]
A Comparative Guide to the Pharmacokinetic Profiles of HDAC2 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacokinetic profiles of three prominent Histone Deacetylase 2 (HDAC2) inhibitors: Panobinostat (B1684620), Romidepsin, and Vorinostat. The information is compiled from publicly available clinical trial data and is intended to assist researchers in understanding the absorption, distribution, metabolism, and excretion (ADME) characteristics of these compounds.
Key Pharmacokinetic Parameters of HDAC2 Inhibitors
The following table summarizes the key pharmacokinetic parameters for Panobinostat, Romidepsin, and Vorinostat at clinically relevant doses. It is important to note that direct comparison is nuanced due to differences in administration routes and dosing schedules.
| Parameter | Panobinostat | Romidepsin | Vorinostat |
| Dose & Route | 20 mg, Oral | 14 mg/m², Intravenous (4-hour infusion) | 400 mg, Oral |
| Cmax (Maximum Concentration) | 21.6 ng/mL[1] | 377 ng/mL[2] | 309 ng/mL (fasted)[3] |
| Tmax (Time to Cmax) | ~1 hour[1] | End of infusion (4 hours) | 1.5 hours (fasted)[3] |
| AUC (Area Under the Curve) | 104 ng·h/mL (AUC0-inf) | 1549 ng*hr/mL (AUC0-∞)[2] | Increased by 31% with food (AUCinf)[3] |
| Half-life (t½) | Not explicitly stated in the provided results | ~3 hours[2] | 2.7 hours (fasted)[3] |
| Bioavailability | 21.4%[1][4] | N/A (Intravenous) | 42.5% (fasted)[3] |
| Protein Binding | Moderately bound[1] | >90% | 71%[5] |
| Metabolism | Primarily by CYP3A4, with minor involvement of CYP2D6 and CYP2C19[4] | Extensively metabolized by CYP3A4[6] | Glucuronidation and hydrolysis followed by β-oxidation[5] |
| Excretion | Feces and urine[4] | Primarily biliary[6] | Primarily through metabolism, with <1% excreted unchanged in urine[3] |
Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials with specific methodologies. Below are generalized experimental protocols representative of those used to assess the pharmacokinetic profiles of these HDAC2 inhibitors.
Oral Bioavailability Study in Human Patients (General Protocol)
-
Patient Population: Patients with advanced cancers for whom the HDAC2 inhibitor is a potential therapeutic option.
-
Dosing: A single oral dose of the inhibitor (e.g., 20 mg Panobinostat, 400 mg Vorinostat) is administered to fasted patients. For food effect studies, a subsequent dose is given after a high-fat meal following a washout period.
-
Blood Sampling: Serial blood samples are collected at predetermined time points, typically including pre-dose, and at multiple intervals post-dose (e.g., 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24 hours).
-
Plasma Preparation: Blood samples are collected in tubes containing an anticoagulant (e.g., heparin) and centrifuged to separate the plasma. The plasma is then stored at -70°C or lower until analysis.
-
Bioanalysis: Plasma concentrations of the drug and its major metabolites are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life using non-compartmental analysis.
Intravenous Infusion Pharmacokinetic Study in Human Patients (General Protocol)
-
Patient Population: Patients with specific malignancies (e.g., T-cell lymphoma for Romidepsin) who are candidates for intravenous therapy.
-
Dosing: The HDAC2 inhibitor (e.g., 14 mg/m² Romidepsin) is administered as an intravenous infusion over a specified period (e.g., 4 hours).
-
Blood Sampling: Blood samples are collected pre-infusion, at the end of the infusion, and at various time points after the infusion has completed (e.g., 0.5, 1, 2, 4, 8, 12, 24 hours).
-
Plasma Preparation and Bioanalysis: Similar to the oral bioavailability study, plasma is separated and analyzed by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Pharmacokinetic parameters are calculated from the plasma concentration-time data to characterize the distribution and elimination of the drug.
Visualizations
Signaling Pathway
Caption: HDAC2 inhibition leads to increased histone acetylation and tumor suppressor gene expression, promoting apoptosis.
Experimental Workflow
Caption: A typical workflow for a pharmacokinetic study from drug administration to final data analysis.
References
- 1. Clinical Pharmacokinetics and Pharmacodynamics of Panobinostat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Romidepsin: a new therapy for cutaneous T-cell lymphoma and a potential therapy for solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Population pharmacokinetics of intravenous and oral panobinostat in patients with hematologic and solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancercareontario.ca [cancercareontario.ca]
- 6. accessdata.fda.gov [accessdata.fda.gov]
In Vivo Therapeutic Efficacy of HDAC2-IN-2: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the in vivo therapeutic efficacy of the selective histone deacetylase 2 (HDAC2) inhibitor, HDAC2-IN-2, alongside alternative selective HDAC2 inhibitors. This document summarizes available quantitative data, details experimental protocols from cited studies, and visualizes key biological pathways and experimental workflows.
Executive Summary
Histone deacetylase 2 (HDAC2) is a critical epigenetic regulator implicated in the pathogenesis of various diseases, including cancer and neurodegenerative disorders. Its targeted inhibition presents a promising therapeutic strategy. This guide focuses on this compound, a commercially available selective HDAC2 inhibitor. However, a comprehensive review of publicly available scientific literature reveals a significant lack of in vivo validation data for this specific compound.
In contrast, several other selective HDAC2 inhibitors have undergone preclinical in vivo evaluation, demonstrating therapeutic potential in various disease models. This guide provides a detailed comparison of this compound with three such alternatives: Santacruzamate A (CAY10683), BRD6688/BRD4884, and ACY-957. While Santacruzamate A has shown activity in models of neuroprotection, its selectivity and mechanism have been called into question. BRD6688 and BRD4884 have demonstrated efficacy in a mouse model of neurodegeneration, and ACY-957 has shown promise in a model of B-cell acute lymphoblastic leukemia.
This comparative analysis aims to equip researchers with the available data to make informed decisions regarding the selection and application of selective HDAC2 inhibitors for preclinical research.
Overview of HDAC2 Inhibition
HDAC2 is a class I histone deacetylase that plays a crucial role in regulating gene expression by removing acetyl groups from histone and non-histone proteins. This deacetylation leads to chromatin condensation and transcriptional repression. In several diseases, the overexpression or aberrant activity of HDAC2 results in the silencing of tumor suppressor genes and other critical cellular regulators. Selective inhibition of HDAC2 can restore normal acetylation patterns, leading to the re-expression of these silenced genes and subsequent therapeutic effects, such as cell cycle arrest and apoptosis in cancer cells. The development of isoform-selective HDAC inhibitors is a key objective to minimize off-target effects and improve the therapeutic index compared to pan-HDAC inhibitors.
Figure 1: Simplified HDAC2 Signaling Pathway and Point of Inhibition.
Comparative Analysis of Selective HDAC2 Inhibitors
This section provides a detailed comparison of this compound with Santacruzamate A, BRD6688/BRD4884, and ACY-957, focusing on their mechanism of action and available in vivo efficacy data.
This compound
This compound is commercially available as a selective inhibitor of HDAC2 with a reported dissociation constant (Kd) in the range of 0.1-1 μM. Its CAS number is 332169-78-5. Despite its availability for research purposes, there is a notable absence of published in vivo studies validating its therapeutic efficacy. Consequently, data on its preclinical activity, pharmacokinetics, and safety profile in animal models are not available in the peer-reviewed literature.
Alternative Selective HDAC2 Inhibitors
In contrast to this compound, several other selective HDAC2 inhibitors have been evaluated in vivo. The following subsections summarize the findings for three such alternatives.
Santacruzamate A is a natural product initially identified as a potent and highly selective HDAC2 inhibitor with an IC50 of 119 pM[1][2]. It has been shown to exert neuroprotective effects by attenuating amyloid-β protein fragment-induced toxicity in mice[2]. However, some studies have suggested that its mechanism of action may not be solely through HDAC inhibition and that its initial reported potency and selectivity require re-evaluation[3].
BRD6688 and BRD4884 are kinetically selective HDAC2 inhibitors designed to have a longer residence time on HDAC2 compared to the highly homologous HDAC1. This kinetic selectivity has been leveraged to probe the function of HDAC2 in the brain. In a mouse model of neurodegeneration (CK-p25 mice), these compounds were shown to increase histone acetylation in the hippocampus and rescue memory deficits[4][5].
ACY-957 is an orally active and selective inhibitor of HDAC1 and HDAC2, with IC50 values of 7 nM and 18 nM, respectively, and significantly less activity against other HDAC isoforms[6]. While primarily investigated for hematological disorders like sickle cell disease, its activity in cancer has also been explored. A selective HDAC1/2 inhibitor was shown to suppress tumor growth in a B-cell acute lymphoblastic leukemia (B-ALL) xenograft model, highlighting the therapeutic potential of dual HDAC1/2 inhibition in this context[7].
Quantitative Data Presentation
The following tables summarize the available quantitative data for this compound and the alternative selective HDAC2 inhibitors.
Table 1: In Vitro Potency and Selectivity
| Compound | Target(s) | IC50 / Kd | Selectivity Profile | Reference(s) |
| This compound | HDAC2 | Kd: 0.1-1 μM | Selective for HDAC2 (quantitative selectivity data not available) | [8] |
| Santacruzamate A (CAY10683) | HDAC2 | IC50: 119 pM | Highly selective for HDAC2 over other HDACs (re-evaluation suggested) | [1][2][3] |
| BRD6688/BRD4884 | HDAC2 (kinetic selectivity) | Not reported as IC50 | Kinetically selective for HDAC2 over HDAC1 | [4][5] |
| ACY-957 | HDAC1/2 | IC50: 7 nM (HDAC1), 18 nM (HDAC2) | ~100-fold more potent against HDAC1/2 than HDAC3; no inhibition of Class II HDACs | [6][9] |
Table 2: Summary of In Vivo Efficacy
| Compound | Disease Model | Animal Model | Key Efficacy Readouts | Reference(s) |
| This compound | No data available | No data available | No data available | - |
| Santacruzamate A (CAY10683) | Neuroprotection | Mouse model of amyloid-β toxicity | Attenuation of amyloid-β-induced toxicity | [2] |
| BRD6688/BRD4884 | Neurodegeneration | CK-p25 transgenic mice | Increased histone H3K9 and H4K12 acetylation in the hippocampus; Rescue of memory deficits | [4][5] |
| ACY-957 (or similar HDAC1/2 inhibitor) | B-cell Acute Lymphoblastic Leukemia (B-ALL) | Mouse xenograft model | Suppression of tumor growth; Induction of apoptosis | [7] |
Experimental Protocols
This section provides detailed methodologies for the key in vivo experiments cited for the alternative HDAC2 inhibitors. No in vivo protocols for this compound are available.
In Vivo Neuroprotection Study with Santacruzamate A
-
Animal Model: Mice with induced amyloid-β (Aβ) protein fragment (Aβ25-35) toxicity.
-
Drug Administration: The exact dosing, route, and schedule for Santacruzamate A in this specific in vivo neuroprotection model are not detailed in the available abstracts. Generally, for in vivo studies, compounds are formulated in a suitable vehicle (e.g., DMSO, saline, or a mixture with Cremophor) and administered via intraperitoneal (i.p.) injection, oral gavage, or other appropriate routes.
-
Efficacy Assessment: Evaluation of neurological function and cellular markers of toxicity. This may include behavioral tests to assess cognitive function and immunohistochemical analysis of brain tissue to measure markers of apoptosis and endoplasmic reticulum stress.
In Vivo Neurodegeneration Study with BRD6688 and BRD4884
-
Animal Model: CK-p25 transgenic mice, a model for neurodegenerative disease.
-
Drug Administration: Compounds were administered to the mice. Specific details on the formulation, dose, and route of administration are provided in the full study. BRD4884 was noted to have good brain permeability[4].
-
Efficacy Assessment:
-
Pharmacodynamics: Histone acetylation levels (H3K9 and H4K12) in the hippocampus were measured by Western blot or immunohistochemistry to confirm target engagement.
-
Behavioral Analysis: Cognitive function was assessed using memory-based tasks to determine if the compounds could rescue memory deficits observed in the CK-p25 mice.
-
In Vivo B-ALL Xenograft Study with a Selective HDAC1/2 Inhibitor
-
Animal Model: Immunocompromised mice (e.g., NOD/SCID) bearing xenografts of human B-ALL cell lines or patient-derived B-ALL cells.
-
Drug Administration: The selective HDAC1/2 inhibitor (such as ACY-957) would be formulated for oral or parenteral administration. Dosing would be determined from prior tolerability studies.
-
Efficacy Assessment:
-
Tumor Growth Inhibition: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Survival Analysis: The lifespan of the treated mice is compared to a vehicle-treated control group.
-
Biomarker Analysis: At the end of the study, tumors may be excised for analysis of histone acetylation, apoptosis markers (e.g., cleaved caspase-3), and cell cycle regulators (e.g., p21).
-
Figure 2: General Workflow for In Vivo Efficacy Studies of HDAC2 Inhibitors.
Conclusion
The selective inhibition of HDAC2 remains a promising therapeutic avenue for a range of diseases. While this compound is available as a research tool, the absence of publicly available in vivo efficacy and safety data limits its immediate consideration for preclinical therapeutic validation. In contrast, alternative selective HDAC2 inhibitors such as Santacruzamate A, BRD6688/BRD4884, and the HDAC1/2 inhibitor ACY-957 have demonstrated in vivo activity in various disease models. Researchers and drug development professionals should carefully consider the available evidence for these alternatives when selecting a compound for further investigation. Further preclinical studies are warranted to fully elucidate the therapeutic potential of selective HDAC2 inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Santacruzamate A (CAY10683) | Cell Signaling Technology [cellsignal.com]
- 3. Synthesis and biological evaluation of santacruzamate A and analogs as potential anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Selective Inhibition of HDAC1 and HDAC2 as a Potential Therapeutic Option for B-ALL - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Head-to-Head Battle of HDAC Inhibitors: A Comparative Guide to Selective HDAC2 Inhibition and Pan-HDAC Inhibition with SAHA
For researchers, scientists, and drug development professionals, the choice between a selective and a pan-histone deacetylase (HDAC) inhibitor is a critical decision in experimental design. This guide provides a direct comparison of a selective HDAC1/HDAC2 inhibitor, represented here by the well-characterized compound BRD4884, and Vorinostat (SAHA), a widely used pan-HDAC inhibitor, offering insights into their distinct biochemical profiles and potential therapeutic applications.
This comparison delves into their mechanisms of action, inhibitory potency and selectivity, and provides detailed experimental protocols for their evaluation.
Mechanism of Action: A Tale of Two Strategies
Both selective HDAC2 inhibitors and SAHA function by binding to the active site of HDAC enzymes, preventing the removal of acetyl groups from histone and non-histone proteins. This leads to hyperacetylation, which in turn alters chromatin structure and modulates gene expression, ultimately impacting cellular processes like cell cycle progression and apoptosis.
The key difference lies in their targeting strategy. SAHA, as a pan-inhibitor, broadly targets multiple HDAC isoforms across Class I and II, leading to widespread changes in the acetylome.[1] In contrast, selective HDAC2 inhibitors are designed to preferentially bind to and inhibit the HDAC2 isoform, and often its close homolog HDAC1, offering a more targeted approach to modulating gene expression. This selectivity is achieved by exploiting subtle structural differences in the active sites of the various HDAC isoforms.
Quantitative Comparison: Potency and Selectivity
The in vitro potency and selectivity of these inhibitors are crucial determinants of their utility in research and clinical settings. The following table summarizes the half-maximal inhibitory concentrations (IC50) of a representative selective HDAC1/2 inhibitor (BRD4884) and SAHA against various HDAC isoforms.
| Compound | HDAC1 (nM) | HDAC2 (nM) | HDAC3 (nM) | HDAC6 (nM) | HDAC8 (nM) |
| BRD4884 | 29[2][3] | 62[2][3] | 1090[2][3] | - | - |
| SAHA (Vorinostat) | 10 - 13.7[4][5] | 45 - 62[5][6] | 20 - 46[1][7] | 22 | 137 - 310 |
Note: IC50 values can vary depending on the assay conditions. Data presented is a representation from available literature.
dot
Caption: Comparative targeting of SAHA and a selective HDAC1/2 inhibitor.
Signaling Pathways and Cellular Effects
The inhibition of HDACs by both types of compounds triggers a cascade of downstream events. A simplified representation of the general mechanism is depicted below.
dot
Caption: General mechanism of action for HDAC inhibitors.
Experimental Protocols
To facilitate reproducible research, detailed protocols for key experiments are provided below.
HDAC Activity Assay (Fluorometric)
This assay measures the ability of an inhibitor to block the enzymatic activity of HDACs.
Materials:
-
HDAC Fluorometric Assay Kit (commercially available)
-
Recombinant HDAC enzymes (e.g., HDAC2)
-
Test compounds (HDAC2-IN-2, SAHA) dissolved in DMSO
-
96-well black, flat-bottom plates
-
Fluorescence microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the diluted compounds, recombinant HDAC enzyme, and the fluorogenic HDAC substrate.
-
Incubate the plate at 37°C for the time specified in the kit protocol (typically 30-60 minutes).
-
Stop the reaction by adding the developer solution provided in the kit.
-
Incubate at room temperature for 15-30 minutes.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 360/460 nm).
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
dot
Caption: Workflow for a fluorometric HDAC activity assay.
Cell Viability (MTT) Assay
This assay determines the cytotoxic effects of the inhibitors on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, A549)
-
Complete cell culture medium
-
Test compounds (this compound, SAHA) dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well clear, flat-bottom plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds and incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Remove the medium and dissolve the formazan crystals in the solubilization solution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.
Western Blot for Histone Acetylation
This technique is used to detect the increase in histone acetylation following inhibitor treatment.
Materials:
-
Cancer cell lines
-
Test compounds (this compound, SAHA)
-
Lysis buffer
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-acetyl-Histone H3, anti-total-Histone H3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Treat cells with the test compounds for a specified time.
-
Lyse the cells and determine the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities to determine the relative increase in histone acetylation.
Conclusion
The choice between a selective HDAC2 inhibitor and a pan-inhibitor like SAHA depends on the specific research question. Selective inhibitors are invaluable tools for dissecting the specific roles of HDAC2 in biological processes and for potentially developing therapies with fewer off-target effects. Pan-inhibitors like SAHA, on the other hand, offer a broader impact on the epigenome and have established clinical activity in certain cancers. This guide provides the foundational information and experimental frameworks to aid researchers in making an informed decision for their studies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BRD4884 | Highly efficient HDAC2 inhibitor | TargetMol [targetmol.com]
- 4. SAHA (Vorinostat), HDAC inhibitor (CAS 149647-78-9) | Abcam [abcam.com]
- 5. Inhibitors of Histone Deacetylases: CORRELATION BETWEEN ISOFORM SPECIFICITY AND REACTIVATION OF HIV TYPE 1 (HIV-1) FROM LATENTLY INFECTED CELLS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
Validating the Role of HDAC2 in Disease: A Comparative Guide to Chemical and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 2 (HDAC2), a key epigenetic regulator, has emerged as a critical player in the pathogenesis of various diseases, including neurodegenerative disorders like Alzheimer's and multiple forms of cancer. Its role in repressing gene expression by removing acetyl groups from histones makes it a compelling therapeutic target. Validating the specific function of HDAC2 in a disease context is a crucial first step in the development of targeted therapies. This guide provides a comprehensive comparison of two primary methodologies for validating the role of HDAC2: chemical inhibition using selective inhibitors and genetic knockdown using RNA interference.
Chemical Inhibition: The Power of Selective Molecules
Small molecule inhibitors offer a powerful approach to acutely and often reversibly modulate protein function. For HDAC2, a number of inhibitors have been developed, though the specificity can vary. While the specific inhibitor HDAC2-IN-2 is commercially available as a tool for researchers, with a reported dissociation constant (Kd) value of 0.1-1 μM, published studies detailing its application in disease models are currently limited.
Therefore, for a data-driven comparison, we will focus on a well-characterized, kinetically selective HDAC2 inhibitor, BRD6688 , and the broader-acting inhibitor Citarinostat (ACY-241) , which also targets HDAC2.
Featured HDAC2 Inhibitor: BRD6688 in Alzheimer's Disease
Mechanism of Action: BRD6688 is an ortho-aminoanilide that exhibits kinetic selectivity for HDAC2 over the highly homologous HDAC1 isoform.[1][2] This selectivity is crucial as HDAC1 has been suggested to have neuroprotective roles, making its inhibition potentially undesirable for treating neurodegenerative diseases.[3] By selectively inhibiting HDAC2, BRD6688 aims to restore the expression of genes essential for learning and memory that are silenced in Alzheimer's disease.[4][5]
Experimental Validation in an Alzheimer's Disease Model:
In a study utilizing the CK-p25 mouse model of neurodegeneration, which recapitulates key features of Alzheimer's disease, BRD6688 demonstrated significant efficacy in rescuing memory deficits.[2]
Table 1: In Vivo Efficacy of BRD6688 in a Mouse Model of Alzheimer's Disease [2]
| Treatment Group | Contextual Fear Conditioning (Freezing %) | Histone Acetylation (H4K12) in Hippocampus |
| Wild-type mice | ~45% | Baseline |
| CK-p25 mice (untreated) | ~20% | Decreased |
| CK-p25 mice + BRD6688 | ~40% | Increased |
Experimental Protocol: Contextual Fear Conditioning with BRD6688
-
Animal Model: CK-p25 transgenic mice, which exhibit progressive neurodegeneration and memory impairment.
-
Drug Administration: BRD6688 is administered to the mice, typically via intraperitoneal injection, at a specific dose determined by pharmacokinetic studies.
-
Training Phase: Mice are placed in a novel environment (the conditioning chamber) and receive a mild foot shock paired with an auditory cue.
-
Testing Phase: 24 hours later, the mice are returned to the same chamber. The percentage of time they spend "freezing" (a natural fear response) is measured as an indicator of their memory of the aversive event.
-
Data Analysis: The freezing behavior of BRD6688-treated CK-p25 mice is compared to that of untreated CK-p25 mice and wild-type control mice.
Genetic Knockdown: Precision through RNA Interference
Genetic approaches, such as RNA interference (RNAi) using small interfering RNA (siRNA) or short hairpin RNA (shRNA), offer a highly specific method to validate the function of a target protein by reducing its expression.
HDAC2 Knockdown in Cancer and Alzheimer's Disease
Mechanism of Action: siRNA or shRNA molecules are designed to be complementary to the messenger RNA (mRNA) of HDAC2. Upon introduction into cells, these molecules bind to the HDAC2 mRNA and trigger its degradation, thereby preventing the synthesis of the HDAC2 protein.
Experimental Validation in Disease Models:
-
Cancer: Studies in hepatocellular carcinoma (HCC) have shown that siRNA-mediated silencing of HDAC2 inhibits cancer cell proliferation and induces apoptosis.[6]
-
Alzheimer's Disease: In an APP/PS1 transgenic mouse model of Alzheimer's, specific knockdown of HDAC2 in hippocampal neurons was found to ameliorate morphological abnormalities of dendritic branches and spines, leading to improved synaptic plasticity.[7]
Table 2: Effects of HDAC2 siRNA in Disease Models
| Disease Model | Cell Type/Tissue | Key Findings |
| Hepatocellular Carcinoma | Human HCC cell lines | Inhibition of cell growth, induction of apoptosis.[6] |
| Alzheimer's Disease | Hippocampal neurons (in vivo) | Increased dendritic length and mushroom-like spines, improved long-term potentiation.[7] |
Experimental Protocol: In Vivo HDAC2 Knockdown using shRNA
-
Vector Construction: A viral vector (e.g., adeno-associated virus - AAV) is engineered to carry an shRNA sequence specifically targeting HDAC2.
-
Stereotactic Injection: The AAV-shRNA construct is directly injected into the hippocampus of the APP/PS1 mouse model.
-
Incubation Period: The virus is allowed to express the shRNA for a period of several weeks to achieve significant knockdown of HDAC2 protein levels.
-
Behavioral and Morphological Analysis: Mice undergo behavioral testing (e.g., contextual fear conditioning) to assess cognitive function. Brain tissue is then collected for morphological analysis of neurons, including dendritic spine density and morphology, using techniques like Golgi staining.
-
Molecular Analysis: Western blotting or immunohistochemistry is used to confirm the reduction in HDAC2 protein levels in the targeted brain region.
Comparison of Chemical Inhibition and Genetic Knockdown
| Feature | Chemical Inhibition (e.g., BRD6688) | Genetic Knockdown (siRNA/shRNA) |
| Specificity | Can have off-target effects, though highly selective inhibitors are being developed. | Highly specific to the target mRNA sequence. |
| Reversibility | Effects are generally reversible upon withdrawal of the compound. | Can be long-lasting, especially with viral delivery of shRNA. |
| Temporal Control | Allows for acute and timed intervention. | Onset of effect is slower, dependent on mRNA and protein turnover rates. |
| Dose-dependence | Effects are dose-dependent, allowing for titration of the biological response. | Effect is often an "on/off" phenomenon, though dose of delivery vehicle can be modulated. |
| In Vivo Application | Can be administered systemically, but blood-brain barrier penetration can be a challenge for CNS disorders. | Often requires localized delivery (e.g., stereotactic injection) for CNS applications. |
| Therapeutic Potential | Directly translatable to drug development. | Can inform therapeutic strategies but is not a direct therapeutic modality itself (gene therapy being an exception). |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and processes described, the following diagrams have been generated using Graphviz.
Conclusion
Both chemical inhibition and genetic knockdown are invaluable tools for validating the role of HDAC2 in disease. The choice of methodology depends on the specific research question, the desired level of temporal control, and the experimental model. While selective inhibitors like BRD6688 provide a direct path toward therapeutic development and allow for acute modulation of HDAC2 activity, genetic methods like siRNA offer unparalleled specificity. A robust validation strategy often employs a combination of these approaches to provide converging lines of evidence for the critical role of HDAC2 in the disease of interest. The continued development of highly selective HDAC2 inhibitors and advanced gene-editing technologies will further refine our ability to probe the intricate functions of this important epigenetic regulator.
References
- 1. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 2. Kinetically selective inhibitors of histone deacetylase 2 (HDAC2) as cognition enhancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Epigenetic Inhibitors as Alzheimer’s Disease Therapeutic Agents [jstage.jst.go.jp]
- 4. scitechdaily.com [scitechdaily.com]
- 5. scitechdaily.com [scitechdaily.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Histone Deacetylase 2 Knockdown Ameliorates Morphological Abnormalities of Dendritic Branches and Spines to Improve Synaptic Plasticity in an APP/PS1 Transgenic Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Gene Expression Changes Induced by Different HDAC2 Inhibitors
This guide provides a comparative analysis of the gene expression profiles induced by three distinct histone deacetylase (HDAC) inhibitors: the pan-HDAC inhibitor Vorinostat (SAHA), the class I-selective inhibitor Entinostat (MS-275), and the potent and selective class I HDAC inhibitor SR-4370. This document is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of these compounds based on supporting experimental data.
Data Presentation: Comparative Gene Expression Profiles
The following table summarizes the known effects of Vorinostat, Entinostat, and SR-4370 on the expression of key genes and pathways. The data is compiled from multiple studies, and direct quantitative comparisons should be made with caution as experimental conditions may vary. A "core" set of 13 genes was found to be commonly regulated by both pan-HDAC inhibitors (like Vorinostat) and class I-selective inhibitors (like Entinostat) in bladder and breast carcinoma cell lines.[1]
| Gene/Pathway | Vorinostat (SAHA) | Entinostat (MS-275) | SR-4370 | Cellular Process |
| Commonly Regulated Genes (in T24 and MDA cells)[1] | ||||
| Up-regulated | ||||
| CDKN1A (p21) | ↑ | ↑ | Likely ↑ (Induces cell cycle arrest) | Cell Cycle Arrest |
| GADD45A | ↑ | ↑ | Not specified | DNA Repair, Apoptosis |
| BTG2 | ↑ | ↑ | Not specified | Cell Cycle Arrest, Apoptosis |
| GDF15 | ↑ | ↑ | Not specified | Apoptosis, Cachexia |
| CITED2 | ↑ | ↑ | Not specified | Transcriptional Coactivator |
| DDIT3 (CHOP) | ↑ | ↑ | Not specified | ER Stress, Apoptosis |
| SESN1 | ↑ | ↑ | Not specified | Oxidative Stress Response |
| E-cadherin | ↑ | ↑ | Not specified | Cell Adhesion |
| Down-regulated | ||||
| MYC | ↓ | ↓ | ↓↓ (Potent downregulation)[2] | Cell Proliferation, Oncogenesis |
| CCNA2 (Cyclin A2) | ↓ | ↓ | Not specified | Cell Cycle Progression |
| CCNB1 (Cyclin B1) | ↓ | ↓ | Not specified | Cell Cycle Progression |
| CDC20 | ↓ | ↓ | Not specified | Cell Cycle Progression |
| PLK1 | ↓ | ↓ | Not specified | Mitosis |
| Pathway-Specific Effects | ||||
| Androgen Receptor (AR) Signaling | Can modulate AR signaling | Can impact AR signaling | ↓↓ (Potent downregulation of AR and AR target genes)[2] | Prostate Cancer Progression |
| p38 MAPK Signaling | Suppresses | Suppresses | Not specified | Inflammation, Chemotaxis |
| Apoptosis Pathway | Induces apoptosis | Induces apoptosis | Induces apoptosis | Programmed Cell Death |
| p53 Signaling Pathway | Can induce p53 acetylation and activation | Can restore p53 function | Not specified | Tumor Suppression |
Experimental Protocols
A representative, generalized protocol for investigating the effects of HDAC inhibitors on gene expression in cancer cell lines using RNA sequencing (RNA-seq) is detailed below.
Cell Culture and Treatment
-
Cell Lines: Cancer cell lines pertinent to the research question (e.g., T24 bladder carcinoma, MDA-MB-231 breast cancer, or LNCaP prostate cancer cells) are cultured in appropriate media and conditions to a logarithmic growth phase.
-
Seeding: Cells are seeded at a predetermined density to ensure they are sub-confluent at the time of harvest.
-
Treatment: Cells are treated with the desired concentrations of the HDAC inhibitors (e.g., Vorinostat, Entinostat, SR-4370) or a vehicle control (e.g., DMSO) for a specified duration (e.g., 24, 48, or 72 hours). It is crucial to include a minimum of three biological replicates for each treatment condition.
RNA Extraction and Quality Control
-
RNA Isolation: Total RNA is extracted from the cells using a suitable method, such as a column-based kit or TRIzol reagent, following the manufacturer's instructions.
-
Quality Assessment: The integrity and purity of the extracted RNA are assessed. RNA integrity is evaluated using an automated electrophoresis system (e.g., Agilent Bioanalyzer), with an RNA Integrity Number (RIN) of >8 generally considered suitable for RNA-seq. RNA purity is determined by measuring the A260/A280 and A260/A230 ratios using a spectrophotometer.
RNA-seq Library Preparation and Sequencing
-
Library Preparation: An appropriate amount of high-quality total RNA (e.g., 1 µg) is used for library preparation. Ribosomal RNA (rRNA) is depleted to enrich for messenger RNA (mRNA). The rRNA-depleted RNA is then fragmented, and first-strand complementary DNA (cDNA) is synthesized using reverse transcriptase and random primers. This is followed by second-strand cDNA synthesis, end-repair, A-tailing, and ligation of sequencing adapters.
-
Sequencing: The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
Data Analysis
-
Quality Control of Sequencing Data: The raw sequencing reads are assessed for quality using tools like FastQC. Adapters and low-quality reads are trimmed.
-
Alignment: The high-quality reads are aligned to a reference genome or transcriptome using a splice-aware aligner such as STAR or HISAT2.
-
Quantification: The number of reads mapping to each gene is counted to determine its expression level.
-
Differential Expression Analysis: Statistical packages like DESeq2 or edgeR are used to identify genes that are significantly differentially expressed between the HDAC inhibitor-treated and vehicle control groups. Genes with a false discovery rate (FDR) < 0.05 and a log2 fold change > 1 are typically considered significantly differentially expressed.
-
Pathway and Gene Ontology (GO) Enrichment Analysis: The differentially expressed genes are subjected to pathway and GO enrichment analysis using databases such as KEGG and GO to identify the biological pathways and functions affected by the HDAC inhibitors.
Mandatory Visualization
References
The Synergistic Potential of HDAC2 Inhibition: A Comparative Guide for Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
Histone deacetylase 2 (HDAC2) is a critical epigenetic regulator often dysregulated in various cancers, making it a compelling target for therapeutic intervention. While HDAC inhibitors have shown promise, their true potential may lie in combination therapies that exploit synergistic interactions to enhance anti-cancer efficacy and overcome resistance. This guide provides a comparative overview of the synergistic effects observed when inhibiting HDAC2, using the conceptual selective inhibitor "HDAC2-IN-2" as a model, in combination with other anti-cancer agents. The information is supported by experimental data from studies on various HDAC inhibitors with known activity against HDAC2.
Mechanisms of Synergy: How HDAC2 Inhibition Augments Anti-Cancer Therapies
Inhibition of HDAC2 can potentiate the effects of other therapies through several key mechanisms:
-
Enhanced DNA Accessibility: HDAC2 inhibition leads to histone hyperacetylation, resulting in a more relaxed chromatin structure. This "opening" of the chromatin allows DNA-damaging agents and transcription factors greater access to their targets.[1]
-
Downregulation of DNA Repair Pathways: HDAC inhibitors can suppress the expression and function of key proteins involved in DNA repair, such as those in the nonhomologous end joining (NHEJ) and homologous recombination (HR) pathways.[2][3] This impairment of DNA repair sensitizes cancer cells to DNA-damaging agents.
-
Induction of Apoptosis: By altering the expression of pro- and anti-apoptotic genes, HDAC2 inhibition can lower the threshold for apoptosis induction by other cytotoxic agents.[4]
-
Cell Cycle Arrest: HDAC inhibitors can cause cell cycle arrest, often by upregulating cyclin-dependent kinase inhibitors like p21, making cancer cells more susceptible to drugs that target specific phases of the cell cycle.[4]
-
Modulation of the Tumor Microenvironment: HDAC inhibition can enhance anti-tumor immune responses, creating a more favorable environment for immunotherapies.[5]
Comparative Analysis of Combination Therapies
The following tables summarize the synergistic effects observed when combining HDAC inhibitors with various classes of anti-cancer drugs. While "this compound" is a conceptual selective inhibitor, the data is derived from studies using pan-HDAC inhibitors or those with significant HDAC2 activity.
Table 1: Synergy with DNA-Damaging Agents and Radiotherapy
| Combination Agent | Cancer Model(s) | Observed Synergistic Effects | Key Mechanisms | Reference(s) |
| Cisplatin | Oral Squamous Cell Carcinoma, Ovarian Cancer | Enhanced cytotoxicity and apoptosis, re-sensitization of resistant cells.[6][7] | Increased DNA damage accumulation, impaired DNA repair.[2] | [6][7] |
| Doxorubicin | Colorectal Cancer | Increased cell death, reduced tumor growth in xenografts.[8] | Modulation of HDAC2 expression, chromatin modification.[8] | [8] |
| Oxaliplatin | Colorectal Cancer | Enhanced mitotic cell death.[8] | Reduced HDAC2 expression, modified chromatin structure.[8] | [8] |
| Radiotherapy | Glioblastoma, Melanoma, Head and Neck Cancer | Increased radiosensitivity of cancer cells.[9] | Impaired repair of radiation-induced DNA double-strand breaks.[3][9] | [9] |
Table 2: Synergy with Topoisomerase Inhibitors
| Combination Agent | Cancer Model(s) | Observed Synergistic Effects | Key Mechanisms | Reference(s) |
| Topoisomerase II Inhibitors (e.g., Etoposide) | Breast Cancer, Leukemia | Higher nuclear accumulation of the inhibitor, increased DNA damage, growth inhibition, and cell death.[9] | Chromatin decondensation allowing better drug access to DNA.[9] | [9] |
Table 3: Synergy with Microtubule-Targeting Agents
| Combination Agent | Cancer Model(s) | Observed Synergistic Effects | Key Mechanisms | Reference(s) |
| Taxanes (e.g., Paclitaxel) | Prostate, Breast, Ovarian, Gastric Cancer | Increased growth inhibition and cell death, even in taxane-resistant cell lines.[2] | Alterations in microtubule stability and cell cycle progression. | [2] |
Table 4: Synergy with Other Epigenetic Modifiers
| Combination Agent | Cancer Model(s) | Observed Synergistic Effects | Key Mechanisms | Reference(s) |
| DNMT Inhibitors (e.g., Decitabine) | Leukemia | Synergistic growth inhibition and induction of apoptosis.[7] | Enhanced re-expression of silenced tumor suppressor genes.[2] | [2][7] |
| EZH2 Inhibitors | B-cell Lymphoma | Upregulation of MHC class I and II, increased expression of CD19 and CD20.[10] | Priming for immunotherapy by enhancing antigen presentation.[10] | [10] |
Table 5: Synergy with Targeted Therapies and Immunotherapies
| Combination Agent | Cancer Model(s) | Observed Synergistic Effects | Key Mechanisms | Reference(s) |
| Proteasome Inhibitors (e.g., Bortezomib) | Multiple Myeloma | Synergistic induction of apoptosis.[7] | Disruption of protein degradation pathways, leading to increased cellular stress.[7] | [7] |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1) | Melanoma | Potential to enhance anti-tumor immune response.[11] | Modulation of the tumor microenvironment, increased antigen presentation.[5] | [5][11] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon these findings. Below are outlines for key experiments used to assess synergy.
Protocol 1: Cell Viability and Synergy Assessment (MTT Assay and Combination Index)
-
Cell Seeding: Plate cancer cells in 96-well plates at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a range of concentrations of this compound alone, the combination drug alone, and the two drugs in combination at constant or non-constant ratios.
-
Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
-
MTT Assay: Add MTT solution to each well and incubate to allow for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated controls. Use software like CalcuSyn or CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
-
Cell Treatment: Treat cells with this compound, the combination drug, or the combination of both for a specified time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and Propidium Iodide (PI).
-
Incubation: Incubate the cells in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Protocol 3: Western Blot for Protein Expression and Acetylation
-
Protein Extraction: Lyse treated cells in RIPA buffer to extract total protein.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Separate protein lysates on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., acetylated-Histone H3, cleaved PARP, p21, HDAC2).
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.
Visualizing the Pathways and Workflows
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Mechanism of synergistic action of this compound with combination therapies.
Caption: A typical experimental workflow for assessing in vitro synergy.
Caption: Synergistic pathway of HDAC2 inhibitors and DNA-damaging agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Rational therapeutic combinations with histone deacetylase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Role of histone deacetylase 2 in epigenetics and cellular senescence: implications in lung inflammaging and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Histone deacetylase inhibitors: molecular mechanisms of action and clinical trials as anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Combining Histone Deacetylase Inhibitors (HDACis) with Other Therapies for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Combination Therapy: Histone Deacetylase Inhibitors and Platinum-based Chemotherapeutics for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synergy between histone deacetylase inhibitors and DNA-damaging agents is mediated by histone deacetylase 2 in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Combination Therapy With Histone Deacetylase Inhibitors (HDACi) for the Treatment of Cancer: Achieving the Full Therapeutic Potential of HDACi [frontiersin.org]
- 10. youtube.com [youtube.com]
- 11. targetedonc.com [targetedonc.com]
Independent Verification of HDAC2-IN-2's On-Target Effects: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of HDAC2-IN-2's on-target performance against other histone deacetylase (HDAC) inhibitors. The following sections detail quantitative data, experimental methodologies for on-target verification, and visual representations of key pathways and workflows.
Histone deacetylase 2 (HDAC2), a class I HDAC enzyme, plays a critical role in the epigenetic regulation of gene expression. Its dysregulation is implicated in various diseases, including cancer and neurological disorders, making it a key therapeutic target.[1][2] HDAC inhibitors modulate gene expression by preventing the removal of acetyl groups from histones, leading to a more open chromatin structure and altered transcription. This guide focuses on the independent verification of the on-target effects of a selective inhibitor, this compound, and compares its performance with other known HDAC inhibitors.
Comparative Analysis of On-Target Activity
The on-target efficacy of HDAC inhibitors is primarily assessed through their inhibitory concentration (IC50) and binding affinity (Ki or Kd) values against specific HDAC isoforms. Lower values indicate higher potency and affinity. Below is a summary of available quantitative data for this compound and other relevant HDAC inhibitors.
| Compound | Target(s) | IC50 (nM) vs HDAC1 | IC50 (nM) vs HDAC2 | IC50 (nM) vs HDAC3 | Ki (nM) vs HDAC2 | Kd (µM) vs HDAC2 | Data Source(s) |
| This compound | HDAC2 | - | - | - | - | 0.1 - 1 | [3][4] |
| Pimelic Diphenylamide 106 | Class I HDACs | 150 | 760 | 370 | ~102 | - | [4][5] |
| PCI-24781 (Abexinostat) | Pan-HDAC | 7 (Ki) | 19 (Ki) | 8.2 (Ki) | 19 | - | [6] |
| CI-994 (Tacedinaline) | Class I HDACs | Inhibited | Inhibited | - | - | - | [7] |
| Compound 7a (Ligustrazine-based) | HDAC1/HDAC2 | 114.3 | 53.7 | - | - | - | [8][9] |
| MI192 | HDAC2/HDAC3 | >250-fold selective vs HDAC3 | Low nM | Low nM | - | - | [10] |
Note: "-" indicates data not available from the searched sources.
Experimental Protocols for On-Target Verification
Verifying that a compound engages its intended target within a cellular context is crucial for drug development. Two state-of-the-art methods for quantifying target engagement are the NanoBRET™ Target Engagement Assay and the Cellular Thermal Shift Assay (CETSA).
NanoBRET™ Target Engagement (TE) Intracellular HDAC Assay
This assay directly measures the binding of a compound to its target protein within intact cells. It relies on Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc® luciferase-tagged HDAC2 protein (donor) and a fluorescently labeled tracer that binds to the same protein (acceptor). A test compound that binds to HDAC2 will compete with the tracer, leading to a decrease in the BRET signal in a dose-dependent manner.
Experimental Workflow:
-
Cell Preparation: Cells are transiently transfected with a vector expressing the HDAC2-NanoLuc® fusion protein.
-
Assay Plating: Transfected cells are seeded into 96- or 384-well plates.
-
Compound and Tracer Addition: A specific NanoBRET™ tracer for HDACs is added to the cells, followed by the addition of the test compound (e.g., this compound) at various concentrations.
-
Substrate Addition and Signal Detection: A cell-permeable substrate for NanoLuc® luciferase is added, and the BRET signal is measured using a luminometer equipped with appropriate filters for the donor and acceptor wavelengths.
-
Data Analysis: The reduction in the BRET ratio with increasing concentrations of the test compound is used to determine the intracellular IC50 value, which reflects the compound's affinity for the target in a physiological environment.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method that assesses target engagement by measuring changes in the thermal stability of a target protein upon ligand binding. When a compound binds to its target protein, it generally stabilizes the protein, leading to a higher melting temperature.
Experimental Workflow:
-
Cell Treatment: Intact cells are treated with the test compound (e.g., this compound) or a vehicle control.
-
Thermal Challenge: The treated cells are heated to a range of temperatures.
-
Cell Lysis and Fractionation: The cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Quantification: The amount of soluble HDAC2 protein remaining at each temperature is quantified using methods such as Western blotting or mass spectrometry.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.
HDAC2 Signaling Pathway and Inhibition
HDAC2 is a key component of several corepressor complexes (e.g., Sin3A, NuRD, CoREST) that are recruited to specific gene promoters by transcription factors. Once at the promoter, HDAC2 removes acetyl groups from histone tails, leading to chromatin condensation and transcriptional repression. The inhibition of HDAC2 by compounds like this compound prevents this deacetylation, resulting in histone hyperacetylation, a more relaxed chromatin structure, and the activation of previously silenced genes, which can include tumor suppressor genes.
Conclusion
The independent verification of on-target effects is paramount in the development of selective kinase inhibitors. While direct comparative data for this compound is emerging, the available information on its binding affinity suggests it is a potent inhibitor of its intended target. For a comprehensive evaluation, it is recommended that researchers utilize robust cellular target engagement assays such as NanoBRET and CETSA to quantify its intracellular potency and compare it directly with other class I and pan-HDAC inhibitors under identical experimental conditions. The detailed protocols and comparative data presented in this guide serve as a valuable resource for initiating such validation studies.
References
- 1. HDAC2 as a target for developing anti-cancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone deacetylase inhibitors as novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. DESIGN, SYNTHESIS, AND BIOLOGICAL STUDY OF HISTONE DEACETYLASE2 INHIBITORS TO ENHANCE MEMORY FORMATION [minds.wisconsin.edu]
- 7. Synthesis and biological evaluation of histone deacetylase and DNA topoisomerase II-Targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Biological Evaluation of New HDAC1 and HDAC2 Inhibitors Endowed with Ligustrazine as a Novel Cap Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. academic.oup.com [academic.oup.com]
Safety Operating Guide
Proper Disposal of HDAC2-IN-2: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of the histone deacetylase inhibitor, HDAC2-IN-2.
This compound is a chemical compound used in research settings. While specific hazard classifications can vary by supplier, similar compounds are often categorized as harmful if swallowed, skin irritants, serious eye irritants, and may cause respiratory irritation. Therefore, all waste materials contaminated with this compound must be handled and disposed of as hazardous chemical waste. Adherence to institutional and local regulations is paramount.
Core Principles of Chemical Waste Disposal
-
Risk Assessment: Before working with this compound, a thorough risk assessment should be conducted, which includes a detailed waste disposal plan.
-
Segregation: All waste contaminated with this compound must be segregated from non-hazardous laboratory trash.
-
Containment: Use designated, properly labeled, and chemically compatible containers for waste collection.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves, when handling this compound and its associated waste.
Step-by-Step Disposal Procedures
The following procedures outline the correct disposal methods for various types of waste generated during the use of this compound.
Unused or Expired this compound (Solid)
Pure, unused, or expired this compound powder is considered bulk chemical waste and must be disposed of as such.
-
Container: The original vial containing the solid compound should be securely closed. Place this primary container into a larger, sealable, and clearly labeled hazardous waste container.
-
Labeling: The outer container must be labeled with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution's Environmental Health and Safety (EHS) department.
-
Disposal: Arrange for pickup and disposal through your institution's hazardous waste management program.
Liquid Waste Containing this compound
This category includes stock solutions, experimental solutions, and any rinsate from cleaning contaminated glassware.
| Waste Type | Container and Labeling | Disposal Procedure |
| Aqueous Solutions | Collect in a dedicated, leak-proof, and shatter-resistant container (e.g., a high-density polyethylene (B3416737) carboy). Label clearly with "Hazardous Waste," "Aqueous Chemical Waste," the full chemical name "this compound," and the solvent (e.g., water, buffer). | Do not pour down the drain. Store in a designated satellite accumulation area until it is collected by your institution's EHS for disposal. |
| Organic Solvent Solutions | Collect in a separate, chemically compatible container designed for flammable liquid waste. Label with "Hazardous Waste," "Flammable Liquid Waste," the full chemical name "this compound," and the specific organic solvent(s) (e.g., DMSO, Ethanol). | Segregate from aqueous and other incompatible waste streams. Store in a flammable-liquids cabinet or other designated area until collection by EHS. |
Contaminated Solid Waste
This includes all disposable materials that have come into contact with this compound.
| Waste Type | Container and Labeling | Disposal Procedure |
| Non-Sharp Solid Waste | Collect in a designated, durable, lined container (e.g., a pail or drum). The liner bag should be securely closed when full. Label the container with "Hazardous Waste," and "Solid Chemical Waste Contaminated with this compound." | This includes items such as gloves, pipette tips, centrifuge tubes, and contaminated bench paper. The sealed container should be managed through your institution's hazardous waste program. |
| Contaminated Sharps | Immediately place all contaminated sharps into a designated, puncture-proof sharps container that is clearly labeled "Hazardous Waste - Sharps" and indicates contamination with "this compound." | This includes needles, syringes, and razor blades. Do not overfill the container. Once the container is full, seal it and arrange for disposal through your institution's EHS department. |
Experimental Workflow and Disposal Plan
The following diagram illustrates the integration of disposal procedures within a typical experimental workflow for handling this compound.
Safeguarding Research: A Guide to Handling HDAC2-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent compounds like HDAC2-IN-2, a histone deacetylase inhibitor. Given that the full toxicological profile of many research chemicals is not extensively documented, a proactive and cautious approach to handling is essential. This guide provides immediate safety and logistical information, including operational and disposal plans, to foster a secure research environment.
Personal Protective Equipment (PPE)
A multi-layered approach to personal protective equipment is crucial to minimize exposure risk when handling this compound. The following table summarizes the recommended PPE, drawing on best practices for handling potent enzyme inhibitors.[1][2]
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-rated nitrile gloves (ASTM D6978).[2] | Provides a robust barrier against chemical permeation. The outer glove should be removed immediately after handling the compound. |
| Eye Protection | Chemical splash goggles and a face shield.[2] | Protects eyes and face from splashes and aerosols. |
| Lab Coat | A fully buttoned lab coat, preferably with elastic cuffs.[1] | Protects skin and personal clothing from contamination. |
| Respiratory Protection | A NIOSH-approved respirator is recommended, especially when handling the compound as a powder or if aerosolization is possible.[2] | Protects against inhalation of fine particles. |
| Footwear | Closed-toe shoes and disposable shoe covers.[2] | Prevents contamination of personal footwear and the laboratory environment. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for the safe handling of this compound. All handling of the compound, particularly in its solid form, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]
Experimental Workflow for this compound Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure. All waste materials contaminated with this compound must be treated as hazardous chemical waste.[1]
| Waste Type | Disposal Procedure |
| Solid Waste | All disposable items contaminated with this compound (e.g., gloves, pipette tips, vials) should be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][2][3] |
| Liquid Waste | Unused solutions of this compound and contaminated liquid media should be collected in a separate, sealed, and labeled hazardous waste container. Do not dispose of down the drain.[1][2][3] |
| Sharps | Needles and other sharps contaminated with this compound must be disposed of in a designated sharps container for hazardous waste.[2][3] |
All hazardous waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[2]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
| Exposure Type | Procedure |
| Skin Contact | Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing and seek medical attention.[1] |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1] |
| Inhalation | Move to fresh air immediately. If breathing is difficult, seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1] |
| Spill | For a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand). Place the absorbed material and any contaminated cleaning supplies into a sealed, labeled hazardous waste container. For a large spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.[1] |
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
